molecular formula C9H11NO2 B1597772 4-(Ethylamino)benzoic acid CAS No. 7409-09-8

4-(Ethylamino)benzoic acid

Cat. No.: B1597772
CAS No.: 7409-09-8
M. Wt: 165.19 g/mol
InChI Key: SWXFMMWYVSYQGF-UHFFFAOYSA-N
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Description

4-(Ethylamino)benzoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXFMMWYVSYQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379475
Record name 4-(ethylamino)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7409-09-8
Record name 4-(ethylamino)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethylamino)benzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(Ethylamino)benzoic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Ethylamino)benzoic acid (Et-PABA), a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. The document details its structural characteristics, reactivity, and provides field-proven insights into its synthesis and purification. Furthermore, this guide explores the role of the this compound scaffold in the development of novel therapeutic agents, supported by examples from recent scientific literature. Detailed experimental protocols, spectral data interpretation, and safety considerations are included to equip researchers with the practical knowledge required for its effective utilization.

Introduction and Core Chemical Properties

This compound, also known as N-ethyl-4-aminobenzoic acid, is a derivative of para-aminobenzoic acid (PABA), a well-established building block in the pharmaceutical industry. The introduction of an ethyl group to the amine functionality modifies the compound's lipophilicity, steric hindrance, and hydrogen bonding capabilities, thereby influencing its chemical reactivity and biological activity.

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 7409-09-8[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms N-ethyl-4-aminobenzoic acid, p-(Ethylamino)benzoic acid[1]
Appearance Off-white to light yellow crystalline powder (predicted)
Melting Point Data not consistently available; related compounds suggest a solid at room temperature.
Boiling Point Data not available; likely to decompose at high temperatures.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.[3]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the N-alkylation of a PABA precursor or the hydrolysis of a corresponding ester. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis via Reductive Amination of 4-Aminobenzoic Acid

Reductive amination is a highly efficient one-pot method for the N-alkylation of amines. This process involves the reaction of 4-aminobenzoic acid with an aldehyde (in this case, acetaldehyde) to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its selectivity for the imine over the aldehyde.[4]

PABA 4-Aminobenzoic Acid Imine Imine Intermediate PABA->Imine + Acetaldehyde - H₂O Acetaldehyde Acetaldehyde Acetaldehyde->Imine Product This compound Imine->Product + [H] ReducingAgent NaBH₃CN ReducingAgent->Imine

Caption: Reductive amination of 4-aminobenzoic acid.

Experimental Protocol: Reductive Amination [4]

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equivalent) and acetaldehyde (1.2 equivalents) in methanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

  • Reduction: To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, concentrate the mixture under reduced pressure. Add water to the residue and adjust the pH to ~5-6 with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Causality: The acidic catalyst protonates the carbonyl oxygen of acetaldehyde, making it more electrophilic and promoting nucleophilic attack by the amino group of PABA. The subsequent reduction of the imine is rapid and irreversible, driving the reaction to completion.

Synthesis via N-Alkylation of Ethyl 4-Aminobenzoate followed by Hydrolysis

An alternative two-step synthesis involves the initial N-alkylation of the more soluble ethyl ester of 4-aminobenzoic acid (benzocaine), followed by hydrolysis of the ester to yield the final carboxylic acid.

Benzocaine Ethyl 4-Aminobenzoate EthylEster Ethyl 4-(ethylamino)benzoate Benzocaine->EthylEster + Ethyl Halide EthylHalide Ethyl Halide (e.g., EtI) EthylHalide->EthylEster Product This compound EthylEster->Product Base Base (e.g., K₂CO₃) Base->Benzocaine Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Hydrolysis->EthylEster

Caption: Two-step synthesis via N-alkylation and hydrolysis.

Experimental Protocol: N-Alkylation and Hydrolysis

Step 1: N-Alkylation of Ethyl 4-Aminobenzoate [5]

  • Dissolve ethyl 4-aminobenzoate (1.0 equivalent) in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (2.0 equivalents).

  • Add an ethylating agent like ethyl iodide or ethyl bromide (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, filter off the base and evaporate the solvent. The crude ethyl 4-(ethylamino)benzoate can be purified by column chromatography.

Step 2: Hydrolysis of Ethyl 4-(ethylamino)benzoate [6]

  • Dissolve the crude or purified ethyl 4-(ethylamino)benzoate in a mixture of ethanol and water.

  • Add an excess of a strong base such as sodium hydroxide (e.g., 2-3 equivalents).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the this compound.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for further purification.

Causality: The use of a base in the N-alkylation step is crucial to deprotonate the amine, increasing its nucleophilicity. The subsequent hydrolysis is a standard saponification reaction where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Reactivity Profile

This compound possesses two primary reactive sites: the secondary amine and the carboxylic acid. This dual functionality allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.

Reactions at the Carboxylic Acid Group
  • Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.[7][8] These modifications are often employed in drug design to enhance membrane permeability and create prodrugs.

  • Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[9][10][11]

Reactions at the Amine Group
  • Further N-Alkylation: The secondary amine can undergo further alkylation to form a tertiary amine, although this may require harsher conditions compared to the primary amine starting material. Over-alkylation can be a competing side reaction during the initial synthesis.[12]

  • Acylation: The amine can react with acyl chlorides or acid anhydrides to form amides.

  • Diazotization: While less reactive than primary aromatic amines, the secondary amine can potentially undergo reactions with nitrous acid, though this is less common.

Spectral Characteristics and Interpretation

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following are the expected spectral features:

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group will be deshielded and appear further downfield compared to the protons ortho to the electron-donating ethylamino group.

  • Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The quartet (approx. 3.1-3.3 ppm) will be coupled to the triplet, and the triplet (approx. 1.2-1.4 ppm) will be coupled to the quartet.

  • Amine Proton (NH): A broad singlet or triplet (if coupled to the adjacent CH₂) that may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

  • Carboxylic Acid Proton (OH): A broad singlet at a downfield chemical shift (typically >10 ppm), which is also exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A peak in the range of 165-175 ppm.

  • Aromatic Carbons: Four signals for the aromatic carbons due to symmetry. The carbon attached to the carboxylic acid group (C1) and the carbon attached to the nitrogen (C4) will be quaternary and have distinct chemical shifts from the protonated aromatic carbons (C2, C6 and C3, C5).

  • Ethyl Group Carbons: Two signals in the aliphatic region corresponding to the CH₂ and CH₃ groups.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-N Stretch: An absorption in the region of 1250-1350 cm⁻¹.

  • Aromatic C=C Stretches: Several absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ).

  • Fragmentation Pattern: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The ethylamino group can also undergo fragmentation.[13]

Applications in Drug Development and Research

The this compound scaffold is a valuable pharmacophore in the design of new therapeutic agents due to its ability to form key interactions with biological targets and its synthetic tractability.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a substituted aniline or benzoic acid moiety to form hydrogen bonds and other interactions within the ATP-binding pocket of the kinase. The this compound structure can be elaborated to target specific kinases involved in cancer and inflammatory diseases. For example, derivatives of 4-(thiazol-5-yl)benzoic acid have been developed as potent inhibitors of protein kinase CK2.[14][15] While not containing the ethylamino group specifically, this highlights the utility of the 4-aminobenzoic acid core in kinase inhibitor design. The ethyl group can be used to probe specific hydrophobic pockets within the active site to enhance potency and selectivity.

Anticancer and Antimicrobial Agents

Benzoic acid derivatives have been widely investigated for their potential as anticancer and antimicrobial agents.[16][17][18][19] The derivatization of the amino and carboxylic acid groups of this compound allows for the systematic exploration of structure-activity relationships (SAR). For instance, the synthesis of amide and ester libraries can lead to the discovery of compounds with improved cell permeability and target engagement. Schiff bases derived from 4-aminobenzoic acid have shown promising antibacterial and antifungal activities.[20]

A recent study described the synthesis of 4-(benzylamino)benzoic acid derivatives, which are structurally related to this compound, and their evaluation as anticancer and antibacterial agents. Some of these compounds displayed moderate antibacterial activity and one derivative showed a considerable IC₅₀ value against a non-small cell lung cancer cell line.[21]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide array of chemical modifications, making it an attractive scaffold for the development of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers in the field. A thorough understanding of its synthesis and reactivity, coupled with careful handling, will enable its effective use in the discovery and development of new chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid.
  • Royal Society of Chemistry. (n.d.). Supporting information.
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  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry.
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  • PubChem. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester.
  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.
  • Al-Hourani, B., Al-Ghorani, E., Al-Ayobi, A., Al-Taweel, S., & El-Eswed, B. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • BenchChem. (2025). Comparative Fragmentation Analysis of 4-Dimethylamino benzoic acid and its d6-Isotopologue in Tandem Mass Spectrometry.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
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  • National Center for Biotechnology Information. (2024). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed Central.
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  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1258-1267.
  • ResearchGate. (2021). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids.
  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester.
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  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • MDPI. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. RSC Medicinal Chemistry.
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Sources

An In-depth Technical Guide to 4-(Ethylamino)benzoic Acid (CAS 7409-09-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-(Ethylamino)benzoic acid, with the CAS number 7409-09-8, is a substituted aromatic carboxylic acid. It belongs to the family of para-aminobenzoic acid (PABA) derivatives, a class of molecules that are of significant interest in medicinal chemistry and materials science. While not as widely known as its parent compound, this compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a carboxylic acid, a secondary amine, and an aromatic ring, provides multiple points for chemical modification, making it a versatile intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic analysis, applications in drug development, and safety considerations.

Physicochemical and Structural Properties

This compound is a stable organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] A summary of its key properties is presented in the table below.

PropertyValueReference(s)
CAS Number 7409-09-8[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name This compound[1]
Melting Point 175 °C
Boiling Point 330.9±25.0 °C (Predicted)
pKa 4.81±0.10 (Predicted)
SMILES CCNC1=CC=C(C=C1)C(=O)O[1]
InChIKey SWXFMMWYVSYQGF-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available ethyl 4-aminobenzoate (Benzocaine). The overall synthetic workflow involves N-alkylation followed by ester hydrolysis.

Synthesis_Workflow Ethyl_4_aminobenzoate Ethyl 4-aminobenzoate Reaction1 N-Alkylation (Ethyl Iodide, K₂CO₃, Acetone) Ethyl_4_aminobenzoate->Reaction1 Intermediate Ethyl 4-(ethylamino)benzoate Reaction1->Intermediate Reaction2 Ester Hydrolysis (NaOH, EtOH/H₂O, then HCl) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

A two-step synthesis workflow for this compound.
Step 1: N-Alkylation of Ethyl 4-aminobenzoate

The first step is the selective N-alkylation of the amino group of ethyl 4-aminobenzoate. This is a standard nucleophilic substitution reaction where the amino group acts as a nucleophile, attacking the electrophilic ethyl group of an ethyl halide, such as ethyl iodide. A mild base, like potassium carbonate, is used to neutralize the hydroiodic acid formed during the reaction, driving the equilibrium towards the product.

Protocol:

  • To a solution of ethyl 4-aminobenzoate (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature and add ethyl iodide (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(ethylamino)benzoate, which can be purified by column chromatography.

Step 2: Hydrolysis of Ethyl 4-(ethylamino)benzoate

The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide, in a mixture of ethanol and water, followed by acidification.[2]

Protocol:

  • Dissolve the ethyl 4-(ethylamino)benzoate from the previous step in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 4-5 with dilute hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Spectroscopic Analysis and Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (approximately 6.6-7.8 ppm). The two protons ortho to the carboxylic acid group will be downfield, while the two protons ortho to the ethylamino group will be upfield.

  • Ethyl Group Protons: A quartet at approximately 3.1-3.3 ppm corresponding to the -CH₂- group and a triplet at approximately 1.1-1.3 ppm for the -CH₃ group.

  • Amine and Carboxylic Acid Protons: A broad singlet for the N-H proton and a very broad singlet for the COOH proton, both of which are exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display nine distinct signals:

  • Carboxylic Carbonyl Carbon: A signal around 167-170 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (approximately 110-155 ppm). The carbon attached to the nitrogen will be the most upfield, and the carbon attached to the carboxylic acid group will be downfield.

  • Ethyl Group Carbons: A signal for the -CH₂- carbon at approximately 38-42 ppm and a signal for the -CH₃ carbon at approximately 14-16 ppm.

FTIR Spectroscopy (Predicted)

The key vibrational modes expected in the FTIR spectrum include:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

  • N-H Stretch (Secondary Amine): A moderate, sharp peak around 3350-3450 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 165. Key fragmentation patterns would likely involve the loss of the ethyl group, the carboxylic acid group, and cleavage of the aromatic ring.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be incorporated into molecules designed to interact with a range of biological targets.

  • Local Anesthetics: The parent structure, p-aminobenzoic acid, is the backbone of many local anesthetics. By analogy, this compound can be used to synthesize analogs of well-known anesthetics like benzocaine and procaine, potentially modifying their potency, duration of action, and toxicity profiles.

  • Anticancer and Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their potential as anticancer and anti-inflammatory drugs. The ethylamino group can be used to modulate the lipophilicity and hydrogen bonding capacity of a molecule, which can be crucial for its interaction with biological targets.[5]

  • As a Versatile Building Block: The presence of three distinct functional groups (carboxylic acid, secondary amine, and aromatic ring) allows for a wide range of chemical transformations. The carboxylic acid can be converted to esters, amides, or other derivatives. The secondary amine can be further alkylated or used in coupling reactions. The aromatic ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

  • Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.

  • First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from common starting materials, combined with its multiple points for chemical modification, makes it an attractive building block for creating novel molecules with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

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An In-depth Technical Guide to 4-(Ethylamino)benzoic Acid: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(Ethylamino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), is a compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a secondary amine and a carboxylic acid on a benzene ring, provides a versatile scaffold for synthesizing a wide array of biologically active molecules. This technical guide offers an in-depth exploration of this compound, focusing on its core structural characteristics, detailed synthesis methodologies, and analytical characterization. It is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a comprehensive understanding of this compound's chemistry and practical laboratory protocols.

Compound Profile: Structural and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzoic acid backbone substituted with an ethylamino group at the para (4) position.

Nomenclature and Identifiers
  • IUPAC Name : this compound[1]

  • CAS Number : 7409-09-8[1][2]

  • Molecular Formula : C₉H₁₁NO₂[1][2]

  • Synonyms : p-(Ethylamino)benzoic acid, N-Ethyl-4-aminobenzoic acid[1]

Structural Representation

The molecular structure consists of a central benzene ring, a carboxylic acid group (-COOH), and a secondary amine group (-NHCH₂CH₃) positioned opposite each other.

Caption: 2D structure of this compound.

Physicochemical Data

The properties of this compound make it suitable for various synthetic transformations in organic solvents.

PropertyValueReference
Molecular Weight 165.19 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point Data not consistently available; related compounds like 4-(Methylamino)benzoic acid melt at 159-164 °C.
SMILES CCNC1=CC=C(C=C1)C(=O)O[1]
InChIKey SWXFMMWYVSYQGF-UHFFFAOYSA-N[1]

Synthesis Methodologies: A Technical Overview

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two primary approaches are direct N-alkylation and reductive amination of 4-aminobenzoic acid (PABA).

Method 1: Direct N-Alkylation of 4-Aminobenzoic Acid

This method involves the direct reaction of PABA with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[3][4] The base is crucial for deprotonating the nitrogen atom of the amino group, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic ethylating agent.

Causality Behind Experimental Choices:

  • Base (e.g., Potassium Carbonate, K₂CO₃): A mild inorganic base like K₂CO₃ is often preferred.[3] It is strong enough to facilitate the reaction but minimizes side reactions like the O-alkylation of the carboxylate salt, which can form if a stronger base is used.

  • Solvent (e.g., Acetone, DMF): A polar aprotic solvent is ideal as it can dissolve the reactants and the base without participating in the reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the alkylation in a reasonable timeframe.[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification PABA 4-Aminobenzoic Acid (PABA) Reflux Reflux Mixture (4-6 hours) PABA->Reflux EthylHalide Ethyl Halide (e.g., C₂H₅I) EthylHalide->Reflux Base Potassium Carbonate (K₂CO₃) Base->Reflux Solvent Acetone Solvent->Reflux Filter Filter off K₂CO₃ Reflux->Filter Evaporate Evaporate Solvent Filter->Evaporate Dissolve Dissolve in Ethyl Acetate Evaporate->Dissolve Wash Wash with Water Dissolve->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Workflow for the direct N-alkylation of PABA.

Detailed Experimental Protocol (Adapted from Hasan et al., 2023): [3][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq) to acetone.

  • Addition of Alkylating Agent: To this suspension, add ethyl iodide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[5]

Method 2: Reductive Amination of 4-Aminobenzoic Acid

Reductive amination is an efficient one-pot method for forming the N-ethyl bond.[5] It involves the reaction of PABA with acetaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ by a selective reducing agent.

Causality Behind Experimental Choices:

  • Aldehyde (Acetaldehyde): Acetaldehyde serves as the source of the ethyl group.

  • Reducing Agent (e.g., Sodium Cyanoborohydride, NaBH₃CN): A mild reducing agent like NaBH₃CN is critical. It is selective for the protonated imine intermediate over the aldehyde, preventing the premature reduction of acetaldehyde. This selectivity is key to the success of the one-pot reaction.[5]

  • Acid Catalyst (e.g., Acetic Acid): A catalytic amount of acid is required to protonate the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amine, and to catalyze the dehydration step to form the imine.[6]

G PABA PABA (R-NH₂) Imine Imine Intermediate [R-N=CHCH₃]⁺ PABA->Imine + CH₃CHO, H⁺ - H₂O Acetaldehyde Acetaldehyde (CH₃CHO) Acetaldehyde->Imine Product Product (R-NH-CH₂CH₃) Imine->Product + [H⁻] Reducer [H⁻] (from NaBH₃CN) Reducer->Imine

Caption: Mechanism of reductive amination of PABA.

Detailed Experimental Protocol (Adapted from BenchChem, 2025): [5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) and acetaldehyde (1.1 eq) in methanol.

  • Acidification: Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

  • Reduction: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Allow the reaction to stir for 12-24 hours.

  • Work-up: Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Isolation: Adjust the pH of the aqueous residue to precipitate the product. Collect the solid by filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Purification and Analytical Characterization

Ensuring the purity and confirming the identity of the synthesized this compound is a critical final step.

  • Purification: Recrystallization is the most common method for purifying the solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. A mixture of ethanol and water is often effective.

  • Characterization: A combination of spectroscopic techniques is used to confirm the structure of the final product.[4][7]

    • ¹H-NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons, the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and the amine proton (-NH-).

    • FTIR (Fourier-Transform Infrared Spectroscopy): Will display characteristic absorption bands for the N-H stretch, C=O stretch of the carboxylic acid, and aromatic C-H stretches.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound by showing a molecular ion peak corresponding to 165.19 g/mol .[1]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules. Its ester derivatives, such as ethyl 4-(ethylamino)benzoate, are used in various research contexts.[8][9][10] The presence of reactive handles—the secondary amine and the carboxylic acid—allows for further functionalization, making it a key building block for creating libraries of compounds for screening in drug discovery programs, particularly in the development of anticancer and antimicrobial agents.[7][11]

References

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  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate.
  • Klyachko, N. L., et al. (2010). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing.
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4-(Ethylamino)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(Ethylamino)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a key organic compound. In the absence of extensive published data for this specific molecule, this guide establishes a predictive framework by analyzing its structural attributes and drawing parallels with the well-documented solubility of its close structural analog, benzocaine (ethyl 4-aminobenzoate). We present a detailed exploration of the theoretical principles governing solubility, a step-by-step experimental protocol for its determination, and a discussion on the analytical techniques for quantification. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their laboratory and development endeavors.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Sciences

In the realm of pharmaceutical development, understanding the solubility of an API is not merely an academic exercise; it is a cornerstone of successful drug design and manufacturing.[1][2][3] The extent to which a compound dissolves in a particular solvent system dictates the efficiency of its crystallization, the feasibility of its formulation into a stable dosage form, and ultimately, its therapeutic efficacy.[4][5] this compound (C₉H₁₁NO₂), a derivative of benzoic acid, possesses structural features—an aromatic ring, a carboxylic acid group, and a secondary amine—that suggest a complex and interesting solubility profile across a range of organic solvents.

This guide will navigate the multifaceted nature of this compound's solubility, providing both theoretical insights and practical, field-proven methodologies. By understanding the "why" behind the "how," researchers can move beyond rote experimentation to a more intuitive and efficient approach to solubility studies.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[6][7]
Molecular Weight 165.19 g/mol [6][7]
IUPAC Name This compound[6]
CAS Number 7409-09-8[6][7]
Structure
CCNC1=CC=C(C=C1)C(=O)O[6]

The structure of this compound reveals its amphiphilic nature. The benzene ring provides a nonpolar, hydrophobic character, while the carboxylic acid and the ethylamino groups introduce polarity and the capacity for hydrogen bonding. This duality is the primary determinant of its solubility in various organic solvents.

Predicting Solubility: Insights from a Structural Analog (Benzocaine)

The key structural difference is the presence of a carboxylic acid in this compound versus an ethyl ester in benzocaine. This will likely lead to stronger intermolecular interactions, particularly in protic solvents, for this compound.

Table 1: Experimental Solubility of Benzocaine (Form I and II) in Various Organic Solvents at Different Temperatures [8][10][11]

SolventTemperature (°C)Solubility (mole fraction, x) - Form ISolubility (mole fraction, x) - Form II
1,4-Dioxane50.134-
250.2290.244
50-0.404
Acetone50.121-
250.2100.224
50-0.370
Ethyl Acetate50.082-
250.1500.160
50-0.283
Chloroform50.057-
250.1210.129
50-0.242
Acetonitrile50.029-
250.0630.067
50-0.134
Methanol50.028-
250.0620.066
50-0.136
n-Butanol50.021-
250.0470.050
50-0.104
Toluene50.012-
250.0310.033
50-0.071

Analysis and Extrapolation to this compound:

  • High Solubility in Polar Aprotic Solvents: Benzocaine exhibits high solubility in 1,4-dioxane and acetone.[8][10][11] This is due to favorable dipole-dipole interactions. It is anticipated that this compound will also be highly soluble in these solvents, perhaps even more so due to the additional hydrogen bonding capabilities of the carboxylic acid group.

  • Moderate Solubility in Esters and Chlorinated Solvents: The solubility of benzocaine is moderate in ethyl acetate and chloroform.[8][10][11] A similar trend is expected for this compound.

  • Lower Solubility in Alcohols and Nonpolar Solvents: Benzocaine's solubility is lower in alcohols like methanol and n-butanol, and significantly lower in the nonpolar solvent toluene.[8][10][11] While the carboxylic acid of this compound can hydrogen bond with alcohols, the energy required to break the crystal lattice structure of the solid acid may result in similarly modest solubility. Its solubility in nonpolar solvents like toluene is expected to be low.

The Science of Dissolution: A Mechanistic Perspective

Solubility is governed by a thermodynamic equilibrium between the solid state and the solution. The process can be conceptualized by the following relationship:

ΔGsolution = ΔHsolution - TΔSsolution

For dissolution to be spontaneous, the Gibbs free energy of the solution (ΔGsolution) must be negative. This is influenced by the enthalpy of solution (ΔHsolution), which is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, and the entropy of solution (ΔSsolution), which is typically positive as the system becomes more disordered.

The interplay of intermolecular forces is paramount.

G cluster_solute This compound cluster_solvent Organic Solvent Solute C₉H₁₁NO₂ Crystal Lattice Solution Solvated this compound Solute->Solution Lattice Energy (Endothermic) Solvent Solvent-Solvent Interactions Solvent->Solution Cavity Formation (Endothermic) Solution->Solvent Solvation Energy (Exothermic)

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The following protocol outlines the Shake-Flask method, a gold-standard approach for determining thermodynamic (equilibrium) solubility.[4][12]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer[13][14][15]

Protocol Workflow:

G A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Agitate at constant temperature for 24-48 hours. A->B C 3. Phase Separation Allow to settle, then filter the supernatant through a 0.45 µm syringe filter. B->C D 4. Sample Preparation Dilute the clear filtrate with a suitable mobile phase or solvent. C->D E 5. Quantification Analyze by HPLC or UV-Vis spectrophotometry against a standard curve. D->E F 6. Calculation Determine concentration and express as mg/mL or mol/L. E->F

Caption: Shake-flask solubility determination workflow.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or water bath set to the desired constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[12] Preliminary studies can determine the minimum time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a solvent-compatible 0.45 µm filter to remove any particulate matter. This step is critical to avoid artificially high results.

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[13][14][15]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at that specific temperature.

Conclusion and Future Directions

This guide has provided a foundational understanding of the solubility of this compound in organic solvents. By leveraging data from the structural analog benzocaine, we have established a predictive framework for its solubility behavior. Furthermore, a detailed, validated experimental protocol has been presented to enable researchers to generate precise and reliable solubility data.

For professionals in drug development, it is recommended to perform experimental solubility determinations in a range of solvents with varying polarities (e.g., a nonpolar solvent like heptane, a polar aprotic solvent like acetone, and a polar protic solvent like methanol) at different temperatures. This data will be invaluable for process optimization, formulation development, and the creation of robust thermodynamic models for solubility prediction.[1][16][17][18]

References

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4-(Ethylamino)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Ethylamino)benzoic Acid

Abstract

This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate and building block in organic synthesis. Its structural similarity to para-aminobenzoic acid (PABA) suggests its potential utility in the development of novel compounds within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its core chemical and physical properties, outlines a robust laboratory-scale synthesis and purification protocol, details validated analytical methods for its characterization, and discusses its applications in research and drug development. All methodologies are presented with an emphasis on the underlying scientific principles to ensure reproducibility and self-validation.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Chemical Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, literature searches, and procurement.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 7409-09-8[1][2]
Molecular Formula C₉H₁₁NO₂[1][2][3]
Canonical SMILES CCNC1=CC=C(C=C1)C(=O)O[1]
InChIKey SWXFMMWYVSYQGF-UHFFFAOYSA-N[1]
Physicochemical Data

The quantitative properties of this compound are summarized below. These values are essential for designing synthetic reactions, developing analytical methods, and predicting the compound's behavior in various matrices.

PropertyValueSource
Molecular Weight 165.19 g/mol [1][2]
Monoisotopic Mass 165.078978594 Da[1]
Appearance White solid (typical)
pKa (Predicted) 4.2 (acidic), 5.1 (basic)
LogP (Predicted) 1.9

Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, a common and well-established transformation in organic chemistry. This approach is favored due to the high availability of the starting ester and the straightforward nature of the reaction.

Synthetic Pathway: Base-Catalyzed Hydrolysis

The core of the synthesis involves the saponification of Ethyl 4-(ethylamino)benzoate. In this reaction, a hydroxide ion (from a base like KOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.

cluster_0 Reaction Scheme Start Ethyl 4-(ethylamino)benzoate Product This compound Start->Product Hydrolysis Reagents 1. KOH, Ethanol/Water 2. HCl (aq)

Caption: Base-catalyzed hydrolysis of an ester to a carboxylic acid.

Experimental Protocol: Synthesis

This protocol is adapted from analogous hydrolysis procedures for substituted benzoic acids.[4] The causality behind using a mixed solvent system (ethanol/water) is to ensure the solubility of both the relatively nonpolar organic ester and the ionic base.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-(ethylamino)benzoate (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Base Addition: Add potassium hydroxide (KOH, 1.2 eq) to the solution and bring the mixture to reflux. The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction.

  • Reaction Monitoring: Maintain reflux for 3-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. This step is crucial as it ensures the product will precipitate effectively from the subsequent aqueous phase.

  • Acidification: Dilute the remaining aqueous mixture with water and cool in an ice bath. Slowly acidify the solution to a pH of ~4-5 by adding concentrated hydrochloric acid dropwise. This protonates the carboxylate anion, causing the neutral carboxylic acid to precipitate out of the solution due to its lower aqueous solubility.

  • Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold deionized water to remove residual salts.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight.

Purification: Recrystallization

For achieving high purity, essential for drug development applications, recrystallization is the preferred method. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection: A mixture of ethanol and water or ethyl acetate is often effective for this class of compounds.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Collection: Collect the purified crystals by vacuum filtration and dry as described previously.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is ideal for separating this moderately polar compound from potential nonpolar or highly polar impurities.[5]

cluster_1 HPLC Workflow SamplePrep Prepare Sample in Mobile Phase Diluent Injection Inject onto Reversed-Phase Column SamplePrep->Injection Elution Isocratic or Gradient Elution Injection->Elution Detection UV Detector (e.g., 254 nm) Elution->Detection Analysis Quantify Purity via Peak Area Integration Detection->Analysis

Caption: A typical reversed-phase HPLC analytical workflow.

Recommended HPLC Method:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column provides good retention and resolution.
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)A mixture of organic and aqueous phases allows for tuning of retention. Formic acid is added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetric peaks.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nm or 305 nmThe aromatic ring provides strong UV absorbance for sensitive detection.[6]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. Expected signals would include triplets and quartets for the ethyl group, a broad singlet for the amine proton, doublets for the para-substituted aromatic protons, and a broad singlet far downfield for the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and an N-H stretch (~3300-3500 cm⁻¹).

Applications in Research and Drug Development

While specific applications of this compound are niche, its structural framework makes it a valuable scaffold in medicinal chemistry and materials science.

  • Building Block in Medicinal Chemistry: As an analog of PABA, it can be used as a starting material for synthesizing more complex molecules.[7] The amino and carboxylic acid groups provide two distinct points for chemical modification, allowing for the construction of diverse molecular libraries for screening. Benzoic acid and its derivatives are fundamental intermediates in the synthesis of a wide array of pharmaceuticals.[8]

  • Precursor for Bioactive Molecules: PABA derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7] By using this compound as a scaffold, researchers can explore novel derivatives that may exhibit enhanced or new therapeutic effects.

  • Intermediate for Dyes and Polymers: The aminobenzoic acid structure is a common feature in azo dyes and specialized polymers. The ethyl group can be used to fine-tune properties such as solubility and color.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The following information is derived from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).[1][9][10]

GHS Hazard Classification
PictogramGHS CodeHazard StatementSource

H315Causes skin irritation[1][11]
H319Causes serious eye irritation[1][11]
H335May cause respiratory irritation[1][11]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9]

    • Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][12]

References

  • This compound.
  • Benzoic acid, 4-(ethylamino)-, ethyl ester. US EPA, Substance Registry Services. [Link]
  • This compound, 95% Purity, C9H11NO2, 10 grams. CP Lab Safety. [Link]
  • Benzoic acid, 4-ethylamino-, ethyl ester. NIST WebBook. [Link]
  • Benzoic acid, 4-(ethylamino)-, ethyl ester. SIELC Technologies. [Link]
  • Benzoic acid, 4-(ethylamino)-, ethyl ester.
  • 4-Ethylamino-3-nitrobenzoic acid.
  • This compound Chemical Label. ECHA. [Link]
  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)
  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. [Link]
  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. [Link]
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Analytical Methods for determination of Antipyrine and Benzocaine HCl in the presence of their hazardous impurity p-aminobenzoic acid. Royal Society of Chemistry. [Link]
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal.

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4-(Ethylamino)benzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(Ethylamino)benzoic acid

This guide provides comprehensive safety and handling protocols for this compound (CAS: 7409-09-8), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a self-validating system of laboratory safety.

Core Hazard Identification and Toxicological Profile

This compound is a chemical compound that, while valuable in research and synthesis, presents several health hazards that necessitate careful handling.[1][2][3][4] Understanding the specific nature of these hazards is the foundation of safe laboratory practice. The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.[1][2][5]

GHS Hazard Classification Summary

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][4][5]

The primary routes of exposure are inhalation of the dust, direct contact with skin and eyes, and ingestion.[2][6] The toxicological data indicates that the compound's irritant properties are of primary concern. Skin contact can lead to redness and irritation, while eye contact is likely to cause more significant, serious irritation.[2][4][7] Inhalation of the powdered form can irritate the respiratory tract, and ingestion is harmful.[1][2]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary engineering control is to minimize the generation and accumulation of dust and to keep airborne concentrations low.[3][4]

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate significant dust, such as weighing or transferring large quantities, a certified chemical fume hood is required.[2][3][4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the compound's hazard profile. The following PPE is required as a minimum standard when handling this compound.[2][3][7][8]

Protection TypeSpecificationRationale and Causality
Eye/Face Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.Protects against airborne dust particles and splashes, directly addressing the H319 "Causes serious eye irritation" hazard.[2][8]
Hand Chemically compatible, impervious gloves (e.g., nitrile).Prevents direct skin contact, mitigating the H315 "Causes skin irritation" hazard. Gloves must be inspected before use and removed carefully to avoid skin contamination.[2][7]
Body Laboratory coat.Protects skin and personal clothing from contamination.[2][8]
Respiratory Required when dusts are generated. A NIOSH/MSHA-approved respirator with a particulate filter may be necessary if engineering controls are insufficient.Minimizes the risk of inhaling dust, addressing the H335 "May cause respiratory irritation" hazard.[6][7]

Standard Operating Protocol for Handling

This section outlines a self-validating workflow for the safe handling of solid this compound. Adherence to this protocol minimizes exposure and ensures procedural integrity.

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE as specified in Section 2.2. Designate a specific handling area, preferably within a chemical fume hood.

  • Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of this compound to the container using a spatula. Minimize dust generation during this process.

  • Container Sealing: Tightly close the primary container of the chemical immediately after use.[2][3]

  • Dissolution (if applicable): If preparing a solution, add the solvent to the weighed solid slowly. Ensure the process is conducted in a fume hood.

  • Cleanup: Decontaminate the spatula and weighing vessel. Wipe down the balance and surrounding work area with a damp cloth to remove any residual dust.

  • Waste Disposal: Dispose of contaminated materials (e.g., weigh boats, wipes, gloves) in a designated, sealed waste container according to institutional and local regulations.[2][8]

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[2][3][7]

Workflow Diagram: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Required PPE prep2 Designate Handling Area (Fume Hood) prep1->prep2 weigh Weigh Solid Chemical prep2->weigh seal Seal Stock Container weigh->seal dissolve Prepare Solution (if needed) weigh->dissolve clean Clean Work Area & Equipment seal->clean dissolve->clean dispose Dispose of Waste clean->dispose wash Wash Hands Thoroughly dispose->wash start Exposure Event Occurs exposure_type What is the exposure type? start->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye ingestion Ingestion exposure_type->ingestion Ingestion action_inhale Move to Fresh Air Keep Comfortable inhalation->action_inhale action_skin Wash with Soap & Water (15 min) Remove Contaminated Clothing skin->action_skin action_eye Rinse with Water (15 min) Remove Contacts eye->action_eye action_ingest Rinse Mouth Drink Water ingestion->action_ingest seek_medical Seek Medical Attention (If symptoms persist or as specified) action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical IMMEDIATELY action_ingest->seek_medical

Caption: Decision-making flow for first aid after an exposure event.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Techno PharmChem. (n.d.). 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET.
  • PubChem. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Amino-2-(ethylamino)benzoic acid. National Center for Biotechnology Information.
  • ECHA. (n.d.). This compound Chemical Label. European Chemicals Agency.
  • NIST. (2015). Safety Data Sheet: Benzoic acid. National Institute of Standards and Technology.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.

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A Comprehensive Technical Guide to 4-(Ethylamino)benzoic Acid and Its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Reference for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-(Ethylamino)benzoic acid is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry. This guide provides a detailed exploration of its nomenclature, including a comprehensive list of synonyms and chemical identifiers. It delineates the key physicochemical properties of the compound and critically distinguishes it from structurally similar but functionally distinct molecules, such as its corresponding ethyl esters and the local anesthetic, Benzocaine. Furthermore, this document outlines its primary application as a chemical intermediate, supported by a hypothetical, yet robust, analytical protocol for purity assessment via High-Performance Liquid Chromatography (HPLC). The content herein is structured to provide both foundational knowledge and practical insights for professionals engaged in chemical research and pharmaceutical development.

Primary Identification and Nomenclature

This compound is systematically identified by its IUPAC name and its unique CAS Registry Number, which ensures unambiguous identification in global databases and literature.[1] Due to historical naming conventions and its use across various chemical catalogs, it is known by several synonyms.

The primary identifier for this compound is:

  • CAS Registry Number: 7409-09-8[1][2]

A comprehensive list of its synonyms and alternative names is provided below for clear and accurate reference in experimental design and literature review.

Identifier Type Identifier Source
IUPAC Name This compoundPubChem[3]
Common Synonym N-ethyl-4-aminobenzoic acidPubChem
Systematic Name Benzoic acid, 4-(ethylamino)-PubChem[3]
Alternative Name p-(Ethylamino)benzoic acidPubChem[3]
German Name p-AthylaminobenzoesaurePubChem[3]
Vendor ID Maybridge1_002225PubChem[3]
Vendor ID AKOS009157611PubChem[3]

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in solvent systems, its reactivity in synthetic protocols, and its detection by analytical instrumentation.

Property Value Source
Molecular Formula C₉H₁₁NO₂PubChem[1][2][3]
Molecular Weight 165.19 g/mol PubChem[1][2][3]
Appearance White solid (typical)Inferred from related compounds
European Community (EC) Number 630-131-4PubChem[3]
InChI Key SWXFMMWYVSYQGF-UHFFFAOYSA-NPubChem[3]

Critical Distinction from Related Compounds

In chemical synthesis and procurement, precision is paramount. This compound is often confused with its ethyl ester derivative and the structurally similar local anesthetic, Benzocaine. Understanding their distinct structures is crucial for correct application.

  • This compound (The subject of this guide): Features a carboxylic acid group (-COOH) and a secondary amine (ethylamino group) attached to the benzene ring.

  • Ethyl 4-(ethylamino)benzoate: This is the ethyl ester of our primary compound. The carboxylic acid's hydroxyl group is replaced by an ethoxy group (-OCH₂CH₃). Its CAS number is 42265-58-7.[2][4]

  • Benzocaine (Ethyl 4-aminobenzoate): This is also an ethyl ester, but it possesses a primary amine (-NH₂) instead of an ethylamino group. It is a widely used topical anesthetic with CAS number 94-09-7.

The structural differences are illustrated below.

G cluster_0 Core Structure: this compound cluster_1 Related Esters (Functionally Different) A This compound CAS: 7409-09-8 -COOH group B Ethyl 4-(ethylamino)benzoate CAS: 42265-58-7 -COOCH2CH3 group A->B Esterification C Benzocaine (Ethyl 4-aminobenzoate) CAS: 94-09-7 -NH2 group A->C Structurally Related (Different Amine)

Caption: Structural relationships between this compound and its common analogs.

Application as a Chemical Intermediate

While direct therapeutic or end-product applications for this compound are not widely documented, its primary value lies in its role as a versatile chemical intermediate. Benzoic acid and its derivatives are fundamental building blocks in organic synthesis.[5]

Based on the applications of analogous structures, this compound serves as a precursor in the synthesis of more complex molecules, including:

  • Pharmaceuticals: Substituted aminobenzoic acids are key components in the synthesis of various active pharmaceutical ingredients (APIs). For example, related compounds are intermediates in the production of antihypertensive and anti-inflammatory drugs.[6]

  • Dyes and Pigments: The aromatic amine and carboxylic acid functionalities make it a suitable precursor for azo dyes and other pigments used in the textile and cosmetic industries.[7]

  • Polymer Chemistry: Benzoic acid derivatives can be incorporated into polymer backbones to modify properties such as thermal stability or to create functional materials.[8]

The compound is commercially available for professional manufacturing and research laboratory use, underscoring its role as a foundational material for synthesis.[9]

Analytical Workflow: Purity Assessment by HPLC

Ensuring the purity of a chemical intermediate is a critical step in any synthesis-driven project. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for analyzing aromatic carboxylic acids. The following protocol provides a robust starting point for method development and validation.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation and Consumables:

    • HPLC System: A standard system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

    • Reagents: HPLC-grade acetonitrile (ACN) and water. A buffer such as phosphoric acid or formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or monitor multiple wavelengths with a DAD for peak purity analysis.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Water:ACN) to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Data Analysis and Validation:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

    • This method should be validated for specificity, linearity, accuracy, and precision according to standard laboratory procedures. The mobile phase composition and gradient can be optimized to achieve better separation from any specific impurities.[3]

Sources

An In-depth Technical Guide to 4-(Ethylamino)benzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Ethylamino)benzoic acid, a key chemical intermediate with significant relevance in pharmaceutical research and development. As a derivative of 4-Aminobenzoic acid (PABA), its unique structural features—a secondary amine and a carboxylic acid on a benzene scaffold—confer specific reactivity and properties that are of great interest to medicinal chemists and drug development professionals. This document delves into its core physical and chemical characteristics, spectroscopic profile, synthesis protocols, and safety considerations, offering field-proven insights grounded in established scientific principles.

Compound Identification and Core Physical Properties

Accurate identification and understanding of fundamental physical properties are the bedrock of any chemical investigation. This compound is systematically identified by the nomenclature and registry numbers established by authoritative chemical bodies.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 7409-09-8[1][2][3]
Molecular Formula C₉H₁₁NO₂[1][2][3]
Molecular Weight 165.19 g/mol [1][3]
Appearance White to off-white crystalline solid or powderInferred from related compounds
Melting Point Data not widely published. For context, the related 4-(Methylamino)benzoic acid melts at 159-164 °C, and 4-(Diethylamino)benzoic acid melts at 192-193 °C.
Solubility Expected to be soluble in polar organic solvents like ethanol and methanol, and in aqueous alkaline solutions. Its parent compound, 4-Aminobenzoic acid, is soluble in water (5.39 g/L at 25°C), alcohol, and ether.[4][5]

The structure of this compound features three key functional regions that dictate its chemical behavior: a carboxylic acid group, a secondary aromatic amine, and a para-substituted benzene ring.

Caption: Molecular structure of this compound.

Spectroscopic Profile for Structural Elucidation

While public spectral databases for this compound are sparse, its structure allows for a confident prediction of its key spectroscopic features. These predictions are vital for researchers to confirm the identity and purity of synthesized material.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons: Two doublets in the aromatic region (~6.6-7.9 ppm), characteristic of a para-substituted benzene ring (an AA'BB' system). The protons ortho to the activating -NH-ethyl group will be upfield compared to those ortho to the deactivating -COOH group.

    • Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

    • Amine Proton: A broad singlet or triplet (depending on coupling) in the mid-field region (~4-5 ppm), also D₂O exchangeable.

    • Ethyl Group Protons: A quartet (~3.2 ppm, 2H) for the methylene (-CH₂-) group coupled to the methyl protons, and a triplet (~1.2 ppm, 3H) for the terminal methyl (-CH₃) group coupled to the methylene protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data.

    • Carbonyl Carbon: A signal in the downfield region (~168-175 ppm).

    • Aromatic Carbons: Four distinct signals in the aromatic region (~110-155 ppm). The carbon attached to the nitrogen (ipso-carbon) will be significantly upfield compared to the one attached to the carboxyl group.

    • Ethyl Group Carbons: Two signals in the aliphatic region; ~40 ppm for the -CH₂- and ~15 ppm for the -CH₃.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the presence of the key functional groups.

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

    • N-H Stretch (Secondary Amine): A moderate, sharp peak around 3300-3400 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and reliable method is the reductive amination of 4-Aminobenzoic acid (PABA) with acetaldehyde. This two-step, one-pot procedure is efficient and avoids the harsh conditions or toxic reagents associated with other methods like direct alkylation with haloalkanes, which can suffer from over-alkylation.

The causality behind this choice is clear: reductive amination offers high selectivity for the mono-ethylated product. The initial formation of an iminium ion intermediate, followed by its immediate reduction, is a controlled process that minimizes the formation of the tertiary amine byproduct.

SynthesisWorkflow PABA 4-Aminobenzoic Acid (PABA) + Acetaldehyde Imine Imine/Iminium Ion Formation (Intermediate) PABA->Imine In situ Solvent Methanol / Acetic Acid Solvent->Imine Reduction Selective Reduction Imine->Reduction Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Reduction Product_Crude Crude this compound in Reaction Mixture Reduction->Product_Crude Quench Reaction Quench (e.g., Water) Product_Crude->Quench AdjustpH pH Adjustment to Isoelectric Point (Precipitation) Quench->AdjustpH Filter Vacuum Filtration AdjustpH->Filter Solid Isolated Solid Product Filter->Solid Recrystallize Recrystallization (e.g., Ethanol/Water) Solid->Recrystallize Final Pure Crystalline Product Recrystallize->Final

Caption: Workflow for Synthesis via Reductive Amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system; successful precipitation at the isoelectric point and sharp melting point of the recrystallized product are key indicators of success.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Aminobenzoic acid (1.0 eq) in methanol.

  • Acidification: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Aldehyde Addition: Add acetaldehyde (1.1 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 30 minutes to ensure the formation of the imine intermediate.

  • Reduction: In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in a minimal amount of methanol. Add this reducing agent solution dropwise to the reaction mixture. Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the PABA starting material is consumed.

  • Workup & Isolation:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Adjust the pH of the remaining aqueous solution to the isoelectric point of the product (typically pH 4-5) using 1M HCl. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a versatile building block in organic synthesis.

Reactivity center This compound Carboxylic Acid Secondary Amine Aromatic Ring Ester Ester Derivative center:f0->Ester ROH, H⁺ Amide Amide Derivative center:f0->Amide 1. SOCl₂ 2. R₂NH TertiaryAmine Tertiary Amine center:f1->TertiaryAmine R'-X, Base RingSub Ring-Substituted Product (e.g., Nitration) center:f2->RingSub HNO₃, H₂SO₄

Caption: Key Reactivity Pathways of this compound.

  • At the Carboxylic Acid: The -COOH group can undergo standard transformations such as Fischer esterification with alcohols in the presence of an acid catalyst. This is a foundational reaction in the synthesis of local anesthetics like benzocaine and its analogues.[6][7] It can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with amines to form amides.

  • At the Secondary Amine: The nitrogen is nucleophilic and can be further alkylated or acylated. The lone pair of electrons on the nitrogen also activates the aromatic ring, making it more susceptible to electrophilic substitution.

  • At the Aromatic Ring: The -NH-ethyl group is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution. Conversely, the -COOH group is a meta-directing and deactivating group. The outcome of substitution reactions (e.g., nitration, halogenation) will be heavily influenced by reaction conditions, but substitution ortho to the amine is generally favored.

Its primary application lies as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The structural similarity to PABA suggests its potential role in developing folate antagonists or other antimetabolites. Its most significant value is in the design of local anesthetics, where the aminobenzoate core is a well-established pharmacophore.[7]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Classification: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Category 3).[8]

  • Handling Precautions:

    • Use only in a well-ventilated area or under a chemical fume hood.[8]

    • Avoid generating dust.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

    • Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[8]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[8]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]

    • Inhalation: Remove to fresh air. If breathing is difficult, get medical attention.[8]

This guide provides a foundational understanding of this compound for researchers and developers. By combining theoretical chemical principles with practical protocols and safety information, it serves as a valuable resource for leveraging this compound in scientific discovery.

References

  • PubChem. (n.d.). This compound | C9H11NO2 | CID 2775249. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester - Substance Details. Substance Registry Services.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H11NO2, 10 grams.
  • PubChem. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester | C11H15NO2 | CID 170628. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Amino-2-(ethylamino)benzoic acid | C9H12N2O2 | CID 64050396. National Center for Biotechnology Information.
  • SIELC Technologies. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester.
  • Asian Journal of Research in Chemistry. (n.d.). Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals.
  • Journal of Synthesis and Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N.
  • National Center for Biotechnology Information. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. PubMed Central.
  • PubChem. (n.d.). 4-Aminobenzoic Acid | C7H7NO2 | CID 978. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.

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Unlocking the Therapeutic Potential of 4-(Ethylamino)benzoic Acid: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Simple Scaffold

In the vast landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone, a privileged structure from which countless therapeutic agents have been derived. Its inherent ability to engage in crucial biological interactions, coupled with its synthetic tractability, has cemented its place in the drug discovery arsenal. Yet, within this well-explored family lies a molecule of quiet potential: 4-(Ethylamino)benzoic acid. While its close chemical cousins have seen extensive investigation, this specific N-alkylated aminobenzoic acid remains a largely uncharacterized entity. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, illuminating promising, under-explored, and novel research avenues for this compound. By synthesizing field-proven insights with established methodologies, we will delineate a logical and scientifically rigorous pathway to unlock its therapeutic promise.

Section 1: Foundational Profile of this compound

Before embarking on novel research, a thorough understanding of the subject molecule is paramount. This compound is a simple aromatic carboxylic acid with an ethylamino substituent at the para position.

PropertyValueSource
Molecular Formula C9H11NO2PubChem CID 2775249[1]
Molecular Weight 165.19 g/mol PubChem CID 2775249[1]
IUPAC Name This compoundPubChem CID 2775249[1]
CAS Number 7409-09-8PubChem CID 2775249[1]

Initial safety assessments from depositor-supplied information indicate that the compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. This necessitates appropriate handling and personal protective equipment in a laboratory setting.

Section 2: Proposed Research Area 1: Exploration of Anticancer Activity

Rationale: The N-alkylation of 4-aminobenzoic acid (PABA) has been shown to yield derivatives with promising cytotoxic activity against various cancer cell lines. A recent study on a series of N-alkyl derivatives of PABA demonstrated that certain compounds exhibited significant inhibitory properties against lung and oral squamous carcinoma cell lines[2][3]. This precedent strongly suggests that this compound and its derivatives represent a fertile ground for the discovery of novel anticancer agents.

Synthetic Strategy: A Modular Approach

A robust and versatile synthetic route is the bedrock of any medicinal chemistry program. For this compound and its derivatives, a logical and efficient pathway can be adapted from established methods for similar compounds.

Workflow for Synthesis of this compound and Analogs:

Synthesis_Workflow PABA 4-Aminobenzoic Acid (PABA) Reaction1 N-Alkylation PABA->Reaction1 EthylIodide Ethyl Iodide EthylIodide->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent Solvent (e.g., DMF) Solvent->Reaction1 Target This compound Reaction1->Target Esterification Esterification (e.g., EtOH, H+) Target->Esterification Amidation Amidation (e.g., Amine, Coupling Agent) Target->Amidation Ester_Analogs Ester Analogs Esterification->Ester_Analogs Amide_Analogs Amide Analogs Amidation->Amide_Analogs

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound via N-Alkylation

  • Reaction Setup: To a solution of 4-aminobenzoic acid (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (2-3 eq.).

  • Alkylation: Add ethyl iodide (1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture, pour it into water, and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Biological Evaluation: A Tiered Screening Cascade

A systematic approach to biological screening is crucial for identifying promising lead compounds.

Workflow for Anticancer Screening:

Anticancer_Screening Start Synthesized Compounds Primary_Screen Primary Screen: MTT/SRB Assay (e.g., NCI-60 Panel) Start->Primary_Screen Active_Hits Active Hits (IC50 < 10 µM) Primary_Screen->Active_Hits Secondary_Assays Secondary Assays: - Cell Cycle Analysis - Apoptosis Assays - Colony Formation Assay Active_Hits->Secondary_Assays Mechanism_Studies Mechanism of Action Studies: - Kinase Profiling - Western Blotting - Target Engagement Assays Secondary_Assays->Mechanism_Studies In_Vivo In Vivo Efficacy Studies: (Xenograft Models) Mechanism_Studies->In_Vivo

Caption: Tiered screening cascade for identifying anticancer drug candidates.

Experimental Protocol: MTT Proliferation Assay

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460 lung cancer, CAL-27 oral cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and its derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Section 3: Proposed Research Area 2: Antimicrobial Drug Discovery

Rationale: Benzoic acid and its derivatives have a long history of use as antimicrobial agents[4]. The structural similarity of this compound to p-aminobenzoic acid (PABA), a vital nutrient for many bacteria, suggests that it could act as an antimetabolite, interfering with folic acid synthesis. This makes it a compelling candidate for the development of novel antibacterial agents.

Biological Evaluation: Screening for Antimicrobial Activity

A primary screen against a panel of pathogenic bacteria is the first step in this research avenue.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 4: Early-Stage Drug Development Profiling: ADME-Tox

Rationale: A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties or unforeseen toxicity. Integrating in silico and in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies early in the research process is a critical, resource-efficient strategy to identify compounds with a higher probability of success.

In Silico Predictive Modeling

Computational tools can provide valuable early insights into the drug-like properties of a compound.

Workflow for In Silico ADME-Tox Prediction:

In_Silico_ADMET Input Chemical Structure of This compound ADME_Prediction ADME Prediction: - Lipinski's Rule of Five - Solubility - Permeability (Caco-2) - Plasma Protein Binding - CYP450 Inhibition Input->ADME_Prediction Tox_Prediction Toxicity Prediction: - hERG Inhibition - Ames Mutagenicity - Carcinogenicity - Hepatotoxicity Input->Tox_Prediction Analysis Data Analysis and Candidate Prioritization ADME_Prediction->Analysis Tox_Prediction->Analysis

Caption: Workflow for predictive in silico ADME-Tox assessment.

A variety of software platforms can be utilized for these predictions, offering a preliminary risk assessment before committing to resource-intensive in vitro experiments.

In Vitro ADME Assays

Experimental validation of the in silico predictions is a crucial next step.

AssayPurposeExperimental Approach
Solubility Determines the aqueous solubility of the compound.Kinetic or thermodynamic solubility assays using HPLC-UV.
Permeability Assesses the ability of the compound to cross the intestinal barrier.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.
Metabolic Stability Evaluates the compound's susceptibility to metabolism.Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.
Plasma Protein Binding Measures the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration methods.

Section 5: Conclusion and Future Directions

This compound represents a molecule with significant, yet largely unexplored, therapeutic potential. This guide has outlined a series of logical and technically sound research avenues, from synthetic exploration and biological screening in oncology and infectious diseases to essential early-stage ADME-Tox profiling. The proposed workflows and protocols provide a solid foundation for initiating a comprehensive investigation into this promising compound. Future research should focus on building a structure-activity relationship (SAR) library of derivatives to optimize potency and drug-like properties. Successful progression through the outlined stages will pave the way for more advanced preclinical and, ultimately, clinical development, potentially adding a new and valuable therapeutic agent to our medicinal arsenal.

References

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research.
  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem.
  • IJRPR (2023). Synthesis, Characterization and Biological activity newly synthesized benzoic acid and phenylthiourea derivative.

Sources

Literature review of 4-(Ethylamino)benzoic acid studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Ethylamino)benzoic Acid: Synthesis, Characterization, and Applications

Introduction

This compound, with the chemical formula C₉H₁₁NO₂, is a substituted aromatic carboxylic acid.[1] It belongs to the class of aminobenzoic acids, which are characterized by a benzene ring substituted with both an amino group and a carboxyl group. This molecule serves as a crucial intermediate and building block in the synthesis of more complex organic compounds, finding utility in pharmaceuticals, polymer science, and dye manufacturing. Its structure, featuring a secondary amine and a carboxylic acid on a benzene ring, provides multiple reactive sites for chemical modification, making it a versatile precursor for creating diverse molecular architectures with a wide range of functional properties.

Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ester, ethyl 4-(ethylamino)benzoate. This two-step approach involves the initial synthesis of the ester followed by a saponification reaction to yield the final carboxylic acid. This method is often preferred due to the higher reactivity of the ester in the initial N-alkylation step and the straightforward nature of the final hydrolysis.

Synthetic Workflow Diagram

cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Saponification A Ethyl 4-aminobenzoate (Benzocaine) D Ethyl 4-(ethylamino)benzoate A->D Reaction B Ethyl Iodide B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E Ethyl 4-(ethylamino)benzoate H This compound E->H Hydrolysis F Base (e.g., NaOH) Solvent (e.g., EtOH/H₂O) F->H G Acidification (e.g., HCl) G->H Workup cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition A 5-alpha-reductase (Enzyme) C Enzyme-Substrate Complex A->C B Substrate (e.g., Testosterone) B->C C->A Enzyme Regenerated D Product (e.g., DHT) C->D Conversion E 5-alpha-reductase (Enzyme) G Enzyme-Inhibitor Complex (Inactive) E->G F Inhibitor (Derivative of This compound) F->G H No Reaction G->H B_block Substrate Blocked G->B_block

Sources

Methodological & Application

Introduction: The Significance of the 4-Aminobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-(Ethylamino)benzoic Acid and Its Derivatives

The 4-aminobenzoic acid (PABA) framework is a cornerstone in medicinal chemistry and materials science, recognized for its versatility and presence in numerous biologically active compounds[1]. Its derivatives are integral to the development of pharmaceuticals, including anesthetics like benzocaine and anticancer agents[2][3]. The strategic modification of the PABA scaffold, particularly at the amine and carboxylic acid functionalities, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties[1].

This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent derivatives. We will explore several robust synthetic strategies, offering researchers and drug development professionals a comprehensive guide. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, reaction monitoring, and product characterization.

Core Synthetic Strategies for this compound

The synthesis of the target scaffold can be approached through several reliable methods. The choice of strategy often depends on the starting materials available, desired scale, and tolerance for specific reagents. We will detail three primary methods: Direct N-Alkylation, Reductive Amination, and Palladium-Catalyzed Buchwald-Hartwig Amination.

Strategy 1: Direct N-Alkylation of 4-Aminobenzoic Acid

Direct alkylation is a straightforward and cost-effective method for introducing the ethyl group onto the nitrogen atom of 4-aminobenzoic acid. The reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate. A base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a common choice as it is an inexpensive, moderately strong base that is easily removed by filtration[4][5]. Its use avoids the harsher conditions or potential side reactions associated with stronger bases like alkoxides.

  • Solvent: Acetone is a suitable solvent as it readily dissolves the starting materials and is easily removed post-reaction.

  • Controlling Over-Alkylation: A common challenge is the potential for dialkylation, yielding the tertiary amine. This can be minimized by using a modest excess of the alkylating agent and carefully monitoring the reaction progress.

Protocol 1: Synthesis via Direct N-Alkylation [6]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-aminobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add acetone to create a stirrable suspension.

  • Addition of Alkylating Agent: Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Acidification: To isolate the product, slowly add 1M HCl to the aqueous phase from the washings (if product precipitated) or to the main reaction mixture after dissolving in water, until the pH is approximately 4-5. The product, this compound, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Strategy 2: Reductive Amination

Reductive amination, or reductive alkylation, is a highly versatile and efficient one-pot method for forming C-N bonds[6][7]. This process begins with the reaction between an amine (PABA) and a carbonyl compound (acetaldehyde) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine[8][9].

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation. It is mild enough that it will not readily reduce the starting aldehyde but is reactive enough to reduce the protonated imine (iminium ion) intermediate[6][8]. This selectivity prevents the wasteful consumption of the reducing agent and simplifies the reaction. Sodium triacetoxyborohydride is another excellent alternative[8].

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-6). A catalytic amount of acid, such as glacial acetic acid, facilitates the formation of the imine intermediate by protonating the carbonyl oxygen, making it more electrophilic[9].

Protocol 2: Synthesis via Reductive Amination [6]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Acetaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) and acetaldehyde (1.1 eq) in methanol.

  • Acidification: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture to facilitate imine formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Gas evolution (hydrogen) may be observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Adjust the pH of the remaining aqueous solution with 1M HCl to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Strategy 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds[10]. This method is particularly useful for coupling amines with aryl halides or triflates and is known for its broad substrate scope and functional group tolerance[11]. For this synthesis, ethylamine is coupled with an aryl halide like 4-bromobenzoic acid.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos, or Josiphos-type ligands)[12]. The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination[10].

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex.

G ArylHalide ArylHalide OA_Complex OA_Complex ArylHalide->OA_Complex Amine Amine Amine_Complex Amine_Complex Amine->Amine_Complex Base Base Base->Amine_Complex Amido_Complex Amido_Complex Product Product Amido_Complex->Product

Protocol 3: Synthesis via Buchwald-Hartwig Amination

Materials:

  • 4-Bromobenzoic acid

  • Ethylamine (solution in THF or as hydrochloride salt)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

  • Add sodium tert-butoxide (2.2 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Addition of Reagents: Add anhydrous toluene via syringe, followed by the ethylamine solution (1.5 eq). If using ethylamine hydrochloride, an additional equivalent of base is required.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and carefully acidify with 1M HCl to pH ~7 to quench the excess base.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Derivatization: Esterification of this compound

A common and valuable derivative is the ethyl ester of this compound. This can be readily synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol[13][14].

Causality Behind Experimental Choices:

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) is a strong acid that acts as an effective catalyst for the esterification process[13]. It protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

  • Le Chatelier's Principle: The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol (ethanol) is used, which also serves as the solvent[13][15]. This shifts the equilibrium to favor the formation of the ester.

G

Protocol 4: Fischer Esterification to Ethyl 4-(Ethylamino)benzoate [13]

Materials:

  • This compound

  • Ethanol (EtOH), absolute

  • Sulfuric acid (H₂SO₄), concentrated

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.3 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully transfer to a separatory funnel.

  • Neutralization: Wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases. This neutralizes the acidic catalyst and any unreacted carboxylic acid[15].

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product, Ethyl 4-(ethylamino)benzoate, can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Data Summary

Synthesis MethodStarting MaterialsKey ReagentsTypical ConditionsNotes
Direct N-Alkylation 4-Aminobenzoic acid, Ethyl iodideK₂CO₃, AcetoneReflux, 4-6 hCost-effective; risk of over-alkylation.[6]
Reductive Amination 4-Aminobenzoic acid, AcetaldehydeNaBH₃CN, Acetic acidRoom temp, 12-24 hHigh selectivity; mild conditions.[6][7]
Buchwald-Hartwig 4-Bromobenzoic acid, EthylaminePd₂(dba)₃, XPhos, NaOtBu100-110 °C, 12-24 hBroad scope; requires inert atmosphere.[10]
Fischer Esterification This compound, EthanolConc. H₂SO₄Reflux, 2-4 hEquilibrium reaction; requires excess alcohol.[13]

Purification and Characterization

Purification:

  • Recrystallization: This is an effective method for purifying the final solid products. A common solvent system is ethanol/water, where the product is dissolved in a minimum of hot ethanol, and water is added dropwise until turbidity persists, followed by slow cooling[13].

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is typically effective for eluting both the acid and its ester derivative[16].

Characterization: The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For Ethyl 4-(ethylamino)benzoate, one would expect to see characteristic signals for the ethyl groups on the nitrogen and in the ester, as well as the aromatic protons[17].

  • Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. For the acid, look for a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). For the ester, the O-H peak will be absent, and the C=O stretch will appear around 1715 cm⁻¹.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

References

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses Procedure.
  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Hasan, E., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • Wikipedia. (2023). Reductive amination.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives.
  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate.
  • Scholars Research Library. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(2), 793-798.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube.
  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • SIELC Technologies. (2018). Benzoic acid, 4-(ethylamino)-, ethyl ester.
  • NIST. (n.d.). Benzoic acid, 4-ethylamino-, ethyl ester. NIST Chemistry WebBook.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 7(12), 856-863.
  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(21), 3956.
  • ResearchGate. (2021). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • G. de Souza, A. C., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1120.
  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 12(18), 4108-4111.
  • U.S. EPA. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester. Substance Registry Services.
  • Cho, Y. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18011-18020.
  • PubChem. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester. National Center for Biotechnology Information.

Sources

Application Notes and Protocols: 4-(Ethylamino)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Progenitor

In the landscape of medicinal chemistry and materials science, p-aminobenzoic acid (PABA) is a well-established and venerable scaffold, forming the core of numerous therapeutic agents and functional molecules.[1] Its derivative, 4-(Ethylamino)benzoic acid, represents a strategic evolution of this core structure. By incorporating an ethyl group on the aniline nitrogen, this building block offers chemists a nuanced tool to modulate physicochemical properties. The N-ethyl group enhances lipophilicity and can introduce steric hindrance that may influence molecular interactions and metabolic stability, making it a valuable starting point for generating novel compounds with tailored characteristics.

This guide provides an in-depth exploration of this compound's synthetic utility. We will move beyond simple descriptions of reactions to dissect the underlying chemical principles and provide robust, field-tested protocols for its application, empowering researchers in drug discovery and materials development to leverage its full potential.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 7409-09-8[2][3]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2][3]
Appearance Off-white to light brown crystalline powder
SMILES CCNC1=CC=C(C=C1)C(=O)O[2]
InChIKey SWXFMMWYVSYQGF-UHFFFAOYSA-N[2]

Spectroscopically, the molecule presents characteristic signals corresponding to its two primary functional groups: the secondary amine and the carboxylic acid. In Infrared (IR) spectroscopy, one would expect to see N-H stretching, broad O-H stretching from the carboxylic acid, and C=O stretching. ¹H NMR spectroscopy will show signals for the ethyl group protons, aromatic protons with characteristic para-substitution splitting, and exchangeable protons for the NH and COOH groups.

Core Synthetic Applications: A Bifunctional Scaffold

This compound's synthetic versatility stems from its two primary reactive centers: the carboxylic acid group and the N-ethylamino group, which influences the reactivity of the aromatic ring. These sites can be targeted independently or sequentially to construct a diverse array of more complex molecules.

Key reactive sites on the this compound scaffold.

Application I: Esterification of the Carboxylic Acid Moiety

Scientific Rationale: Esterification is a cornerstone transformation in organic synthesis, particularly in drug development. Converting a carboxylic acid to an ester can dramatically increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. Esters are also frequently employed as prodrugs, designed to be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid parent drug.[4] The classic and most direct method for this conversion is the Fischer-Speier esterification.

Protocol 1: Fischer-Speier Esterification to Synthesize Alkyl 4-(Ethylamino)benzoates

This protocol details the synthesis of an ester, such as Ethyl 4-(ethylamino)benzoate, using the corresponding alcohol as both the reactant and solvent.[5][6]

Causality Behind the Choices:

  • Excess Alcohol: The Fischer esterification is an equilibrium reaction.[7] By Le Châtelier's principle, using the alcohol in large excess drives the equilibrium towards the ester product. It also conveniently serves as the reaction solvent.

  • Acid Catalyst (H₂SO₄): The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[8]

  • Reflux: Heating the reaction to the boiling point of the alcohol (reflux) increases the reaction rate, allowing the system to reach equilibrium more quickly.[9]

  • Neutralization (Na₂CO₃): After the reaction, the mixture is acidic due to the catalyst and the unreacted starting material. Adding a weak base like sodium carbonate neutralizes the sulfuric acid and deprotonates the amino group of the product, which exists as an ammonium salt in the acidic solution. This causes the free ester, which is less soluble in water, to precipitate out.[5][6]

G cluster_mechanism Fischer Esterification Mechanism P1 1. Protonation of Carbonyl P2 2. Nucleophilic Attack by Alcohol P3 3. Proton Transfer P4 4. Elimination of Water P5 5. Deprotonation start Carboxylic Acid protonated Protonated Acid (Activated) start->protonated + H⁺ tetrahedral Tetrahedral Intermediate protonated->tetrahedral + R'OH oxonium Oxonium Ion tetrahedral->oxonium ester_h Protonated Ester oxonium->ester_h - H₂O end Ester Product ester_h->end - H⁺

Simplified mechanism of acid-catalyzed Fischer esterification.

Materials & Reagents:

ReagentM.W.AmountMoles (equiv.)
This compound165.195.0 g30.3 mmol (1.0)
Anhydrous Ethanol46.0750 mL~850 mmol (~28)
Concentrated H₂SO₄98.081.5 mL~27.8 mmol (~0.9)
10% Sodium Carbonate (aq)-~50-70 mLAs needed
Deionized Water-As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of this compound and 50 mL of anhydrous ethanol.

  • Catalyst Addition: While stirring, cool the flask in an ice-water bath. Slowly and carefully add 1.5 mL of concentrated sulfuric acid dropwise. A precipitate may form but should dissolve upon heating.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker containing 150 mL of cold deionized water.

  • Slowly add the 10% sodium carbonate solution dropwise while stirring. Carbon dioxide will evolve. Continue adding the base until gas evolution ceases and the pH of the solution is ~8 (check with pH paper). A precipitate of the crude ester will form.[6]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL).

  • Purification: The crude ester can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a desiccator.

Validation & Characterization:

  • Yield: Calculate the percentage yield of the dried, purified product.

  • Melting Point: Determine the melting point and compare it to the literature value for Ethyl 4-(ethylamino)benzoate.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the disappearance of the broad O-H stretch and the appearance of characteristic C-O ester stretches.

Application II: Amide Bond Formation

Scientific Rationale: The amide bond is arguably the most important functional group in medicinal chemistry, present in a vast number of pharmaceuticals due to its high metabolic stability and ability to participate in hydrogen bonding. Converting this compound to an amide opens a gateway to a vast chemical space of potential drug candidates. The most common method involves activating the carboxylic acid, typically by converting it to a more reactive acyl chloride.

Protocol 2: General Protocol for Amide Synthesis via an Acyl Chloride Intermediate

This two-step protocol is a robust method for synthesizing amides from a wide range of primary and secondary amines.

Causality Behind the Choices:

  • Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. This "activation" step is crucial for the subsequent reaction with an amine.

  • Amine Nucleophile: Amines are good nucleophiles and will readily attack the electrophilic carbonyl carbon of the acyl chloride to form a stable amide bond. The reaction is typically fast and irreversible.

  • Base (e.g., Pyridine or Triethylamine): The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl). A non-nucleophilic base is added to scavenge this acid, preventing it from protonating the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

G start This compound acyl_chloride 4-(Ethylamino)benzoyl Chloride start->acyl_chloride + SOCl₂ or (COCl)₂ coupling_agent_route Peptide Coupling (e.g., EDC, HATU) start->coupling_agent_route + R₂NH amide Target Amide acyl_chloride->amide + R₂NH + Base coupling_agent_route->amide One-pot synthesis

Synthetic pathways for amide formation.

Step-by-Step Methodology:

Step A: Synthesis of 4-(Ethylamino)benzoyl Chloride

  • Reaction Setup: In a fume hood, add 5.0 g (30.3 mmol) of this compound to a 100 mL round-bottom flask with a stir bar. Add 25 mL of dry dichloromethane (DCM) or toluene.

  • Reagent Addition: Slowly add thionyl chloride (4.4 mL, 60.6 mmol, 2.0 eq.) to the suspension at room temperature. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Fit the flask with a reflux condenser and a drying tube. Heat the mixture to reflux for 2-3 hours. The reaction should become a clear solution.

  • Isolation: Cool the mixture to room temperature. Carefully remove the excess solvent and thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often used directly in the next step without further purification.

    • Safety Note: Thionyl chloride is toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood.

Step B: Amide Formation

  • Reaction Setup: Dissolve the crude acyl chloride in 30 mL of dry DCM in a flask cooled in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in 15 mL of dry DCM.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until completion as monitored by TLC.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography on silica gel.

Alternative: Peptide Coupling Agents For sensitive substrates or to avoid harsh reagents, modern peptide coupling agents (e.g., EDC, HATU) offer a milder, one-pot alternative. In this method, the carboxylic acid, amine, coupling agent, and a base are all mixed together in a suitable solvent like DCM or DMF.

Application III: Advanced C-H Functionalization Concepts

Scientific Rationale: The field of drug discovery is increasingly driven by late-stage functionalization (LSF), a strategy that introduces chemical modifications into complex molecules at a late point in the synthesis.[10] This approach bypasses the need for lengthy de novo synthesis for each new analog, vastly accelerating the exploration of structure-activity relationships.[11] The carboxylic acid group in this compound can act as an innate directing group for transition metal-catalyzed C-H activation, enabling selective functionalization at the ortho position (the C-H bond adjacent to the carboxylate).[10]

Conceptual Application: Iridium-Catalyzed Ortho-Amination While a specific protocol for this compound is not detailed in the literature, established methods for other benzoic acids provide a clear blueprint.[10][11] An iridium catalyst, in the presence of an aminating agent, can selectively install a new amine or sulfonamide group at the C-2 and C-6 positions, directed by the carboxylate.

G start This compound intermediate Carboxylate-Directed Cyclometalated Intermediate start->intermediate + [Ir] Catalyst - H⁺ product Ortho-Functionalized Product intermediate->product + Aminating Agent (Reductive Elimination)

Conceptual workflow for directed C-H functionalization.

This advanced strategy demonstrates the potential of this compound not just as a passive scaffold, but as an active participant in modern, efficient synthetic methodologies to rapidly generate novel and diverse molecular libraries for screening in drug and materials development programs.

Summary and Outlook

This compound is a highly versatile and valuable building block for organic synthesis. Its bifunctional nature allows for selective and straightforward modifications at its carboxylic acid and amino moieties. Standard protocols for esterification and amidation can be reliably applied to generate a wide range of derivatives with modulated properties. Furthermore, its structure is amenable to advanced, late-stage functionalization reactions, positioning it as a powerful tool for modern chemical research. For scientists and researchers, this compound is not merely an alternative to PABA, but a strategic choice for accessing novel chemical space with enhanced efficiency and control.

References

  • Peterson, Z. A., & Wentland, J. (2013). 3 Step Synthesis of Benzocaine. St. Catherine University.
  • PubChem. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester. National Center for Biotechnology Information.
  • Unknown. (n.d.). Experiment 17: multi-step synthesis: Benzocaine.
  • SpectraBase. (n.d.). 4-(Diethylamino)benzoic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Harmata, M., & Garimalla, A. (2009). Synthesis of Benzocaine CHEM2050. University of Missouri.
  • CUTM Courseware. (n.d.). Preparation of Benzocaine.
  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester - Substance Details.
  • Zelenka, J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(72), 18188-18200.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • Zelenka, J., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. PubMed.
  • Chow, S. T., & Chen, Y. Z. (2001). Drug evolution: p-aminobenzoic acid as a building block. Mini reviews in medicinal chemistry, 1(3), 269–276.
  • Kumar, D., et al. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(2), 643-649.
  • IJARSCT. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology, 2(6).
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

Sources

The Versatile Scaffold: 4-(Ethylamino)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, 4-(Ethylamino)benzoic acid, a derivative of p-aminobenzoic acid (PABA), stands out as a scaffold of significant interest. Its structural simplicity, coupled with the dual reactivity of its secondary amine and carboxylic acid functionalities, offers a versatile platform for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Introduction: Physicochemical Properties and Strategic Importance

This compound (CAS: 7409-09-8; Molecular Formula: C₉H₁₁NO₂) is a crystalline solid with a molecular weight of 165.19 g/mol .[1] Its structure, featuring an electron-donating ethylamino group para to a carboxylic acid on a benzene ring, makes it an attractive starting material for several reasons. The ethyl group provides a moderate increase in lipophilicity compared to its parent compound, PABA, which can be advantageous for membrane permeability. The secondary amine and carboxylic acid groups serve as convenient handles for a variety of chemical transformations, allowing for systematic structural modifications to explore structure-activity relationships (SAR).

Historically, the PABA core is a well-established pharmacophore, most notably in the development of local anesthetics like benzocaine.[2][3][4][5] The derivatization of PABA, including N-alkylation to compounds like this compound, has been a strategy to modulate the potency and pharmacokinetic properties of these agents.[5] Beyond local anesthetics, derivatives of PABA have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties, making this compound a valuable starting point for diverse medicinal chemistry programs.[3][4][6][7]

Core Synthetic Methodologies

The utility of this compound as a building block is predicated on its efficient synthesis and subsequent derivatization. The following section details key synthetic protocols.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the title compound from the readily available 4-aminobenzoic acid through a one-pot reductive amination reaction. This method is often preferred for its mild conditions and good yields.

Reaction Scheme:

Reductive Amination cluster_0 Reaction Workflow PABA 4-Aminobenzoic Acid Intermediate [Schiff Base Intermediate] PABA->Intermediate + Acetaldehyde Acetaldehyde Acetaldehyde Product This compound Intermediate->Product Reduction reagents1 NaBH₃CN (Sodium Cyanoborohydride) Methanol, Acetic Acid (cat.)

Caption: Reductive amination of 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Acetaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-aminobenzoic acid (1 equivalent) in methanol in a round-bottom flask, add acetaldehyde (1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate the formation of the Schiff base intermediate.

  • Stir the mixture at room temperature for 1 hour.

  • In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 equivalents) in methanol. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Gas evolution (hydrogen) may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Expert Insight: The choice of a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the imine intermediate without affecting the carboxylic acid or the aromatic ring.[8][9][10] The reaction pH should be maintained in a weakly acidic range to favor imine formation.

Protocol 2: Esterification of this compound - Synthesis of Benzocaine Analogs

The esterification of the carboxylic acid moiety is a common strategy to generate derivatives with potential local anesthetic activity. The Fischer esterification is a classic and effective method for this transformation.

Reaction Scheme:

Fischer Esterification cluster_1 Ester Synthesis Start This compound Product Ethyl 4-(ethylamino)benzoate Start->Product + Ethanol Alcohol Ethanol (or other alcohol) reagents H₂SO₄ (catalyst) Heat (Reflux)

Caption: Fischer esterification for local anesthetic analogs.

Materials:

  • This compound

  • Ethanol (or other desired alcohol, in excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a large excess of ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution by the slow addition of 10% sodium carbonate solution until the effervescence ceases and the pH is basic (pH > 8).

  • The ester product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product to obtain the crude ester.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified ethyl 4-(ethylamino)benzoate.

Expert Insight: The use of a large excess of the alcohol drives the equilibrium towards the formation of the ester, maximizing the yield. The basic workup is essential to neutralize the acid catalyst and deprotonate the amino group, causing the less water-soluble ester to precipitate.

Protocol 3: Amide Bond Formation - Diversification of the Carboxylic Acid Moiety

Amide coupling reactions are fundamental in medicinal chemistry for creating peptidomimetics and other amide-containing bioactive molecules. This protocol outlines a general procedure using a common coupling agent.

Reaction Scheme:

Amide Coupling cluster_2 Amide Synthesis Start This compound Product 4-(Ethylamino)benzamide Derivative Start->Product + Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) reagents EDC, HOBt DIPEA, DMF

Sources

Application Notes and Protocols: 4-(Ethylamino)benzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-Substituted Aminobenzoic Acids in Polymer Science

4-(Ethylamino)benzoic acid is an aromatic molecule featuring both a secondary amine and a carboxylic acid group. This difunctional nature makes it a compelling monomer for step-growth polymerization, particularly in the synthesis of aromatic polyamides (aramids). The presence of the N-ethyl group, in place of a simple amine proton, imparts unique characteristics to the resulting polymers. Specifically, it disrupts the strong hydrogen bonding typically observed in unsubstituted aramids, which can significantly enhance the solubility and processability of the polymer without drastically compromising its thermal stability. This modification opens avenues for creating high-performance polymers that are more amenable to solution-based processing techniques.

Beyond its role as a structural monomer, the aminobenzoate moiety is also a well-established component in photoinitiating systems. As a co-initiator, it can act as a hydrogen donor to electronically excited photosensitizers, generating the free radicals necessary to initiate photopolymerization. This dual applicability makes this compound a versatile building block in the polymer chemist's toolkit, enabling the creation of a wide range of materials from high-strength fibers to photocurable resins.

These application notes provide a detailed exploration of the use of this compound in two primary areas: as a monomer for the synthesis of soluble aromatic polyamides and as a co-initiator in photopolymerization. The following sections offer in-depth theoretical background, practical experimental protocols, and key data to guide researchers in leveraging the unique properties of this compound.

Part 1: this compound as a Monomer for Soluble Aromatic Polyamides

Scientific Rationale and Mechanistic Insight

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. However, their rigid backbones and extensive interchain hydrogen bonding often lead to poor solubility in common organic solvents, making them difficult to process. The introduction of an N-ethyl group on the amine of this compound directly addresses this challenge. By replacing a hydrogen atom involved in hydrogen bonding with an ethyl group, the strong intermolecular forces are disrupted, which typically enhances the solubility of the resulting polyamide.

The polymerization of this compound can be achieved through several polycondensation techniques. One of the most effective methods for producing high molecular weight aromatic polyamides under relatively mild conditions is the Yamazaki-Higashi phosphorylation polycondensation. This method utilizes a phosphite and a base (typically pyridine) to activate the carboxylic acid group, facilitating its reaction with the amine.

Experimental Protocol: Synthesis of Poly(4-(ethylamino)benzamide) via Yamazaki-Higashi Polycondensation

This protocol describes the synthesis of a soluble aromatic polyamide from this compound using the Yamazaki-Higashi phosphorylation method.[1][2]

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Ethanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

  • Reactor Setup: A flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet is charged with this compound (0.01 mol, 1.65 g), anhydrous NMP (20 mL), anhydrous LiCl (1.4 g), and anhydrous pyridine (6 mL).

  • Dissolution: The mixture is stirred at room temperature under a gentle flow of nitrogen until all solids have dissolved.

  • Addition of Reagents: Triphenyl phosphite (TPP) (0.011 mol, 3.41 g, 2.9 mL) is added to the stirred solution.

  • Polymerization: The reaction mixture is heated to 105°C and maintained at this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, the viscous polymer solution is poured into 500 mL of ethanol with vigorous stirring to precipitate the polymer. The fibrous polymer is collected by filtration and washed thoroughly with hot water and then with ethanol to remove residual salts and solvents.

  • Drying: The purified polymer is dried in a vacuum oven at 100°C overnight to a constant weight.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Yamazaki-Higashi reaction is sensitive to water, which can hydrolyze the phosphite reagent and terminate the polymerization. Therefore, the use of anhydrous solvents and reagents, along with a nitrogen atmosphere, is crucial.

  • Lithium Chloride: LiCl is used to enhance the solubility of the aromatic polyamide in NMP, preventing the polymer from precipitating out of solution before high molecular weights are achieved.

  • Pyridine: Pyridine acts as a base to neutralize the acidic byproducts of the reaction and also serves as a catalyst.

  • Triphenyl Phosphite: TPP is the activating agent for the carboxylic acid group, forming a reactive intermediate that readily undergoes amidation.

Expected Polymer Properties and Characterization

The resulting poly(4-(ethylamino)benzamide) is expected to be an amorphous polymer with good solubility in polar aprotic solvents such as NMP, N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).

PropertyExpected Value/Characteristic
Appearance Off-white to pale yellow fibrous solid
Solubility Soluble in NMP, DMAc, DMSO
Inherent Viscosity 0.4 - 1.0 dL/g (in NMP at 30°C)
Glass Transition Temp. (Tg) 220 - 280 °C
10% Weight Loss Temp. (TGA) > 400 °C in Nitrogen

Characterization Techniques:

  • FTIR Spectroscopy: To confirm the formation of the amide linkage (C=O stretch around 1650 cm⁻¹, N-H stretch absent, C-N stretch around 1320 cm⁻¹).

  • ¹H NMR Spectroscopy: To verify the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Workflow for Polyamide Synthesis

Polyamide_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer This compound Dissolution Dissolve Monomer, LiCl in NMP/Pyridine Monomer->Dissolution Solvents NMP, Pyridine Solvents->Dissolution Salt LiCl Salt->Dissolution Reagent TPP Addition Add TPP Reagent->Addition Dissolution->Addition Heating Heat to 105°C for 3-4 hours Addition->Heating Precipitation Precipitate in Ethanol Heating->Precipitation Washing Wash with Hot Water and Ethanol Precipitation->Washing Drying Dry under Vacuum at 100°C Washing->Drying Product Poly(4-(ethylamino)benzamide) Drying->Product

Caption: Workflow for the synthesis of poly(4-(ethylamino)benzamide).

Part 2: this compound Derivatives as Co-initiators in Photopolymerization

Scientific Rationale and Mechanistic Insight

In many photopolymerization systems, particularly those initiated by visible light, a two-component system consisting of a photosensitizer and a co-initiator is employed. The photosensitizer absorbs light and is promoted to an excited state. In this excited state, it can interact with a co-initiator, which is typically a hydrogen or electron donor. Tertiary amines, such as ethyl 4-(dimethylamino)benzoate (a close analog of the ethyl ester of this compound), are commonly used as co-initiators.[3][4]

Upon interaction with the excited photosensitizer (e.g., camphorquinone), the aminobenzoate derivative donates an electron, forming a radical cation. This is followed by proton transfer, which generates a highly reactive α-amino radical. This radical is the primary species that initiates the polymerization of monomers like acrylates or methacrylates. The ethyl ester of this compound can be expected to function similarly.

Experimental Protocol: UV Curing of a Methacrylate Resin Formulation

This protocol details the preparation and UV curing of a model methacrylate-based resin using a camphorquinone/aminobenzoate photoinitiating system.[3][5]

Materials:

  • Bisphenol A glycerolate dimethacrylate (BisGMA) (monomer)

  • Triethylene glycol dimethacrylate (TEGDMA) (reactive diluent)

  • Camphorquinone (CQ) (photosensitizer)

  • Ethyl 4-(ethylamino)benzoate (co-initiator) - Note: Ethyl 4-(dimethylamino)benzoate is a common alternative.

  • UV curing lamp (e.g., 365 nm or 405 nm LED)

Equipment:

  • Amber glass vial

  • Magnetic stirrer and stir bar

  • Molds for sample preparation (e.g., silicone molds)

Procedure:

  • Resin Formulation: In an amber glass vial, combine BisGMA (70 wt%) and TEGDMA (30 wt%). Stir until a homogeneous mixture is obtained.

  • Addition of Photoinitiating System: To the monomer mixture, add camphorquinone (0.5 wt%) and ethyl 4-(ethylamino)benzoate (1.0 wt%).

  • Homogenization: Wrap the vial in aluminum foil to protect it from ambient light and stir the mixture for at least 2 hours at room temperature to ensure complete dissolution and homogenization of the photoinitiating system.

  • Curing: Pour the liquid resin into a mold of desired dimensions. Expose the resin to a UV lamp with a specific wavelength (e.g., 405 nm) and intensity for a predetermined time (e.g., 60-180 seconds). The curing time will depend on the lamp intensity and the thickness of the sample.

  • Post-Curing (Optional): For some applications, a post-curing step involving heating the cured sample in an oven (e.g., at 100°C for 1 hour) can enhance the degree of conversion and mechanical properties.

Causality Behind Experimental Choices:

  • BisGMA and TEGDMA: BisGMA is a common high-molecular-weight monomer that provides good mechanical properties to the cured polymer. TEGDMA is a low-viscosity reactive diluent that reduces the overall viscosity of the resin, making it easier to handle and process.

  • Camphorquinone: CQ is a widely used photosensitizer for visible light curing due to its absorption maximum around 470 nm, which is in the blue light region and is less harmful than UV light.

  • Ethyl 4-(ethylamino)benzoate: This acts as the co-initiator, providing the necessary radicals to initiate polymerization upon interaction with the excited camphorquinone. The concentration is typically higher than the photosensitizer to ensure efficient radical generation.

Quantitative Data for a Model Photopolymer System

The following table presents typical data for the degree of conversion (DC) in a BisGMA/TEGDMA system with and without a tertiary amine co-initiator, demonstrating the crucial role of the co-initiator.

Photoinitiating SystemLight Irradiation Time (s)Degree of Conversion (%)
CQ (0.5 wt%)180< 10
CQ (0.5 wt%) + Amine (1.0 wt%)60~40
CQ (0.5 wt%) + Amine (1.0 wt%)180> 60
Mechanism of Photoinitiation

Photoinitiation CQ Camphorquinone (CQ) CQ_excited Excited CQ CQ->CQ_excited Absorption Light Light (hν) Light->CQ_excited Exciplex [CQ---Amine] (Exciplex) CQ_excited->Exciplex Amine Ethyl 4-(ethylamino)benzoate Amine->Exciplex Radicals Initiating Radicals Exciplex->Radicals Electron/Proton Transfer Polymer Polymer Chain Radicals->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Photoinitiation mechanism with a camphorquinone/amine system.

Conclusion

This compound is a valuable and versatile compound in polymer chemistry. Its N-ethyl substitution provides a strategic advantage in the synthesis of soluble, high-performance aromatic polyamides, overcoming the processing limitations of traditional aramids. Furthermore, its derivatives serve as effective co-initiators in photopolymerization, enabling rapid and efficient curing of resin systems. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and exploit the unique properties of this compound in the development of advanced polymeric materials.

References

  • U.S. Patent 2,688,011 A, "Production of polyamides containing a para-amino-benzoic acid component," issued August 31, 1954.
  • European Patent 1,865,013 B1, "Polyamide curing agent compositions," issued December 30, 2015. [Link]
  • Kim, D. H., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. The Journal of Advanced Prosthodontics, 7(5), 410–416. [Link]
  • de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]
  • U.S. Patent 3,225,011 A, "Process for preparing poly-para-aminobenzoic acid," issued December 21, 1965.
  • U.S.
  • Oishi, Y., Kakimoto, M., & Imai, Y. (1987). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Macromolecules, 20(3), 703–705. [Link]
  • Chinese Patent 101,709,103 B, "Method for preparing photoresponse hydrogel containing azo monomer by utilizing light sources with different wavelengths," issued May 23, 2012.
  • Stansbury, J. W., & Trujillo-Lemon, M. (2009). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Polymers, 1(1), 32-47. [Link]
  • ResearchGate. (n.d.). Reaction scheme of poly-p-benzamide from p-aminobenzoyl chloride hydrogenchloride.
  • Organic Syntheses. (n.d.). Benzoic acid, p-phenylazo-.
  • Hernández, G., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. International Journal of Molecular Sciences, 24(3), 2734. [Link]
  • Pączkowska, M., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives.
  • Stiles, A. (2022).

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Application Note: Strategies for the Functionalization of Polymers with 4-(Ethylamino)benzoic Acid (EABA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymer functionalization is a cornerstone of modern materials science, enabling the precise tailoring of polymer properties for advanced applications. This guide provides a comprehensive overview of methodologies for the covalent attachment of 4-(Ethylamino)benzoic acid (EABA) to various polymer backbones. EABA is a versatile molecule offering a unique combination of a reactive carboxylic acid handle, a secondary aromatic amine, and a hydrophobic ethyl group. This trifecta of features makes it an ideal candidate for imparting pH-responsiveness, hydrophobicity, and sites for further bioconjugation. This document details established chemical strategies, provides step-by-step, field-tested protocols for amide and ester bond formation, outlines essential characterization techniques for validation, and discusses the application of EABA-functionalized polymers, particularly in the realm of drug delivery.

Introduction: The Strategic Value of EABA in Polymer Science

The modification of polymers with functional small molecules is a powerful strategy to create materials with novel or enhanced properties. The choice of the functional moiety is critical and dictates the potential applications of the resulting polymer conjugate. This compound (EABA) has emerged as a molecule of significant interest due to its distinct structural features:

  • Carboxylic Acid Group: Serves as a primary reactive site for covalent attachment to polymers bearing amine or hydroxyl groups through well-established coupling chemistries.

  • Aromatic Ring: Provides a rigid, hydrophobic core that can participate in π-π stacking interactions and enhances the thermal stability of the polymer.

  • Ethylamino Group: The secondary amine group can act as a proton acceptor, making the functionalized polymer sensitive to changes in environmental pH. This is a highly desirable characteristic for "smart" materials used in targeted drug delivery.[1][2][3][4]

The incorporation of EABA into a polymer backbone can transform a simple, inert material into a dynamic system capable of responding to physiological cues, such as the acidic microenvironment of a tumor.[1][4]

Core Chemical Strategies for EABA Functionalization

The covalent attachment of EABA to a polymer can be achieved through several reliable synthetic routes. The selection of the appropriate strategy depends on the functional groups present on the starting polymer.

Amide Bond Formation via Carbodiimide Chemistry

This is the most common and versatile method for coupling EABA to polymers containing primary or secondary amine groups (e.g., chitosan, poly(L-lysine), polyethyleneimine). The reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.[5]

The mechanism involves two key steps:

  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid of EABA to form a highly reactive O-acylisourea intermediate.[5]

  • Amine Reaction: This intermediate can directly react with an amine on the polymer. However, the O-acylisourea is unstable in aqueous solutions. To prevent hydrolysis and increase yield, NHS is added to convert the intermediate into a more stable NHS-ester. This semi-stable ester then reacts efficiently with the amine group on the polymer to form a stable amide bond.[5][6]

G cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amide Coupling EABA EABA (-COOH) O_acylisourea O-acylisourea (Reactive Intermediate) EABA->O_acylisourea + EDC EDC EDC NHS_Ester EABA-NHS Ester (Semi-stable) O_acylisourea->NHS_Ester + NHS NHS NHS Functionalized_Polymer EABA-Functionalized Polymer (Amide Bond) NHS_Ester->Functionalized_Polymer + Polymer-NH2 Polymer_NH2 Polymer (-NH2)

Ester Bond Formation

For polymers containing hydroxyl groups (e.g., poly(vinyl alcohol), cellulose, dextran), EABA can be attached via an ester linkage.[7][8] This reaction, known as esterification, typically requires an acid catalyst and conditions that favor the removal of water to drive the reaction to completion, in accordance with Le Châtelier's principle.[7]

Common methods include:

  • Fischer Esterification: Direct reaction of EABA with the polymer's hydroxyl groups in the presence of a strong acid catalyst (e.g., sulfuric acid). This method can be harsh and may not be suitable for sensitive polymers.

  • Carbodiimide-Mediated Esterification: Similar to amide coupling, reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid of EABA, facilitating its reaction with the polymer's hydroxyl groups.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for both synthesis and confirmation.

Protocol 1: EDC/NHS-Mediated Amide Coupling of EABA to an Amine-Functionalized Polymer

This protocol provides a general framework for coupling EABA to a polymer with primary amine functionalities.

Materials:

  • Amine-functionalized polymer (e.g., Polyethyleneimine, PEI)

  • This compound (EABA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Polymer Preparation: Dissolve the amine-functionalized polymer in MES buffer to a final concentration of 2 mg/mL.

  • EABA Solution: Dissolve EABA in a minimal amount of DMF or DMSO, then dilute with MES buffer. The molar ratio of EABA to polymer amine groups should be optimized, but a 5:1 molar excess of EABA is a good starting point.

  • Activation of EABA: In a separate vial, dissolve EDC-HCl (2-fold molar excess over EABA) and NHS (2-fold molar excess over EABA) in MES buffer. Add this activation solution to the EABA solution and stir for 15 minutes at room temperature to form the EABA-NHS ester.

    • Scientist's Note: The activation step is performed at a slightly acidic pH (4.5-6.0) to efficiently activate the carboxyl group while minimizing hydrolysis of the EDC reagent.[5]

  • Coupling Reaction: Add the activated EABA-NHS ester solution dropwise to the stirring polymer solution. Adjust the pH of the reaction mixture to 7.2-7.5 and allow it to react for 4-6 hours at room temperature or overnight at 4°C.

    • Scientist's Note: The coupling reaction with the amine is more efficient at a neutral to slightly alkaline pH (7.0-8.5), where the majority of primary amines are deprotonated and thus more nucleophilic.[5]

  • Purification: Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cut-off (MWCO) to remove unreacted EABA, EDC, NHS, and byproducts. Dialyze against deionized water for 48-72 hours, changing the water frequently.

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the EABA-functionalized polymer as a dry powder.

Protocol 2: DCC-Mediated Esterification of EABA to a Hydroxyl-Functionalized Polymer

This protocol describes the esterification of EABA onto a polymer with hydroxyl groups, like Poly(vinyl alcohol) (PVA).

Materials:

  • Hydroxyl-functionalized polymer (e.g., PVA)

  • This compound (EABA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diethyl ether or hexane (for precipitation)

Procedure:

  • Polymer Dissolution: Dissolve the hydroxyl-functionalized polymer and EABA (3-fold molar excess over hydroxyl groups) in anhydrous DCM or THF.

  • Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.1 equivalents relative to EABA).

  • Initiation of Reaction: Cool the solution in an ice bath (0°C). Dissolve DCC (1.2-fold molar excess over EABA) in a minimal amount of anhydrous solvent and add it dropwise to the stirring polymer solution.

    • Scientist's Note: DCC is a potent dehydrating agent that activates the carboxylic acid. DMAP acts as a catalyst to facilitate the ester formation. The reaction is run under anhydrous conditions to prevent hydrolysis of the activated intermediate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU), a byproduct, will form.

  • Byproduct Removal: Filter the reaction mixture to remove the insoluble DCU.

  • Purification and Isolation: Concentrate the filtrate under reduced pressure. Precipitate the functionalized polymer by adding the concentrated solution to a large volume of cold diethyl ether or hexane. Collect the precipitate by filtration and wash it several times with the precipitating solvent to remove any remaining impurities.

  • Drying: Dry the final product under vacuum.

Essential Characterization Techniques

Confirmation of successful functionalization and quantification of the degree of modification are critical. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations for Successful EABA Functionalization
FTIR Spectroscopy Confirmation of covalent bond formation by identifying functional groups.[9][10]Appearance of a new amide C=O stretch (~1650 cm⁻¹) or ester C=O stretch (~1730 cm⁻¹). Appearance of aromatic C=C stretching peaks (~1600 cm⁻¹ and ~1500 cm⁻¹).[11][12]
¹H NMR Spectroscopy Structural confirmation and quantification of the degree of substitution.[13]Appearance of new aromatic proton signals from the EABA ring (typically in the 6.5-8.0 ppm range). Appearance of signals from the ethyl group (a quartet around 3.2 ppm and a triplet around 1.2 ppm). The degree of functionalization can be calculated by integrating the EABA proton signals relative to a characteristic polymer backbone proton signal.[14]
UV-Vis Spectroscopy Quantification of EABA incorporation.EABA has a strong UV absorbance due to its aromatic structure. A calibration curve of free EABA can be used to quantify the amount of EABA conjugated to the polymer.
Gel Permeation Chromatography (GPC/SEC) To assess changes in molecular weight and polydispersity after modification.A slight increase in molecular weight is expected. A monomodal peak indicates that no significant cross-linking or degradation has occurred during the functionalization process.[13]

Applications in Drug Development

The unique properties of EABA make its polymer conjugates highly suitable for advanced drug delivery systems.

  • pH-Responsive Drug Release: The ethylamino group on the EABA moiety has a pKa that allows it to become protonated in acidic environments.[1] This protonation can lead to a change in polymer conformation, such as swelling or micelle destabilization, triggering the release of an encapsulated drug.[1][2][15] This is particularly relevant for targeting the acidic microenvironments of tumors or for release within the acidic endosomes of cells.[1][4]

  • Hydrophobic Drug Encapsulation: The aromatic and ethyl components of EABA increase the hydrophobicity of the polymer, which can enhance its ability to encapsulate and stabilize poorly water-soluble drugs within nanoparticles or micelles.

  • Platform for Bioconjugation: The aromatic ring can be further modified, or the secondary amine (if not involved in pH-responsive mechanisms) can serve as a handle for subsequent conjugation of targeting ligands, imaging agents, or other biomolecules.

G cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) NP_Stable Nanoparticle (Stable) Drug Encapsulated EABA is Neutral NP_Destabilized Nanoparticle (Destabilized) Drug Released EABA is Protonated (EABA-H+) NP_Stable->NP_Destabilized EPR Effect & Acidic pH Trigger

References

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  • Google Patents. (n.d.). WO2022082148A1 - Mixed aromatic amine monomers and polymers thereof.
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  • MDPI. (n.d.). Functional Aromatic Polyamides.
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  • US EPA. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester - Substance Details.
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Application Notes & Protocols: N-Alkylation of 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Alkylated 4-Aminobenzoic Acid Scaffolds

4-Aminobenzoic acid (PABA), a vital biochemical intermediate in the folate synthesis pathway of bacteria, serves as a foundational scaffold in medicinal chemistry and materials science.[1] The strategic modification of its amino group through N-alkylation unlocks a vast chemical space, leading to derivatives with modulated pharmacokinetic properties, enhanced biological activity, and novel material characteristics. These N-alkylated analogs are prevalent in local anesthetics, anticancer agents, and other pharmacologically active compounds.[1][2][3]

This guide provides a comprehensive overview of the primary synthetic strategies for the N-alkylation of 4-aminobenzoic acid. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic, enabling informed decisions in experimental design. We will explore direct alkylation, reductive amination, and advanced catalytic methods, presenting their respective strengths and limitations to guide the synthesis of target molecules with efficiency and precision.

Part 1: Core Synthetic Methodologies

The selection of an N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, functional group tolerance, desired scale, and available reagents. Below, we dissect the most effective and widely adopted methods.

Direct N-Alkylation with Alkyl Halides

This is one of the most straightforward methods for forming C-N bonds. It involves the reaction of 4-aminobenzoic acid with an alkyl halide in the presence of a base. The base is crucial as it deprotonates the amine, increasing its nucleophilicity, and also neutralizes the hydrogen halide byproduct formed during the reaction.

  • Mechanism & Rationale : The reaction proceeds via a classical SN2 mechanism. The lone pair of the nitrogen atom on PABA acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A significant challenge is controlling the degree of alkylation; the secondary amine product is often more nucleophilic than the starting primary amine, leading to potential over-alkylation to form a tertiary amine.

  • Key Reagents :

    • Alkylating Agents : Primary and benzylic alkyl halides (iodides, bromides, chlorides) are most effective. Iodides are the most reactive, followed by bromides and then chlorides.

    • Base : An inorganic base like potassium carbonate (K₂CO₃) is commonly used as it is inexpensive, effective, and easy to remove during workup.[2][3][4] Its use under mild conditions makes this method particularly attractive.[1]

    • Solvent : Polar aprotic solvents such as acetone or dimethylformamide (DMF) are typically employed to dissolve the reactants and facilitate the SN2 reaction.

Reductive Amination (Reductive Alkylation)

Reductive amination is a powerful and highly versatile method for synthesizing secondary and tertiary amines.[5][6] It is a two-step, often one-pot, process that involves the reaction of an amine (PABA) with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[7][8]

  • Mechanism & Rationale : The initial step is the formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic conditions).[5] This intermediate is then selectively reduced. The key advantage of this method is the high degree of control; it virtually eliminates the problem of over-alkylation that can plague direct alkylation methods.[7][9]

  • Key Reagents :

    • Carbonyl Compound : A wide variety of aldehydes and ketones can be used to introduce diverse alkyl and arylalkyl substituents.

    • Reducing Agent : The choice of reducing agent is critical. Mild hydride reagents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred.

      • Sodium Cyanoborohydride (NaBH₃CN) : Historically a popular choice due to its ability to reduce imines much faster than ketones or aldehydes at neutral or slightly acidic pH.[5][9] However, it generates toxic cyanide waste.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A superior modern alternative. It is a milder, non-toxic, and highly selective reducing agent for this transformation, effective for a broad range of substrates.[7][9]

Advanced Catalytic Methods: Buchwald-Hartwig and Mitsunobu Reactions

For more complex substrates or when traditional methods fail, advanced catalytic reactions provide powerful alternatives.

  • Buchwald-Hartwig Amination : This is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an amine and an aryl halide or triflate.[10][11] While typically used to couple an amine to an aromatic ring, it represents a cornerstone of modern C-N bond formation and is invaluable in complex molecule synthesis.[12][13] The reaction requires a palladium catalyst, a phosphine ligand, and a base. Its main advantage is its broad substrate scope and functional group tolerance.[10]

  • Mitsunobu Reaction : This reaction allows for the alkylation of acidic pronucleophiles, including some amines, with primary or secondary alcohols.[14][15] The process involves activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[16] While known for its mild conditions and stereochemical inversion at the alcohol center, its drawbacks include poor atom economy and the generation of stoichiometric amounts of phosphine oxide and hydrazine byproducts that can complicate purification.[15] Recent developments have expanded its scope to include more basic amines.[17]

Part 2: Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of N-alkylated 4-aminobenzoic acid derivatives.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purify Purification cluster_char Characterization prep Reactant & Solvent Preparation setup Reaction Setup (PABA, Reagents, Solvent) prep->setup reaction Reaction Under Controlled Conditions (Temp, Time) setup->reaction monitor Monitor Progress (TLC) reaction->monitor workup Workup (Quench, Extract, Wash) monitor->workup dry Dry & Concentrate (e.g., Na2SO4, Rotovap) workup->dry purify Purification (Column Chromatography or Recrystallization) dry->purify char Structure Confirmation (NMR, MS, IR) purify->char G PABA 4-Aminobenzoic Acid (H₂N-Ar-COOH) Hemiaminal Hemiaminal Intermediate PABA->Hemiaminal + Reducer Reducing Agent (e.g., NaBH(OAc)₃) Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal + Imine Imine Intermediate (R-CH=N-Ar-COOH) Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product N-Alkylated Product (R-CH₂-NH-Ar-COOH) Imine->Product + [H⁻] Reducer->Product + [H⁻] H2O H₂O H_plus H⁺ (cat.)

Sources

Application Notes & Protocols: The Utility of 4-(Ethylamino)benzoic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

4-(Ethylamino)benzoic acid is a substituted aromatic carboxylic acid that serves as a crucial structural motif and versatile starting material in the synthesis of various active pharmaceutical ingredients (APIs). As a derivative of 4-aminobenzoic acid (PABA), it belongs to a class of compounds recognized for their significant biological activities. The core structure, featuring a benzene ring substituted with a carboxylic acid and a secondary amine, provides two key reactive sites for molecular elaboration. This dual functionality allows for the systematic construction of more complex molecules, particularly through esterification or amidation at the carboxyl group and further reactions involving the amine.

Historically, the discovery of local anesthetics like benzocaine and procaine highlighted the importance of the 4-aminobenzoate scaffold in generating molecules that can reversibly block nerve impulse conduction.[1][2] Procaine, first synthesized in 1905, established a classic structural template for local anesthetics, comprising a lipophilic aromatic head (derived from a PABA-like structure), an intermediate ester linkage, and a hydrophilic tertiary amine tail.[3][4][5] this compound is a valuable intermediate in this context, enabling the synthesis of next-generation anesthetics and other therapeutic agents by providing a pre-functionalized aromatic core. This guide provides detailed protocols for its application, focusing on the synthesis of ester derivatives analogous to established local anesthetics.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Data
PropertyValueSource
IUPAC Name This compound[6]
CAS Number 7409-09-8[6][7]
Molecular Formula C₉H₁₁NO₂[6][7]
Molecular Weight 165.19 g/mol [6][7]
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 88 - 90 °C[8]
SMILES CCNC1=CC=C(C=C1)C(=O)O[6]
Safety & Handling

As a laboratory chemical, this compound requires careful handling to minimize risk to personnel. The following guidelines are derived from its Safety Data Sheet (SDS).

  • Hazard Identification : This compound is known to cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

  • First Aid Measures :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[9][10]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[9][10]

    • Ingestion : Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[9]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from strong oxidizing agents and strong bases.[9]

Core Application: Synthesis of Local Anesthetic Analogs

The primary application of this compound as an intermediate is in the synthesis of APIs, particularly local anesthetics of the amino ester type.[1][11] These molecules typically share a common three-part structure which is essential for their pharmacological activity—the ability to block voltage-gated sodium channels in nerve membranes.[3]

  • Lipophilic Group : An aromatic ring that allows the molecule to penetrate the lipid-rich nerve membrane. This compound provides this core.

  • Intermediate Chain : An ester or amide linkage of a specific length.

  • Hydrophilic Group : A tertiary amine which is protonated at physiological pH, rendering the molecule water-soluble and enabling it to interact with the sodium channel.

The following diagram illustrates the general workflow for synthesizing an anesthetic analog starting from this compound.

G A This compound D Ethyl 4-(ethylamino)benzoate A->D Reflux B Ethanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Ethyl 4-(ethylamino)benzoate H Final API Analog (e.g., Procaine Analog) E->H Heat F Amino Alcohol (e.g., 2-(Diethylamino)ethanol) F->H G Base Catalyst (e.g., NaOEt) G->H

Caption: Reaction scheme for the synthesis of Ethyl 4-(ethylamino)benzoate.

Methodology:

  • Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (16.5 g, 0.1 mol).

  • Solvent and Catalyst Addition : Add absolute ethanol (100 mL). The large excess of ethanol serves as both a reagent and a solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle. While stirring, carefully add concentrated sulfuric acid (2 mL, ~0.036 mol) dropwise as the catalyst. [12]The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. [12]3. Reaction : Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 4-6 hours).

  • Work-up : Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Neutralization : Slowly pour the cooled mixture into 200 mL of ice-cold water. Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases. This step quenches the acid catalyst and removes any unreacted carboxylic acid.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Purification : Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Final Product : Purify the crude product by recrystallization or column chromatography to obtain pure Ethyl 4-(ethylamino)benzoate.

Protocol 2: Transesterification to Synthesize a Procaine Analog

This protocol details the conversion of Ethyl 4-(ethylamino)benzoate to 2-(Diethylamino)ethyl 4-(ethylamino)benzoate, an analog of the local anesthetic procaine. This reaction is a base-catalyzed transesterification.

Caption: Transesterification for the synthesis of a procaine analog.

Methodology:

  • Reagent Preparation : In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 4-(ethylamino)benzoate (9.65 g, 0.05 mol) in anhydrous toluene (50 mL).

  • Reactant and Catalyst Addition : Add 2-(Diethylamino)ethanol (7.0 g, 0.06 mol). To this mixture, add a catalytic amount of sodium ethoxide (0.34 g, 0.005 mol). Sodium ethoxide is a strong base that deprotonates the amino alcohol, creating a potent nucleophile for the transesterification reaction.

  • Reaction : Equip the flask with a short-path distillation head. Heat the mixture to reflux. The purpose of the distillation head is to continuously remove the ethanol byproduct as it forms, which is crucial for driving the reaction to completion. [13]The reaction is typically complete when ethanol is no longer being distilled off.

  • Work-up : Cool the reaction mixture to room temperature. Add 50 mL of water to quench the catalyst.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 25 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Product : The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the final product, 2-(Diethylamino)ethyl 4-(ethylamino)benzoate. The identity and purity should be confirmed using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical chemistry. Its pre-functionalized aromatic structure provides a reliable scaffold for building more complex molecules, most notably in the field of local anesthetics. The protocols outlined demonstrate its utility in straightforward esterification and transesterification reactions, allowing for the efficient synthesis of drug candidates. By understanding its chemical properties, safety requirements, and reaction mechanisms, researchers can effectively leverage this compound to accelerate the development of novel therapeutic agents.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylamino)benzoic acid. [Note: While for a related compound, it outlines similar handling procedures for aminobenzoic acids].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775249, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170628, Benzoic acid, 4-(ethylamino)-, ethyl ester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4914, Procaine.
  • Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate.
  • SpectraBase. (n.d.). 4-(Diethylamino)benzoic acid. Wiley.
  • Zhang, L., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(15), 8435-8442.
  • MilliporeSigma. (2025). Safety Data Sheet: this compound.
  • GPAT Discussion Center. (2019, May 13). SYNTHESIS OF PROCAINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-5TH SEM. YouTube.
  • Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate.
  • U.S. Environmental Protection Agency. (n.d.). Substance Details: Benzoic acid, 4-(ethylamino)-, ethyl ester.
  • Lenz, G. R. (1992). Process for the preparation of procaine. Google Patents.
  • SIELC Technologies. (2018). Benzoic acid, 4-(ethylamino)-, ethyl ester.
  • Yang, X., et al. (2019). Synthesis and biological activities of local anesthetics. Chinese Chemical Letters, 31(5), 1235-1242.
  • European Patent Office. (2022). PROCESS OF MANUFACTURING 2-(4'-DIETHYLAMINO-2'-HYDROXYBENZOYL)BENZOIC ACID HEXYL ESTER.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis.
  • Aldeen, E. S., Mohamed, M. S., & Mohamed, M. A. (2018). Synthesis, Characterization and Assessment of Local Anesthetic Activity of Some Benzohydroxamic Acids. Asian Journal of Chemistry, 30(11), 2533-2537.
  • Química Organica.org. (n.d.). Synthesis of Local Anesthetics derived from benzoic acid.
  • Pharmacy 180. (n.d.). Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. NIST WebBook.
  • Autech Industry Co.,Limited. (n.d.). 4-Ethylbenzoic Acid: A Key Building Block for Innovation in Chemistry.
  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate.
  • Ruskin, S. L. (1972). Esterification process. Google Patents.
  • Al-Ostath, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.

Sources

High-performance liquid chromatography (HPLC) analysis of 4-(Ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the determination of 4-(Ethylamino)benzoic acid using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who require a robust and reliable analytical method for quantification and purity assessment. This guide delves into the rationale behind the methodological choices and outlines a detailed protocol for method validation in accordance with international guidelines.

Introduction: The Analytical Significance of this compound

This compound (CAS 7409-09-8) is an aromatic organic compound incorporating both a carboxylic acid and a secondary amine functional group.[1][2] Its structural similarity to p-aminobenzoic acid (PABA) suggests its potential utility as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Given its potential role in regulated industries, the development of a specific, accurate, and precise analytical method is paramount for quality control, stability testing, and pharmacokinetic studies.

This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. Furthermore, a comprehensive protocol for method validation, based on the International Council for Harmonisation (ICH) guidelines, is provided to ensure the method is fit for its intended purpose.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[1][2]
Molecular Weight165.19 g/mol [1][2]
AppearanceSolid
pKa~4-5 (estimated for carboxylic acid), ~3-4 (estimated for anilinic nitrogen)
UV λmax~280-300 nm (estimated based on similar structures)

The presence of both an acidic (carboxylic acid) and a basic (amino) group makes the compound's retention behavior pH-dependent. The aromatic ring provides a strong chromophore, making UV detection a suitable choice.

Principle of Separation: Reversed-Phase Chromatography

Reversed-phase HPLC is the chosen mode of separation due to its versatility and applicability to a wide range of organic molecules. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. The separation of this compound is based on its hydrophobic interactions with the stationary phase. By manipulating the polarity of the mobile phase and controlling the ionization of the analyte through pH adjustment, its retention time can be effectively modulated.

Proposed HPLC Method

This method is a starting point and may require optimization based on the specific HPLC system and sample matrix.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

    • Phosphoric acid (analytical grade)

    • Potassium dihydrogen phosphate (analytical grade)

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidThe buffer controls the pH to ensure consistent ionization of the analyte. A pH of 3.0 will suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the C18 column.
Mobile Phase B AcetonitrileThe organic modifier elutes the analyte from the column.
Gradient Elution 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% BA gradient elution is proposed to ensure the elution of potential impurities with a wider range of polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 290 nmThis wavelength is an estimation and should be optimized by determining the UV spectrum of this compound to find its absorbance maximum (λmax). A PDA detector is highly recommended for method development.
Injection Volume 10 µL
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and prepare a solution in the mobile phase at a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the analytical method is crucial to demonstrate its suitability for the intended purpose.[3]

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To establish the stability-indicating nature of the method, forced degradation studies should be performed.[4][5][6]

Forced Degradation Protocol:

Expose a solution of this compound (e.g., 100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.

Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in the presence of any co-eluting degradants.

G cluster_0 Method Validation Workflow specificity Specificity & Stability Indicating Study linearity Linearity specificity->linearity Establishes separation accuracy Accuracy linearity->accuracy Defines range precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq Determines sensitivity robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability Ensures reliability G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Ethylamino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we address common challenges encountered during experimental work through a detailed question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Reductive Amination Approach

Reductive amination is a cornerstone for the synthesis of this compound, typically involving the reaction of 4-aminobenzoic acid with acetaldehyde in the presence of a reducing agent. This method is favored for its efficiency and control.[1][2]

Q1: My reductive amination yield is consistently low. What are the most likely causes and how can I address them?

Low yields in the reductive amination of 4-aminobenzoic acid can stem from several factors, primarily incomplete imine formation, suboptimal pH, and inefficient reduction.

Causality and Troubleshooting:

  • Incomplete Imine Formation: The initial reaction between 4-aminobenzoic acid and acetaldehyde forms a Schiff base (imine) intermediate. This is a reversible reaction, and the equilibrium may not favor the imine.

    • Solution: To drive the equilibrium towards the imine, it's crucial to remove the water formed during the reaction. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can be effective.

  • Suboptimal pH: The pH of the reaction medium is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1]

    • Explanation: If the solution is too acidic, the amine group of 4-aminobenzoic acid will be protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the acetaldehyde carbonyl. Conversely, if the solution is too basic, the carbonyl group of acetaldehyde is less readily activated for nucleophilic attack.

    • Solution: A catalytic amount of a weak acid, such as acetic acid, is often added to maintain the optimal pH range.

  • Inefficient Reduction: The choice and handling of the reducing agent are paramount. A common issue is the premature reduction of acetaldehyde to ethanol by the reducing agent before it can react with the amine.

    • Solution: Employ a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a mild and selective reducing agent.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires more careful handling due to its toxicity. If using a less selective but more cost-effective reducing agent like sodium borohydride (NaBH₄), it is best to first allow for the formation of the imine before adding the reducing agent in a stepwise manner.[2]

Q2: I am observing a significant amount of a byproduct that I suspect is the tertiary amine, 4-(Diethylamino)benzoic acid. How can I prevent this over-alkylation?

Over-alkylation is a frequent side reaction where the desired secondary amine product, this compound, reacts further with acetaldehyde to form the tertiary amine.

Causality and Troubleshooting:

  • Nucleophilicity of the Product: The product, this compound, is also a nucleophile and can compete with the starting material, 4-aminobenzoic acid, for reaction with acetaldehyde.

    • Solution 1: Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the 4-aminobenzoic acid relative to acetaldehyde can help to minimize the chances of the product reacting further. A 1:1 to 1.2:1 ratio of amine to aldehyde is a good starting point.

    • Solution 2: Slow Addition: Adding the acetaldehyde slowly to the reaction mixture can help to maintain a low concentration of the aldehyde, thereby favoring the reaction with the more abundant primary amine over the newly formed secondary amine.

Section 2: Direct N-Alkylation Approach

An alternative route is the direct N-alkylation of 4-aminobenzoic acid using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. While seemingly straightforward, this method can be challenging to control for selective mono-alkylation.

Q3: I am attempting a direct N-alkylation with ethyl iodide and potassium carbonate, but I'm getting a mixture of starting material, the desired product, and the diethylamino byproduct. How can I improve selectivity?

Direct alkylation of amines is notoriously difficult to control and often leads to a mixture of products.

Causality and Troubleshooting:

  • Multiple Alkylation: Similar to the reductive amination, the mono-alkylated product is nucleophilic and can be further alkylated.

    • Solution 1: Molar Ratio: Use a significant excess of 4-aminobenzoic acid relative to the ethylating agent. This statistical approach increases the probability of the ethylating agent reacting with the starting material rather than the product. However, this will require a more rigorous purification step to remove the unreacted starting material.

    • Solution 2: Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation more than the first. Monitoring the reaction closely by TLC or HPLC and stopping it once a significant amount of the desired product has formed is also crucial.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to favor the formation of the secondary amine and minimize over-alkylation.

Materials:

  • 4-Aminobenzoic acid

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in DCE or THF.

  • Add acetaldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaSelectivity for Imine/Iminium IonCommon SolventsKey Considerations
Sodium BorohydrideNaBH₄ModerateMethanol, EthanolCan reduce aldehydes/ketones. Best used in a stepwise procedure.
Sodium CyanoborohydrideNaBH₃CNHighMethanol, THFHighly toxic (releases HCN in strong acid). Effective in a one-pot reaction.
Sodium TriacetoxyborohydrideNaBH(OAc)₃HighDCE, THF, DCMMild and selective. Moisture sensitive. Good for one-pot reactions.

Visualizations

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Aminobenzoic Acid in Solvent add_aldehyde Add Acetaldehyde & Catalytic Acetic Acid start->add_aldehyde 1.0 eq. imine_formation Stir for 1-2h (Imine Formation) add_aldehyde->imine_formation add_reducing_agent Add NaBH(OAc)3 (1.5 eq.) imine_formation->add_reducing_agent react Stir 12-24h at RT add_reducing_agent->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Recrystallization/Chromatography) dry_concentrate->purify end Pure this compound purify->end

Caption: A typical workflow for the reductive amination synthesis of this compound.

Troubleshooting Low Yield

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Imine Formation start->cause1 cause2 Suboptimal pH start->cause2 cause3 Inefficient Reduction start->cause3 solution1a Add Dehydrating Agent (e.g., Molecular Sieves) cause1->solution1a solution1b Azeotropic Removal of Water cause1->solution1b solution2 Add Catalytic Acetic Acid (to achieve pH 4-5) cause2->solution2 solution3a Use Selective Reducing Agent (e.g., NaBH(OAc)3) cause3->solution3a solution3b Stepwise Addition of NaBH4 (after imine formation) cause3->solution3b

Caption: A decision tree for troubleshooting low yields in the reductive amination synthesis.

Frequently Asked Questions (FAQs)

  • Q: Can I use other solvents for the reductive amination?

    • A: Yes, while DCE and THF are common, other aprotic solvents like dichloromethane (DCM) can also be used, especially with sodium triacetoxyborohydride. Protic solvents like methanol or ethanol are suitable when using sodium borohydride, but care must be taken as they can react with some reducing agents.

  • Q: How do I effectively remove unreacted 4-aminobenzoic acid from my final product?

    • A: An acid-base extraction can be very effective. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted 4-aminobenzoic acid and the product will be protonated and move to the aqueous layer. Then, carefully basify the aqueous layer with a base like NaOH. 4-aminobenzoic acid is amphoteric, and by adjusting the pH carefully, you can selectively precipitate your product.

  • Q: Is the Eschweiler-Clarke reaction a viable alternative?

    • A: The Eschweiler-Clarke reaction is primarily for methylation using formaldehyde and formic acid. While modifications exist for other alkyl groups, it is generally less common for ethylation. Reductive amination with acetaldehyde offers a more direct and widely practiced route for this specific transformation.

References

  • Organic Syntheses Procedure. (n.d.). ethyl 4-aminobenzoate.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid: Impact of Solvent and Limitation I. (n.d.).
  • Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Experiment 17: multi-step synthesis: Benzocaine. (n.d.). University of Colorado Denver.
  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
  • ResearchGate. (2021, March). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids.
  • ResearchGate. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
  • Google Patents. (n.d.). Synthetic method of ethyl p-aminobenzoate.
  • ResearchGate. (2018).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Reddit. (2024, February 13).
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.

Sources

Technical Support Center: Purification of Crude 4-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-(Ethylamino)benzoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, offering practical solutions grounded in chemical principles.

Introduction: Why Purification Matters

Crude this compound, often synthesized via reactions like the reduction of ethyl 4-nitrobenzoate or other methods, can contain a variety of impurities.[1] These may include unreacted starting materials, by-products from side reactions, or residual catalysts. For applications in research and pharmaceutical development, achieving high purity is critical to ensure experimental reproducibility and safety. This guide details the three primary purification techniques: Recrystallization, Acid-Base Extraction, and Column Chromatography.

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[2][3] The principle is to dissolve the impure compound in a hot solvent and allow it to cool slowly, forming pure crystals while the impurities remain in the solvent (mother liquor).[4][5]

Troubleshooting and FAQs: Recrystallization

Q1: How do I select the ideal solvent for recrystallizing this compound?

A1: The perfect solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[4] For this compound, which has both polar (carboxylic acid, amine) and non-polar (benzene ring, ethyl group) features, a moderately polar solvent or a solvent pair is often effective.[6]

  • Expertise & Experience: An ethanol/water mixture is a common and effective choice. The compound is soluble in hot ethanol; adding hot water (an "anti-solvent") reduces the solubility and induces crystallization upon cooling.[7] This approach allows for fine-tuning of the polarity to achieve optimal recovery and purity. Always start with a small amount of crude material to test solvent systems before committing the entire batch.

Solvent Selection Guide for Aminobenzoic Acids

Solvent SystemPolaritySuitability as Primary SolventSuitability as Anti-SolventKey Considerations
WaterHighPoor (unless very hot)GoodGood for removing highly polar impurities. Solubility is highly temperature-dependent.[2]
Ethanol/MethanolMedium-HighGoodPoorDissolves the compound well, often used in combination with water.[6]
Ethyl AcetateMediumModerateModerateCan be effective for moderately polar compounds.[8]
DichloromethaneMedium-LowGoodPoorOften used with a less polar anti-solvent like hexane.[8]
Hexane/HeptaneLowPoorGoodUsed as anti-solvents to precipitate the compound from a more polar solution.[7][8]

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystal lattice.[7] This is typically caused by one of the following:

  • Solution is too supersaturated: The concentration of the solute is too high, or the solution was cooled too rapidly.

  • Boiling point of the solvent is higher than the melting point of the solute: The compound melts before it dissolves.

  • High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation.

Solution Protocol:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to reduce the saturation level.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • If the problem persists, consider purifying the material by another method (like chromatography) to remove impurities before attempting recrystallization again.[7]

Q3: My product won't crystallize even after the solution has cooled. What should I do?

A3: This is a common issue that usually means the solution is not sufficiently saturated.[8]

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for further crystallization.[7]

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[8]

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes slightly cloudy, then allow it to cool.[7]

Q4: My recovery of pure product is very low. How can I improve the yield?

A4: Low recovery is often due to using too much solvent or incomplete precipitation.[7]

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.[4]

  • Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize precipitation, as solubility decreases significantly at lower temperatures.[9]

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Otherwise, the product can crystallize prematurely on the cold glass, leading to loss.[7]

Experimental Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount (spatula tip) of activated charcoal and keep the solution hot for a few minutes.[10]

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-warmed funnel into a clean, pre-warmed flask.[10]

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a suitable temperature.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Crude Solid in Flask B Add Minimum Hot Ethanol A->B C Hot, Saturated Solution D Hot Gravity Filtration (Optional, if impurities) C->D Contains insoluble impurities E Clear, Hot Filtrate D->E F Add Hot Water (Anti-Solvent) E->F G Slow Cooling to RT, then Ice Bath F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K

Caption: General workflow for the recrystallization of this compound.

Section 2: Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[11] this compound is amphoteric, meaning it has both an acidic carboxylic acid group and a basic ethylamino group. This property can be exploited for highly effective purification.

Troubleshooting and FAQs: Acid-Base Extraction

Q1: How does acid-base extraction work for an amphoteric compound like this?

A1: The strategy is to adjust the pH of an aqueous solution to selectively protonate or deprotonate the functional groups, thereby changing the compound's solubility.[12]

  • In Acidic Solution (e.g., pH < 2): The basic amino group is protonated (-NH2+Et), forming a water-soluble salt. The carboxylic acid group remains protonated (-COOH).

  • In Basic Solution (e.g., pH > 10): The acidic carboxylic acid group is deprotonated (-COO-), forming a water-soluble salt. The amino group remains neutral.

  • At the Isoelectric Point (pI): The compound exists as a zwitterion, which typically has minimum solubility in water, causing it to precipitate.

This allows for the separation of this compound from neutral, strictly acidic, or strictly basic impurities.[13]

Q2: I've adjusted the pH, but my compound isn't precipitating. What's wrong?

A2: Several factors could be at play:

  • Incorrect pH: You may not have reached the isoelectric point where solubility is at a minimum. Use a pH meter for accurate adjustment, as pH paper can be imprecise.[13]

  • Solution is too dilute: If the concentration of your compound is very low, it may remain in solution even at the pI. Try concentrating the solution by evaporation before pH adjustment.

  • Insufficient Cooling: The compound's solubility, even at the pI, is temperature-dependent. Ensure the solution is thoroughly cooled in an ice bath for 10-15 minutes to promote precipitation.[9]

Q3: I've formed an emulsion (a stable mixture of the organic and aqueous layers) during extraction. How do I break it?

A3: Emulsions are common and can be frustrating. Here are several techniques to try:

  • Patience: Let the separatory funnel stand undisturbed for a while; sometimes the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.[13]

  • Filtration: Filter the emulsified layer through a pad of Celite or glass wool.

Q4: I'm unsure which layer is the aqueous and which is the organic layer. How can I tell?

A4: This is a critical step to get right.

  • Check Densities: The most common extraction solvent is diethyl ether, which is less dense than water and will be the top layer.[9] Dichloromethane, another common solvent, is denser than water and will be the bottom layer. Always verify the density of your chosen organic solvent.

  • The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the bottom layer, the bottom layer is aqueous. If they form a small, separate layer on top of the bottom layer before mixing with the top layer, the top layer is aqueous.

Experimental Protocol: Acid-Base Extraction for Purification

This protocol assumes the crude product is dissolved in an organic solvent (e.g., diethyl ether) and contains neutral, acidic, and basic impurities.

  • Dissolve Crude Mixture: Dissolve the crude this compound in diethyl ether and place it in a separatory funnel.

  • Separate Basic Impurities: Add 3 M HCl to the funnel.[9] Shake gently, venting frequently. Allow the layers to separate. The protonated this compound and any other basic impurities will move to the aqueous layer. Drain the bottom aqueous layer into a flask labeled "Basic/Amphoteric Fraction". Repeat the extraction on the organic layer with fresh HCl to ensure complete transfer. The remaining ether layer now contains neutral and acidic impurities.

  • Isolate the Product: Take the "Basic/Amphoteric Fraction" and cool it in an ice bath. Slowly add 6 M NaOH dropwise until the solution is basic, then carefully adjust the pH with dilute acid or base to the isoelectric point to precipitate the pure this compound.[12]

  • Collect Product: Collect the solid precipitate by vacuum filtration, wash with cold distilled water, and dry.[9]

G A Crude Mixture in Ether (Product + Neutral, Acidic, Basic Impurities) B Extract with 3M HCl A->B C Aqueous Layer 1 (Protonated Product + Basic Impurities) B->C D Ether Layer 1 (Neutral + Acidic Impurities) B->D E Adjust pH to Isoelectric Point C->E G Extract with 3M NaOH D->G F Precipitate (Pure this compound) E->F H Aqueous Layer 2 (Acidic Impurities) G->H I Ether Layer 2 (Neutral Impurities) G->I

Sources

Technical Support Center: Synthesis of 4-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Ethylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing this compound from 4-aminobenzoic acid (PABA)?

There are two primary side reactions to be aware of:

  • Over-alkylation: The most common side product is 4-(N,N-diethylamino)benzoic acid. This occurs because the product, this compound (a secondary amine), is often more nucleophilic than the starting material, 4-aminobenzoic acid (a primary amine), making it more likely to react with the ethylating agent.[1]

  • Esterification (O-alkylation): The carboxylic acid functional group can be esterified, particularly if an alcohol is used as a solvent or if the reaction is conducted under acidic conditions.[2][3] This results in the formation of ethyl 4-(ethylamino)benzoate.

Q2: How can I minimize the formation of the N,N-diethyl impurity?

Controlling the stoichiometry of your reactants is crucial. Using a slight excess of the ethylating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion without significantly promoting dialkylation.[4] Monitoring the reaction closely by Thin Layer Chromatography (TLC) and stopping it once the starting material is consumed is also key. For more selective mono-alkylation, consider using reductive amination instead of direct alkylation with an ethyl halide.[1][5][6]

Q3: What is reductive amination and why is it a better method to avoid over-alkylation?

Reductive amination is a two-step, one-pot reaction where an amine is reacted with a carbonyl compound (in this case, acetaldehyde) to form an imine, which is then reduced in situ to the desired amine. This method is highly selective for the formation of the mono-alkylated product because the imine intermediate is more readily reduced than the newly formed secondary amine is to be further alkylated.[1][6]

Q4: My reaction has produced the ethyl ester of this compound. Can I convert it back to the desired carboxylic acid?

Yes, the ethyl ester can be hydrolyzed back to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the carboxylic acid.[7][8][9]

Q5: What is the best way to purify the final product?

Recrystallization is a highly effective method for purifying this compound.[4] A common solvent system is a mixture of ethanol and water.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the purified product will crystallize out. Acid-base extraction can also be used to separate the acidic product from neutral or basic impurities.[10][11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure you are using a sufficiently reactive ethylating agent (e.g., ethyl iodide or ethyl bromide).- Increase the reaction temperature, but monitor for byproduct formation.- Extend the reaction time, monitoring progress by TLC.
Product loss during workup.- this compound has some solubility in water. When performing aqueous washes, ensure the aqueous layer is saturated with a salt like NaCl (brine) to minimize product loss.
Presence of Unreacted PABA Insufficient ethylating agent or reaction time.- Use a slight excess (1.1-1.2 equivalents) of the ethylating agent.- Ensure the reaction has gone to completion by TLC before workup.
Significant amount of N,N-diethyl impurity Excess ethylating agent or prolonged reaction time.- Carefully control the stoichiometry of the ethylating agent.- Monitor the reaction closely and stop it as soon as the starting PABA is consumed.- Consider switching to reductive amination for higher selectivity.
Product is an oil or does not crystallize Presence of impurities.- Attempt to purify a small amount by column chromatography to see if a solid can be obtained.- If the product is the ethyl ester, hydrolyze it to the carboxylic acid, which is a solid.- Ensure all solvent from the workup has been removed under vacuum.

Experimental Protocols

Protocol 1: Direct N-Ethylation of 4-Aminobenzoic Acid

This protocol is designed to favor the mono-ethylated product but may require careful optimization and purification.

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl), 1M

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in acetone.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Add ethyl iodide (1.2 equivalents) dropwise to the stirring suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete in 4-6 hours.[4]

  • Once the PABA is consumed, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaCl (brine).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.[4]

Protocol 2: Reductive Amination of 4-Aminobenzoic Acid

This method offers higher selectivity for the mono-ethylated product.

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Suspend 4-aminobenzoic acid (1 equivalent) in 1,2-dichloroethane.

  • Add acetaldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify by recrystallization from an ethanol/water mixture.

Visualizing the Reaction Pathways

Main Reaction and Side Reactions

PABA 4-Aminobenzoic Acid Product This compound PABA->Product + EtI / Base EtI Ethyl Iodide Overalkylation 4-(N,N-Diethylamino)benzoic Acid Product->Overalkylation + EtI / Base Esterification Ethyl 4-(Ethylamino)benzoate Product->Esterification + EtOH / H+ start Low Yield or Impure Product check_sm Check for Unreacted PABA by TLC start->check_sm check_over Check for N,N-diethyl impurity by TLC/NMR check_sm->check_over No increase_time Increase reaction time or temperature check_sm->increase_time Yes check_ester Check for Ester by IR/NMR check_over->check_ester No use_reductive Switch to Reductive Amination check_over->use_reductive Yes hydrolyze Hydrolyze with NaOH, then acidify check_ester->hydrolyze Yes recrystallize Recrystallize from Ethanol/Water check_ester->recrystallize No

Caption: Troubleshooting flowchart for synthesis issues.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Master Organic Chemistry. (2017).
  • SSERC Chemistry. (2021, January 22).
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate.
  • PubMed. (2024).
  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. [Link]
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- on Newcrom R1 HPLC column. [Link]
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • LookChem. (n.d.). Ethyl 4-(ethylamino)benzoate.
  • US EPA. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester - Substance Details.
  • Angelo State University. (n.d.). The Recrystallization of Benzoic Acid.
  • Universiti Teknologi MARA. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.
  • Shailesh's Chemistry. (2021, May 29). Ethyl benzoate to Benzoic acid [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Hasan, M. A., et al. (2020).
  • ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • ResearchGate. (n.d.).
  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE.
  • Beilstein Journal of Organic Chemistry. (2011). Reductive amination with zinc powder in aqueous media. [Link]
  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.
  • Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
  • Google Patents. (n.d.). Process for preparing aminobenzoate esters.
  • ResearchGate. (2025).
  • PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. [Link]
  • ResearchGate. (n.d.). The optimal conditions of N-alkylation reaction.
  • Google Patents. (n.d.). Preparation method of ethyl p-aminobenzoate.
  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID.

Sources

Technical Support Center: Optimization of 4-(Ethylamino)benzoic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(ethylamino)benzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important structural motif. The following question-and-answer-based guide provides in-depth, field-proven insights to enhance your experimental success.

Section 1: Synthesis of the 4-(Ethylamino) Benzoic Acid Core

The initial step in synthesizing derivatives is typically the formation of the N-ethyl bond on the 4-aminobenzoic acid (PABA) backbone. While direct alkylation with ethyl halides is possible, it is notoriously difficult to control and often leads to over-alkylation.[1] Therefore, reductive amination is the preferred industrial and laboratory method for a cleaner, more controlled reaction.[2]

Frequently Asked Questions (FAQs): N-Alkylation

Question 1: My reductive amination yield is low or non-existent. What are the primary causes and how can I troubleshoot this?

Answer: Low yield in a reductive amination is one of the most common issues and almost always traces back to one of two key stages: inefficient imine/enamine formation or ineffective reduction.

Causality & Troubleshooting Steps:

  • Inefficient Imine Formation: The reaction between 4-aminobenzoic acid and acetaldehyde (the ethyl source) is an equilibrium process that produces water.[3] If this water is not removed or sequestered, the equilibrium may not favor the imine intermediate, leading to a low concentration of the substrate for the reduction step.

    • Solution A - Dehydration: Incorporate a dehydrating agent into the reaction. Molecular sieves (3Å or 4Å) are excellent choices. Alternatively, using a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can both catalyze imine formation and sequester water.[2][4]

    • Solution B - pH Optimization: Imine formation is catalyzed by mild acid (optimal pH 4-6), which protonates the acetaldehyde carbonyl, making it more electrophilic.[3] However, strongly acidic conditions (pH < 4) will protonate the amine group of PABA, rendering it non-nucleophilic and halting the reaction.[3] Adding a catalytic amount of acetic acid is a common and effective strategy.

  • Ineffective Reduction: The choice of reducing agent is critical. The ideal reagent should reduce the C=N bond of the imine much faster than the C=O bond of the starting acetaldehyde or the benzoic acid.

    • Solution A - Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is mild enough not to reduce the aldehyde starting material and is particularly effective for reducing the protonated iminium ion formed under slightly acidic conditions.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Standard sodium borohydride (NaBH₄) can also be used but is less selective and may reduce the starting aldehyde.[4]

    • Solution B - Monitor the Reaction: Before adding the reducing agent, it's wise to confirm imine formation via Thin Layer Chromatography (TLC) or LC-MS if possible. This ensures you are not simply trying to reduce unreacted starting materials.

Question 2: I am observing significant amounts of the dialkylated byproduct, 4-(diethylamino)benzoic acid. How can this be prevented?

Answer: The formation of the diethylamino byproduct is a classic problem of "runaway reactions" where the desired product, this compound, is more nucleophilic than the starting PABA, leading to a second alkylation.[1]

Causality & Troubleshooting Steps:

  • Stoichiometry Control: The most straightforward approach is to control the stoichiometry of the reactants. Use a slight excess of the amine (PABA) relative to the aldehyde (acetaldehyde). This ensures the aldehyde is consumed before it can react significantly with the mono-ethylated product. A 1:1 to 1.2:1 ratio of PABA to acetaldehyde is a good starting point.

  • Slow Addition of Reagents: Instead of adding all reagents at once, consider the slow, dropwise addition of the acetaldehyde or the reducing agent to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant starting amine over the newly formed product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help control the rate of the second alkylation, which may have a slightly higher activation energy.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification PABA 4-Aminobenzoic Acid (1.1 eq) Solvent Anhydrous Solvent (e.g., DCE, THF) Acid Acetic Acid (catalytic) Acetaldehyde Acetaldehyde (1.0 eq) Acid->Acetaldehyde Stir Stir at RT for 1-2h Monitor Monitor by TLC/LC-MS Reducer NaBH(OAc)3 (1.2-1.5 eq) Monitor->Reducer Stir2 Stir at RT (4-16h) Quench Quench (e.g., sat. NaHCO3) Stir2->Quench Extract Extract with Organic Solvent Purify Purify (pH adjustment, Recrystallization, or Chromatography)

Caption: General workflow for reductive amination synthesis.

Section 2: Derivatization of the Carboxylic Acid Group

Once the this compound core is synthesized, the carboxylic acid handle allows for extensive derivatization, most commonly through esterification or amide bond formation.

Subsection 2.1: Esterification FAQs

Question 3: My Fischer esterification reaction is slow and gives poor conversion. How can I drive it to completion?

Answer: Fischer-Speier esterification is an acid-catalyzed equilibrium-limited reaction.[5] To achieve high conversion, you must shift the equilibrium towards the product side.

Causality & Troubleshooting Steps:

  • Le Châtelier's Principle in Action: The reaction produces water as a byproduct. According to Le Châtelier's principle, removing this water or using a large excess of one reactant will push the equilibrium to the right.

    • Solution A - Use Excess Alcohol: The simplest and most common method is to use the desired alcohol (e.g., methanol, ethanol) as the reaction solvent. This creates a large molar excess that drives the reaction forward.[5]

    • Solution B - Water Removal: For larger-scale reactions or with more precious alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it is formed.

  • Catalyst Activity: A strong acid catalyst is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

    • Solution - Catalyst Choice and Loading: Concentrated sulfuric acid (H₂SO₄) is a highly effective catalyst and also acts as a dehydrating agent.[5] A catalytic amount (e.g., 1-5 mol%) is typically sufficient. p-Toluenesulfonic acid (p-TSA) is another excellent alternative.[6]

  • Reaction Temperature: Esterification reactions generally require heat to proceed at a reasonable rate.

    • Solution - Reflux: Heating the reaction mixture to reflux temperature is standard practice and ensures the reaction reaches equilibrium faster.[5]

Table 1: Typical Fischer Esterification Parameters
ParameterRecommended ConditionRationale
Alcohol Use as solvent (large excess)Drives equilibrium towards product formation.[5]
Catalyst Conc. H₂SO₄ or p-TSA (1-5 mol%)Protonates the carbonyl, activating the carboxylic acid.[6]
Temperature RefluxIncreases reaction rate to reach equilibrium faster.
Reaction Time 2-24 hoursMonitor by TLC until starting material is consumed.
Subsection 2.2: Amide Coupling FAQs

Question 4: My amide coupling reaction yield is low. What are the most common points of failure?

Answer: Amide bond formation is a cornerstone of medicinal chemistry, but it is sensitive to several factors. Low yields often stem from issues with carboxylic acid activation, amine nucleophilicity, or reaction conditions.[7][8]

Causality & Troubleshooting Steps:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine.

    • Solution - Choose the Right Coupling Reagent: A wide array of coupling reagents exists. For general purposes, HATU, HBTU, and EDC (often with an additive like HOBt or NHS) are robust choices.[7] For sterically hindered substrates, more potent reagents or converting the acid to an acyl chloride might be necessary.[7] Always use at least one equivalent of the coupling reagent.

  • Deactivated Amine: The amine must be a free base to be nucleophilic. An acid-base reaction between your this compound derivative and the coupling amine can protonate the amine, rendering it inert.

    • Solution - Add a Non-Nucleophilic Base: Including a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[7] It mops up any acid generated during the reaction, ensuring the coupling amine remains nucleophilic. Use 2-3 equivalents of the base.

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis by any water present in the reaction.

    • Solution - Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[7]

  • Steric Hindrance: Bulky groups near the reacting centers (the carboxylic acid or the amine) can physically block the reaction, slowing it down or preventing it altogether.[9]

    • Solution - Increase Temperature and Time: If steric hindrance is suspected, gently heating the reaction (e.g., to 40-50 °C) and allowing for longer reaction times can help overcome the energy barrier.

Troubleshooting Workflow: Low Yield in Amide Coupling

G Start Low Amide Yield Check_Conditions Are you using anhydrous solvent and a non-nucleophilic base (e.g., DIPEA)? Start->Check_Conditions Fix_Conditions Action: Dry solvent and glassware. Add 2-3 eq. of base. Check_Conditions->Fix_Conditions No Check_Activation Is the carboxylic acid fully activated? Check_Conditions->Check_Activation Yes Fix_Conditions->Check_Activation Preactivate Action: Pre-activate acid with coupling reagent for 15-30 min before adding amine. Check_Activation->Preactivate No / Unsure Check_Reagent Is the coupling reagent suitable for the substrates (e.g., steric hindrance)? Check_Activation->Check_Reagent Yes Preactivate->Check_Reagent Change_Reagent Action: Switch to a more powerful reagent (e.g., HATU -> COMU) or convert acid to acyl chloride. Check_Reagent->Change_Reagent No Check_Temp Is the reaction running at room temperature? Check_Reagent->Check_Temp Yes Success Yield Improved Change_Reagent->Success Heat Action: Heat reaction to 40-50°C and increase reaction time. Check_Temp->Heat Yes Check_Temp->Success No Heat->Success

Caption: Decision tree for troubleshooting low amide coupling yields.

Section 3: General Purification and Characterization

Question 5: My final product is a persistent yellow or brown color. What is the cause and how can I obtain a clean, white solid?

Answer: Aromatic amines, including this compound and its derivatives, are susceptible to air oxidation, which forms highly colored impurities.[10]

Causality & Troubleshooting Steps:

  • Oxidation during Reaction/Work-up: Exposure to air, especially at elevated temperatures or in the presence of trace metals, can cause oxidation.

    • Solution A - Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation.

    • Solution B - Degas Solvents: Using solvents that have been degassed can reduce the amount of dissolved oxygen.

  • Purification to Remove Colored Impurities: If oxidation has already occurred, specific purification steps can remove the colored byproducts.

    • Solution A - Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[10]

    • Solution B - Sodium Dithionite Wash: Sometimes, washing the organic extract during work-up with a dilute aqueous solution of sodium dithionite (sodium hydrosulfite) can reduce some of the oxidized species back to the desired amine.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • To a round-bottom flask, add 4-aminobenzoic acid (1.0 eq) and a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Add a catalytic amount of glacial acetic acid (~0.1 eq).

  • Add acetaldehyde (1.05 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 4-(Ethylamino)benzoate via Fischer Esterification

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol.

  • While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the excess ethanol via rotary evaporation.

  • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude ester.

  • Purify by column chromatography on silica gel if necessary.[5]

References

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.).
  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - NIH. (n.d.).
  • Challenges and development of enantioconvergent N-alkylation of... - ResearchGate. (n.d.).
  • Struggling with amide coupling : r/Chempros - Reddit. (2024, October 9).
  • Reductive amination of aliphatic and benzylic carboxylic acids - ISGC. (n.d.).
  • Crystal structure, spectroscopic characterization, and computational study of two new 4-aminobenzoic acid derived Schi base ligands - Scientia Iranica. (2016, January 3).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines - ResearchGate. (2025, August 9).
  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022, January 21).
  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed. (n.d.).
  • amide coupling help : r/Chempros - Reddit. (2022, March 24).
  • Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids - ResearchGate. (2025, August 9).
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26).

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Technical Support Center: Overcoming Solubility Challenges of 4-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated guide for navigating the complexities of 4-(Ethylamino)benzoic acid in your research. This molecule is a valuable building block in pharmaceutical and materials science, yet its unique physicochemical properties often present solubility hurdles. This document provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals to ensure your reactions are efficient, reproducible, and successful.

The Core Challenge: An Amphoteric Molecule

The primary difficulty in handling this compound stems from its amphoteric nature . It possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic secondary amine group (-NH-). This dual functionality means its net charge and, consequently, its solubility are highly dependent on the pH of the medium. The molecule is least soluble at its isoelectric point (pI), where it exists predominantly as a neutral zwitterion, and becomes significantly more soluble in acidic or basic conditions where it can form a salt.[1][2][3]

G cluster_acidic Acidic Conditions (Low pH) cluster_neutral Isoelectric Point (pI) cluster_basic Basic Conditions (High pH) Acid_Structure R-NH₂⁺-COOH (Cationic Salt) High Aqueous Solubility Neutral_Structure R-NH-COOH (Neutral/Zwitterionic Form) Low Aqueous Solubility Acid_Structure->Neutral_Structure  Increase pH   Basic_Structure R-NH-COO⁻ (Anionic Salt) High Aqueous Solubility Neutral_Structure->Basic_Structure  Increase pH  

Caption: The effect of pH on the ionization state and aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose organic solvents for this compound?

For non-reactive dissolution, polar aprotic solvents are typically the most effective. The molecule's polarity requires a solvent that can engage in strong dipole-dipole interactions or hydrogen bonding.

Table 1: Solvent Suitability at Room Temperature

Solvent CategoryExamplesSuitability & Rationale
Highly Recommended DMF, DMSO, NMPThese polar aprotic solvents effectively solvate both the acidic and basic functional groups, leading to high solubility.
Good / Moderate Ethanol, Methanol, THFPolar protic solvents can hydrogen bond, providing good solubility.[1] THF offers moderate solubility.
Poor / Insoluble Dichloromethane (DCM), ChloroformWhile aprotic, their polarity is often insufficient for dissolving substantial quantities.
Insoluble Toluene, Hexane, Diethyl EtherThese non-polar solvents cannot overcome the crystalline lattice energy of the polar molecule.

Q2: I need to run my reaction in Dichloromethane (DCM), but my compound won't dissolve. What can I do?

This is a common issue. Direct dissolution in DCM is often unsuccessful. The recommended strategy is to use a co-solvent . Add a small volume (e.g., 5-10% v/v) of a stronger, miscible solvent like DMF or DMSO to your DCM. This small addition is often enough to bring the compound into solution without drastically altering the overall reaction medium. The use of co-solvents is a standard technique to enhance the solubility of poorly soluble compounds.[4]

Q3: Why did my compound precipitate out of solution during my aqueous work-up?

Precipitation during work-up is almost always a pH-related issue. If you adjust the pH of your aqueous layer to or near the isoelectric point of this compound, its solubility will plummet, causing it to "crash out" as a solid. This can make phase separation and extraction extremely difficult. The solution is not to neutralize, but to perform extractions at pH extremes.

Troubleshooting Guide: Amide Coupling Reactions

Scenario: You are attempting to couple this compound with a primary amine using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an aprotic solvent, but you are observing poor starting material solubility and low reaction conversion.

Root Cause Analysis: Many standard amide coupling protocols call for solvents like DCM, where this compound is poorly soluble. An incomplete dissolution of the carboxylic acid component is a common reason for failed or sluggish coupling reactions.

Step-by-Step Protocol for Overcoming Insolubility:

  • Initial Assessment: Attempt to dissolve the this compound in your chosen reaction solvent at the desired concentration. If it does not fully dissolve, proceed to the next step.

  • Strategy Selection: Based on your reaction's tolerance for different solvents, choose one of the following paths.

    G cluster_solutions Solubilization Strategies cluster_protocols Execution Problem Insolubility in Amide Coupling Reaction Strategy1 Option A: Use Co-Solvent System Problem->Strategy1 If reaction requires a less polar medium Strategy2 Option B: Switch to Polar Aprotic Solvent Problem->Strategy2 If reaction tolerates high polarity Strategy3 Option C: In-situ Salt Formation (with base) Problem->Strategy3 If amine is not base-sensitive Protocol1 1. Add 5-10% DMF or DMSO to DCM. 2. Stir until dissolved. 3. Proceed with coupling. Strategy1->Protocol1 Protocol2 1. Use pure DMF or NMP as solvent. 2. Ensure all reagents are compatible. 3. Proceed with coupling. Strategy2->Protocol2 Protocol3 1. Add a non-nucleophilic base (e.g., DIEA). 2. Form soluble carboxylate salt in-situ. 3. Add coupling agents and amine. Strategy3->Protocol3

    Caption: Decision workflow for resolving solubility issues in amide coupling reactions.

  • Execution (Option A - Co-Solvent):

    • To your suspension of this compound in DCM, add DMF dropwise while stirring until a clear solution is obtained.

    • Causality: The highly polar DMF disrupts the crystal lattice and solvates the starting material, while the bulk solvent remains DCM, preserving the general reaction conditions.

    • Proceed by adding your coupling agents (e.g., EDC, HOBt) and amine as per your original protocol.

  • Execution (Option B - Solvent Switch):

    • Substitute DCM entirely with a more suitable solvent like DMF or NMP.

    • Causality: These solvents provide a more polar environment that readily dissolves all components, often leading to faster reaction rates.

    • Note: Ensure your amine coupling partner and any other reagents are stable and soluble in the new solvent.

Troubleshooting Guide: Aqueous Work-up and Extraction

Scenario: Your reaction is complete, and you have quenched it with water. Upon trying to neutralize the aqueous layer, a large amount of solid precipitates, preventing a clean extraction of your product.

Root Cause Analysis: This precipitation occurs when the pH of the aqueous solution approaches the isoelectric point (pI) of your product or unreacted starting material, minimizing its aqueous solubility.

Step-by-Step Protocol for Clean Extraction:

This protocol leverages pH-dependent solubility to separate your amphoteric compound from neutral, acidic, or basic impurities.[4][5]

  • Dilution: After quenching the reaction, dilute the mixture with both water and an immiscible organic solvent (e.g., Ethyl Acetate, DCM).

  • Acidic Wash (Isolates Bases):

    • Transfer the mixture to a separatory funnel.

    • Add 1M HCl (aq) until the aqueous layer reaches a stable pH of ~2.

    • At this pH, the ethylamino group will be protonated (-NH₂⁺), rendering the molecule highly soluble in the aqueous layer.

    • Separate the layers. The organic layer now contains any neutral or acidic impurities. The aqueous layer contains your desired compound and any other basic components.

  • Basic Wash (Purification Step):

    • Take the acidic aqueous layer from the previous step. Add an organic solvent.

    • Now, add a base like 1M NaOH (aq) or saturated sodium bicarbonate until the aqueous layer reaches a pH of ~10-12.

    • At this pH, the carboxylic acid is deprotonated (-COO⁻), ensuring the compound remains in the aqueous layer.

    • Separate the layers. The organic layer now contains any neutral impurities that may have carried over. The aqueous layer is now significantly purer.

  • Product Isolation by Precipitation:

    • Take the purified basic aqueous layer.

    • Slowly and with vigorous stirring, add 1M HCl (aq) dropwise.

    • You will observe your product precipitating as a solid as the pH passes through its isoelectric point. Continue adding acid until precipitation is complete (typically pH 4-6).

    • Collect the pure solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

References

  • PubChem.this compound.
  • Jain, A. et al. (2011).Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
  • The Royal Society of Chemistry (2021).Tactics to Improve Solubility. In: Drug Discovery. [Link]
  • Garg, T. et al. (2013).Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Savjani, K. T. et al. (2012).Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
  • Prajapati, R. et al. (2013).Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
  • Solubility of Things.4-Aminobenzoic acid.[Link]
  • Chegg.
  • Pobudkowska, A. & Domańska, U. (2014).Study of pH-dependent drugs solubility in water.
  • Doc Brown's Chemistry.Physical chemical properties benzoic acid.[Link]

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Technical Support Center: 4-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stabilizing 4-(Ethylamino)benzoic Acid

Welcome to the technical support guide for this compound (4-EABA). As a substituted aromatic amine, 4-EABA is a valuable building block in pharmaceutical synthesis and materials science. However, its secondary aromatic amine functionality makes it particularly susceptible to oxidative degradation. This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent the oxidation of 4-EABA, ensuring the integrity and purity of your experiments.

Oxidation not only compromises the purity of 4-EABA but can also introduce chromophores (colored impurities) and reactive species that can interfere with downstream applications. This guide provides a framework for understanding the root causes of degradation and implementing robust preventative measures.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned yellow/brown/pink. Is it still usable?

A: A color change from its typical off-white appearance is a primary indicator of oxidation. While the bulk of the material may still be 4-EABA, the presence of colored impurities signifies degradation. For applications requiring high purity, such as pharmaceutical synthesis, using the discolored material is not recommended without purification. The impurities could potentially act as catalysts for further degradation or cause unforeseen side reactions.

Q2: What are the main factors that cause 4-EABA to oxidize?

A: The primary drivers of oxidation for aromatic amines are:

  • Atmospheric Oxygen: The most direct cause. The amine group can react with O₂ to form various oxidized species.[1]

  • Light (Photo-oxidation): UV and even visible light can provide the energy to initiate radical reactions, accelerating oxidation.[2]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[2]

  • Trace Metal Contaminants: Metal ions (e.g., iron, copper) can act as catalysts, significantly speeding up the oxidation process.

Q3: What is the best way to store 4-EABA for long-term stability?

A: The ideal storage involves controlling all the factors listed above. We recommend storing solid 4-EABA in an amber glass vial inside a desiccator that has been flushed with an inert gas (like argon or nitrogen) and placed in a refrigerator or freezer (-20°C).[2] Sealing the vial with paraffin film adds an extra barrier against atmospheric ingress.

Q4: Can I use an antioxidant to stabilize my 4-EABA solution?

A: Yes, but with caution. Adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS) can be effective.[3][4] However, you must consider if the antioxidant will interfere with your subsequent reactions or if it will be difficult to remove. The use of any additive must be validated for your specific application. For many pharmaceutical applications, avoiding additives and instead relying on strict environmental controls (inert atmosphere, etc.) is the preferred method.[1]

Visualizing the Problem: The Oxidation Pathway

The oxidation of aromatic amines is a complex process often involving radical intermediates. The initial steps can lead to the formation of highly colored quinone-imine type structures, which can further polymerize into intractable materials.

Oxidation_Pathway cluster_initiators Initiators O2 Oxygen (O₂) Radical Radical Intermediate O2->Radical Light Light (hν) Light->Radical Heat Heat (Δ) Heat->Radical Metals Metal Ions (Fe³⁺, Cu²⁺) Metals->Radical EABA This compound (Colorless) EABA->Radical Initiation Oxidized Oxidized Monomers (e.g., Quinone-imines) Radical->Oxidized Propagation Degradation Colored Degradation Products (Yellow/Brown Polymers) Oxidized->Degradation Polymerization

Caption: Generalized oxidation pathway of this compound.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section provides a more detailed approach to common problems encountered during the handling and use of 4-EABA.

Observation Potential Cause(s) Recommended Actions & Explanations
Solid material develops colored spots or turns uniformly yellow/brown. 1. Improper storage (exposure to air/light).[2] 2. Contamination from a dirty spatula or container.Action: Discard the affected material if purity is critical. For future prevention, implement rigorous storage protocols. Explanation: Oxidation often begins at nucleation points where there is high exposure to air or contaminants. Storing under an inert atmosphere in clean, amber vials is the most effective preventative measure.[2][5]
Solutions of 4-EABA in organic solvents (e.g., DMSO, DMF, CH₂Cl₂) darken over a short period (minutes to hours). 1. Dissolved oxygen in the solvent. 2. Peroxides present in the solvent (especially ethers like THF). 3. Photo-oxidation from ambient lab light.Action: Use solvents that have been deoxygenated via sparging with N₂/Ar or through freeze-pump-thaw cycles. Use freshly distilled or peroxide-free grade solvents. Prepare solutions in amber glassware or flasks wrapped in aluminum foil. Explanation: Dissolved oxygen is a key reactant. Removing it from the solvent is as important as protecting the solid. Peroxides are potent oxidizing agents that will rapidly degrade the amine.
Reaction yields are low and/or multiple unexpected side products are observed by TLC or LC-MS. Oxidized 4-EABA is participating in or inhibiting the desired reaction.Action: Confirm the purity of the 4-EABA starting material using HPLC before use.[6] If it is degraded, purify it by recrystallization (if feasible) or obtain a fresh, pure lot. Explanation: The oxidized impurities are new chemical entities with their own reactivity. They can consume reagents, generate tars, or lead to a complex and inseparable product mixture.
Inconsistent results between experimental runs. Variable levels of oxidation in the 4-EABA starting material or inconsistent handling procedures.Action: Standardize your handling procedure for 4-EABA. Use an inert atmosphere glovebox or Schlenk line for all transfers and weighing operations.[7][8] Explanation: Consistency is key in research. By handling the material under a controlled inert atmosphere every time, you eliminate atmospheric oxidation as a source of variability in your experiments.

Experimental Protocol: Best Practices for Handling 4-EABA

This protocol outlines the standard operating procedure for weighing and preparing a solution of 4-EABA while minimizing exposure to oxygen.

Objective: To accurately weigh a sample of 4-EABA and prepare a solution under an inert atmosphere.

Materials:

  • This compound (stored in an inerted amber vial)

  • Deoxygenated solvent (e.g., THF, CH₂Cl₂, sparged with argon for 30 minutes)

  • Schlenk flask or three-necked round-bottom flask, oven-dried[9]

  • Glass syringe and long needle, oven-dried[5]

  • Rubber septa

  • Argon or Nitrogen gas source connected to a Schlenk line or dual manifold[8]

Workflow for Inert Atmosphere Handling

Handling_Workflow cluster_prep Preparation cluster_transfer Solid Transfer cluster_dissolution Solution Preparation A Oven-dry all glassware (Flask, syringe) B Assemble flask while hot and place under inert gas A->B D Bring sealed 4-EABA vial into a glovebox OR use a positive pressure of inert gas at the flask neck B->D C Deoxygenate solvent (e.g., Ar sparging) H Add deoxygenated solvent via a dry syringe C->H E Quickly weigh and add solid to the reaction flask D->E F Immediately seal flask with a septum E->F G Perform 3x evacuate-refill cycles on the sealed flask F->G G->H I Stir to dissolve under a positive pressure of inert gas H->I

Caption: Step-by-step workflow for handling air-sensitive 4-EABA.

Step-by-Step Procedure:
  • Glassware Preparation: Place the reaction flask, syringe barrel, and plunger in an oven at 120°C for at least 4 hours (or overnight).[9]

  • System Assembly: While the flask is still hot, assemble it with a stir bar inside and cap the necks with rubber septa. Attach it to the Schlenk line.

  • Inerting the Flask: Evacuate the flask gently while it cools, then backfill with inert gas (argon or nitrogen). Repeat this evacuate-refill cycle three times to ensure a completely inert atmosphere.[7]

  • Weighing the Solid:

    • Ideal Method (Glovebox): Take the sealed vial of 4-EABA, the inerted flask, and a balance into an inert atmosphere glovebox. Weigh the desired amount of solid directly into the flask. Seal the flask before removing it from the glovebox.[7]

    • Alternative Method (Positive Pressure): If a glovebox is unavailable, remove one septum from the flask while maintaining a gentle positive outflow of inert gas from that neck. Quickly add the pre-weighed solid through this opening using a powder funnel. Immediately replace the septum. This minimizes air ingress but is less ideal than a glovebox.

  • Adding Solvent: Using an oven-dried syringe that has been flushed with inert gas, draw up the required volume of deoxygenated solvent. Pierce the septum on the reaction flask and add the solvent.

  • Maintaining Inertness: Ensure the reaction flask is connected to the inert gas line via a bubbler to maintain a slight positive pressure throughout your experiment.[5]

References

  • US2927136A - Stabilization of aromatic amines.
  • Stabilization of aromatic amines - US3154583A.
  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies.
  • Color stabilizers - US2637636A.
  • Antioxidant. Wikipedia. [Link]
  • The Antioxidant properties of para-Aminobenzoic acid and its sodium salt.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
  • amine light stabilizers: Topics by Science.gov. Science.gov. [Link]
  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
  • The Manipulation of Air-Sensitive Compounds. Thieme. [Link]
  • Analytical methods used to quantify amine oxidation.
  • This compound | C9H11NO2. PubChem. [Link]
  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom

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Technical Support Center: Synthesis of 4-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Ethylamino)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. The following sections provide in-depth answers to frequently asked questions and a systematic guide to troubleshooting experimental issues.

Overview of Synthetic Strategies

The synthesis of this compound, a secondary amine, from its primary amine precursor, 4-aminobenzoic acid (PABA), primarily involves two well-established routes: Direct Alkylation and Reductive Amination. Each method has distinct advantages and challenges that influence the choice of procedure.

  • Direct N-Alkylation: This classic SN2 reaction involves treating PABA or its ester with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. While straightforward, this method is often plagued by over-alkylation, producing the tertiary amine, 4-(diethylamino)benzoic acid, as a significant byproduct.[1] This occurs because the mono-alkylated product, this compound, is often more nucleophilic than the starting PABA, making it more reactive towards the ethylating agent.[1]

  • Reductive Amination: This highly selective, one-pot method involves the reaction of PABA with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2][3] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the unreacted aldehyde.[4] This route is generally preferred for its high selectivity and avoidance of over-alkylation byproducts.[1][4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: direct alkylation or reductive amination?

The choice depends on your specific experimental constraints and desired purity.

FeatureDirect N-AlkylationReductive Amination
Selectivity Lower; prone to over-alkylation.[1]Higher; excellent for mono-alkylation.[2]
Reagents Uses potentially hazardous alkyl halides.Uses aldehydes and mild borohydride reagents.
Control Difficult to stop at the mono-alkylated stage.Easily controlled to yield the secondary amine.
Workup Often requires extensive chromatography to separate products.Typically yields a cleaner product, simplifying purification.

Recommendation: For high purity and ease of synthesis, reductive amination is the superior and more modern approach. Direct alkylation can be effective if reaction conditions are meticulously controlled, such as by using a large excess of the starting amine.[1]

Q2: In direct N-alkylation, how can I minimize the formation of the 4-(diethylamino)benzoic acid byproduct?

Minimizing over-alkylation is the primary challenge in this method. Several strategies can be employed:

  • Control Stoichiometry: Use a significant excess of 4-aminobenzoic acid relative to the ethylating agent (e.g., 2-5 equivalents of the amine).[5] This increases the probability that the ethylating agent will react with the more abundant starting material rather than the mono-ethylated product.

  • Slow Addition of Alkylating Agent: Adding the ethylating agent slowly to the reaction mixture, for instance with a syringe pump, helps maintain a low concentration, which kinetically disfavors the second alkylation step.[5]

  • Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of the second alkylation, which typically has a higher activation energy.[5]

  • Choice of Base and Solvent: Weaker bases and less polar solvents can sometimes help reduce the rate of subsequent alkylations.[1] Polar aprotic solvents like DMF or DMSO are standard choices to accelerate SN2 reactions, but their effect on selectivity should be evaluated.[5]

Q3: What are the best practices for purifying crude this compound?

Purification typically involves removing unreacted starting materials, byproducts (like the di-ethylated amine), and inorganic salts.

  • Acid-Base Extraction: Since the product is amphoteric (containing both a basic amine and an acidic carboxylic acid), its solubility can be manipulated with pH.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild acidic solution (e.g., dilute HCl) to remove any unreacted PABA (which is less basic) and the more basic di-ethylated byproduct. The desired product may also be protonated and move to the aqueous layer, so careful pH control is essential.

    • Alternatively, wash with a mild basic solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid to its carboxylate salt, moving it to the aqueous layer. The unreacted amine and di-ethylated byproduct will remain in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.

  • Recrystallization: This is a highly effective method for final purification. A common solvent system is an ethanol/water mixture.[6] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize out, leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to prevent streaking, can effectively separate the components.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Product
Possible CauseTroubleshooting Steps
Low Reactivity of Starting Materials For direct alkylation, ensure you are using a reactive ethylating agent (iodide > bromide > chloride).[5] For reductive amination, check the quality of the acetaldehyde and ensure it has not polymerized.
Inappropriate Base (Direct Alkylation) If using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] Ensure the base is finely powdered and dry.
Poor Solvent Choice The reactants may not be fully soluble. For direct alkylation, polar aprotic solvents like DMF or DMSO are recommended to enhance SN2 reaction rates.[5][7]
Deactivated Reducing Agent (Reductive Amination) Borohydride reagents can decompose upon exposure to moisture or highly acidic conditions. Use fresh reagent and add it to a neutral or weakly acidic (pH 5-6) solution.[6]
Incorrect Reaction Temperature The reaction may require heating. Gradually increase the temperature in 10-20 °C increments while monitoring the reaction by TLC.[1] Excessively high temperatures can cause decomposition.
Problem 2: Significant Formation of 4-(Diethylamino)benzoic Acid
Possible CauseTroubleshooting Steps
Incorrect Stoichiometry The ratio of ethylating agent to amine is too high. Use a 2-5 fold excess of 4-aminobenzoic acid.[5]
Reaction Conditions are Too Harsh High temperatures and highly polar solvents can accelerate the second alkylation. Attempt the reaction at a lower temperature.[5]
Rapid Addition of Ethylating Agent A high local concentration of the ethylating agent favors di-alkylation. Add the reagent dropwise or via a syringe pump over an extended period.[5]
Problem 3: Reaction is Sluggish or Stalls Before Completion
Possible CauseTroubleshooting Steps
Insufficient Activation For reductive amination, the formation of the imine is often the rate-limiting step and is acid-catalyzed. Add a catalytic amount of a weak acid like acetic acid to the reaction mixture.[6]
Poor Quality Reagents Ensure all starting materials and solvents are pure and anhydrous, as impurities (especially water) can interfere with the reaction.
Catalyst Poisoning (for catalytic methods) If using a metal catalyst for hydrogenation, ensure it is active and not poisoned by sulfur or other impurities. Run the reaction under an inert atmosphere if the catalyst is air-sensitive.[5]

Visualizing the Process

A clear understanding of the experimental sequence is critical for success. The following diagram outlines the general workflow for the synthesis and purification of this compound.

G General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Setup Reaction Setup (Dissolve PABA) Addition Reagent Addition (Aldehyde/Alkyl Halide & Base/Reducer) Setup->Addition Reaction Reaction Monitoring (TLC / LC-MS) Addition->Reaction Quench Quench Reaction Reaction->Quench Upon Completion Extract Acid-Base Extraction Quench->Extract Purify Recrystallization or Column Chromatography Extract->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow.

The troubleshooting process can also be visualized as a decision tree to systematically diagnose issues.

G Troubleshooting Logic Start Reaction Outcome Unsatisfactory Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Low Conversion Byproducts Byproducts Formed Problem->Byproducts Poor Selectivity Stalled Reaction Stalled Problem->Stalled Incomplete Cause_Yield Check Reagent Reactivity & Purity LowYield->Cause_Yield Cause_Byproducts Adjust Stoichiometry & Reaction Conditions Byproducts->Cause_Byproducts Cause_Stalled Check Catalyst/Activator & Temperature Stalled->Cause_Stalled Solution_Yield Use more reactive agents (e.g., EtI over EtBr). Use fresh, dry reagents. Cause_Yield->Solution_Yield Solution_Byproducts Increase amine:halide ratio. Lower temperature. Slowly add alkylating agent. Cause_Byproducts->Solution_Byproducts Solution_Stalled Add catalytic acetic acid. Increase temperature incrementally. Cause_Stalled->Solution_Stalled

Caption: A decision tree for troubleshooting common synthesis problems.

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is a robust method for the selective mono-N-ethylation of PABA.[6]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Acetaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equivalent) in methanol.

  • Add acetaldehyde (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to allow for imine formation.

  • Acidification: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture.

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and adjust the pH to ~8-9 with a mild base (e.g., NaHCO₃) to ensure the amine is deprotonated.

  • Extract the aqueous solution with an organic solvent like ethyl acetate to remove non-acidic impurities.

  • Adjust the pH of the aqueous layer to be acidic (pH ~4-5) with dilute HCl. The product should precipitate out of the solution.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[6]

Protocol 2: Direct N-Ethylation using Ethyl Iodide

This protocol outlines the direct alkylation method, with considerations for minimizing side reactions.[5][8]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of 4-aminobenzoic acid (2.0 equivalents) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

  • Addition of Alkylating Agent: Add ethyl iodide (1.0 equivalent) to the suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the progress of the reaction by TLC, observing the consumption of the limiting reagent (ethyl iodide) and the formation of the product.

  • Work-up: After the reaction cools to room temperature, pour the mixture into a large volume of cold water.

  • Acidify the aqueous mixture with dilute HCl to a pH of ~4-5. This will precipitate the product and unreacted PABA.

  • Filter the resulting solid and wash with water.

  • Purification: The crude solid will be a mixture of PABA and the mono- and di-ethylated products. Extensive purification via column chromatography is likely required to isolate the desired this compound.

References

  • BenchChem. (2025).
  • Mohd. Maidin, S. M., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E65(5), o1079.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethylamino-, ethyl ester. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses.
  • SIELC Technologies. (2018). Benzoic acid, 4-(ethylamino)-, ethyl ester.
  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester. Substance Registry Services.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Hasan, E., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230.
  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed.
  • Wikipedia. (n.d.). Reductive amination.
  • BenchChem. (2025). Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid. BenchChem.
  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
  • Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • Tarasev, M. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H11NO2, 10 grams.
  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
  • Kumar, S., et al. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(1), 350-356.
  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked M
  • Scribd. (n.d.). 4-Ethylamino-3-Nitrobenzoic Acid: Organic Compounds.
  • European Patent Office. (1991).
  • MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.

Sources

Technical Support Center: Scaling Up the Production of 4-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(Ethylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up its production. We will move beyond simple protocols to address the common challenges and critical decision-making points encountered during process development, ensuring a robust and reproducible outcome.

Section 1: Synthesis Strategy & Core Principles

Q1: What are the most viable synthetic routes for the large-scale production of this compound?

When scaling up, the ideal synthetic route must balance yield, cost, safety, and purification efficiency. Two primary strategies have proven effective for producing this compound and its analogs.

  • Reductive Amination of 4-Aminobenzoic Acid: This is often the more direct route. It involves the reaction of 4-aminobenzoic acid with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for scale-up; milder agents like sodium borohydride or a 2-picoline borane complex are often preferred over high-pressure catalytic hydrogenation for safety and equipment simplicity.[1]

  • N-Alkylation of Ethyl 4-Aminobenzoate followed by Saponification: This two-step approach first protects the carboxylic acid as an ethyl ester. The resulting ethyl 4-aminobenzoate (Benzocaine) is then selectively N-alkylated using an ethylating agent (e.g., ethyl iodide or diethyl sulfate). The final step is the hydrolysis (saponification) of the ester to yield the carboxylic acid. This route can offer better control over side reactions, particularly those involving the carboxylic acid group.[2][3]

Synthesis_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Alkylation & Hydrolysis PABA 4-Aminobenzoic Acid Benzocaine Ethyl 4-Aminobenzoate (Benzocaine) PABA->Benzocaine Esterification FinalProduct This compound PABA->FinalProduct Reductive Amination Saponification Saponification (NaOH, H₂O) Benzocaine->Saponification N-Alkylation with EtI Acetaldehyde Acetaldehyde Acetaldehyde->FinalProduct Reductive Amination ReducingAgent Reducing Agent (e.g., 2-Picoline Borane) Esterification Esterification (EtOH, Acid Cat.) Alkylation N-Alkylation (e.g., EtI) Saponification->FinalProduct Hydrolysis

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide for Synthesis

Q2: My reaction yield is consistently low. What are the most common causes?

Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.

  • Side Reactions: The most common side reaction is over-alkylation, leading to the formation of 4-(N,N-diethylamino)benzoic acid. This is particularly problematic in the N-alkylation route. Carefully controlling the stoichiometry of the ethylating agent is crucial. Using a 1:1 or slightly less than 1:1 molar ratio of the amine to the alkylating agent can suppress this.

  • Reagent Quality: Ensure the purity of your starting materials. 4-aminobenzoic acid can oxidize and darken over time. Acetaldehyde exists in equilibrium with its trimer (paraldehyde), which is less reactive; use freshly distilled acetaldehyde for best results.

  • Work-up Losses: this compound is amphoteric, meaning it has both acidic and basic functional groups. During aqueous work-up, its solubility can change dramatically with pH. Ensure you are adjusting the pH precisely during the extraction and precipitation steps to maximize recovery and avoid losing product to the aqueous phase.

Q3: I'm observing a significant byproduct with a higher molecular weight. How can I prevent its formation?

This is the classic sign of over-alkylation, resulting in 4-(N,N-diethylamino)benzoic acid. The secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to a second alkylation.

  • Stoichiometric Control: This is the most critical factor. Use no more than one equivalent of your ethylating agent. It can even be beneficial to run the reaction with a slight excess of the amine to ensure the ethylating agent is fully consumed.

  • Slow Addition: Add the ethylating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring the mono-alkylation reaction and minimizing the chance of a second addition.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the second alkylation.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze Crude by TLC or HPLC Start->CheckTLC IsSM Starting Material Present? CheckTLC->IsSM IsSideProduct Major Side Product (e.g., Diethyl)? IsSM->IsSideProduct No OptimizeReaction Action: Increase Time, Temp, or Check Reagent Quality IsSM->OptimizeReaction Yes WorkupLoss Product Lost During Work-up? IsSideProduct->WorkupLoss No OptimizeStoich Action: Reduce Alkylating Agent, Add Slowly, Lower Temperature IsSideProduct->OptimizeStoich Yes OptimizepH Action: Fine-tune pH During Extraction & Precipitation WorkupLoss->OptimizepH Yes End Process Optimized WorkupLoss->End No OptimizeReaction->End OptimizeStoich->End OptimizepH->End

Caption: A decision workflow for troubleshooting synthesis issues.

Section 3: Purification at Scale

Q4: What is the most robust method for purifying crude this compound?

For large quantities, a combination of acid-base extraction followed by recrystallization is the most effective and scalable purification strategy.[4] This method leverages the amphoteric nature of the molecule to separate it from neutral organic impurities and acidic or basic byproducts.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Extract the organic layer with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic carboxylic group will be deprotonated, forming a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the organic phase.

  • Acid Wash: Separate the layers. Now, take the original organic layer (which still contains the basic amine product and neutral impurities) and extract it with a dilute aqueous acid (e.g., 1M HCl). The basic amino group will be protonated, forming a water-soluble ammonium salt. This salt moves into the new aqueous layer, leaving neutral impurities behind.

  • Precipitation: Take the acidic aqueous layer from step 3. Cool it in an ice bath and slowly add a base (e.g., NaOH) to adjust the pH to the isoelectric point (typically around pH 4-5 for aminobenzoic acids).[5] The neutral this compound will precipitate out of the solution as a solid.

  • Isolation & Recrystallization: The precipitated solid can be collected by filtration, washed with cold water, and dried. For higher purity, this solid should be recrystallized from a suitable solvent system.

Q5: My product is off-color (yellow/brown). How can I decolorize it?

Color impurities are common and often arise from oxidation of the amino group or from residual reagents.

  • Activated Charcoal: During the recrystallization step, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added. The mixture is held at temperature for a few minutes and then hot-filtered through a pad of celite to remove the charcoal and the adsorbed impurities.

  • Solvent Choice: The choice of recrystallization solvent is critical. A solvent that provides good solubility at high temperatures but poor solubility at low temperatures is ideal. See the table below for suggestions.

Solvent SystemSuitabilityNotes
Ethanol/WaterExcellentDissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Allow to cool slowly.
Ethyl AcetateGoodA good single-solvent option for recrystallization.[6]
Methanol/WaterGoodSimilar to ethanol/water, offers good crystal formation.[5]

Section 4: Quality Control and Analysis

Q6: How do I establish the purity and identity of the final product?

A combination of analytical techniques should be used to confirm both the structure and purity of the scaled-up batch.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method can effectively separate the desired product from starting materials and byproducts like the diethylamino derivative.[7]

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically depress and broaden the melting range.

  • Spectroscopy (NMR & IR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, ensuring the correct connectivity of atoms. IR spectroscopy can confirm the presence of key functional groups (N-H stretch, C=O stretch of the carboxylic acid).

Parameter Typical HPLC Conditions
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)[7]
Detection UV at ~305 nm[8]
Flow Rate 1.0 mL/min
Temperature Ambient or 30 °C

Section 5: Safety and Handling

Q7: What are the primary safety concerns when working with this compound?

According to safety data, this compound requires careful handling. Always consult the full Safety Data Sheet (SDS) before beginning work.[9]

  • Health Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] It may also be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during weighing and transfer.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Illustrative 0.1 mol scale)
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and addition funnel, add 4-aminobenzoic acid (13.7 g, 0.1 mol) and methanol (200 mL). Stir to form a suspension.

  • Reaction: Add 2-phenylacetaldehyde (representative aldehyde for the process described in a related synthesis) and a reducing agent like 2-picoline borane complex.[1] Note: For this compound, acetaldehyde would be used.

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, carefully quench by adding 1M HCl. Remove the methanol under reduced pressure.

  • Purification: Proceed with the acid-base extraction as described in Section 3, Q4 .

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Protocol 2: Purification via Acid-Base Extraction and Recrystallization
  • Dissolution: Take the crude, dried solid from the synthesis and dissolve it in 200 mL of ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel. Extract with 1M HCl (2 x 100 mL). Combine the aqueous layers. The product is now in the aqueous phase.

  • Precipitation: Cool the combined aqueous layers in an ice bath. While stirring vigorously, slowly add 4M NaOH solution dropwise until the pH of the solution is ~4.5. A white solid will precipitate.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Recrystallization: Transfer the damp filter cake to a clean flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid. Add hot water dropwise until the solution just begins to turn cloudy. Cover and allow to cool slowly to room temperature, then place in an ice bath for 30 minutes to complete crystallization.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775249, this compound. PubChem. [Link]
  • SIELC Technologies. (2018). Benzoic acid, 4-(ethylamino)-, ethyl ester.
  • ChemicalSafety.com. (n.d.). Chemical Label: this compound.
  • Babu, S. N. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid.
  • MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate.
  • Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester - Substance Details.
  • International Journal of ChemTech Research. (2018).
  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate.
  • IUCr Journals. (2009). 4-Ethylamino-3-nitrobenzoic acid.
  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.).
  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.
  • IUCr Journals. (n.d.). 4-[(2-Phenylethyl)amino]benzoic acid.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • European Patent Office. (2022). Process of manufacturing 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester.
  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.
  • ResearchGate. (n.d.). 4-[(2-Phenylethyl)amino]benzoic acid.

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Technical Support Center: Catalyst Selection for 4-(Ethylamino)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-(Ethylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis and functionalization of this versatile molecule. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.

Section 1: Synthesis of this compound

The primary routes to obtaining this compound involve either the N-alkylation of p-aminobenzoic acid (PABA) or the reduction of a suitable nitroaromatic precursor. Catalyst selection is critical in both pathways to ensure high yield and purity.

FAQ 1: What is the most reliable and catalytic method for synthesizing this compound?

The most common and scalable approach is the direct N-alkylation of 4-aminobenzoic acid (PABA). This method involves the reaction of PABA with an ethylating agent (e.g., ethyl iodide, ethyl bromide) in the presence of a base. While not strictly catalytic in the traditional sense, the base acts as a crucial promoter for the reaction.

Core Principle: The base deprotonates the carboxylic acid and, to some extent, the less acidic amino group, increasing its nucleophilicity towards the ethylating agent. The choice of base is critical to prevent side reactions.

  • Recommended System: Potassium carbonate (K₂CO₃) is an effective and economical base for this transformation.[1][2] It is strong enough to facilitate the reaction but mild enough to minimize side reactions like O-alkylation of the carboxylate.

  • Alternative Catalytic Approach (Reductive Amination): A more atom-economical but potentially more complex method is the reductive amination of 4-formylbenzoic acid with ethylamine, or the reaction of PABA with acetaldehyde followed by reduction. Catalysts for the reduction step typically include H₂ with Pd/C or chemical reductants like sodium borohydride (NaBH₄).

Troubleshooting Guide 1: Low yields in the N-alkylation of PABA.

Low yields are a frequent issue, often stemming from side reactions or incomplete conversion. The bifunctional nature of PABA (containing both an amine and a carboxylic acid) is the primary cause.

Problem: My reaction of PABA with ethyl iodide and K₂CO₃ is giving a low yield of the desired N-ethyl product. What are the likely causes and solutions?

Causality Analysis:

  • O-Alkylation: The carboxylate formed under basic conditions can compete with the amino group for the ethylating agent, forming the ethyl ester, ethyl 4-aminobenzoate, as a major byproduct.[3]

  • N,N-Dialkylation: The desired secondary amine product can be further alkylated to form the tertiary amine, 4-(diethylamino)benzoic acid.

  • Poor Solubility: PABA and its salts have limited solubility in many common aprotic solvents, which can hinder the reaction rate.

Decision Workflow for Troubleshooting N-Alkylation

G start Low Yield in N-Alkylation q1 Is ethyl 4-aminobenzoate a major byproduct? start->q1 q2 Is 4-(diethylamino)benzoic acid observed? q1->q2 No sol1 O-Alkylation is dominant. - Use a more polar, protic co-solvent (e.g., ethanol/water) to better solvate the carboxylate. - Switch to a bulkier base (e.g., Cs₂CO₃) to sterically disfavor O-attack. q1->sol1 Yes q3 Is starting material recovery high? q2->q3 No sol2 Over-alkylation is occurring. - Reduce stoichiometry of ethylating agent (use 1.0-1.1 eq). - Lower reaction temperature. - Monitor reaction closely and stop upon consumption of PABA. q2->sol2 Yes sol3 Reaction is stalled. - Increase reaction temperature. - Use a solvent with better solubilizing power (e.g., DMF, DMSO). - Ensure base is finely powdered and anhydrous. q3->sol3 Yes end Yield Optimized q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for N-alkylation of PABA.

Section 2: Catalyst Selection for Carboxylic Acid Modifications

Esterification and amide bond formation are two of the most common reactions performed on this compound. The presence of the secondary amine group introduces specific challenges that must be addressed through careful catalyst and reagent selection.

FAQ 2: Which catalyst is best for the esterification of this compound?

The choice of catalyst depends on the scale and sensitivity of the substrate.

  • Fischer Esterification (Acid Catalysis): For simple esters (e.g., methyl, ethyl), the Fischer esterification is the most direct method. It involves heating the carboxylic acid in an excess of the corresponding alcohol with a strong acid catalyst.

    • Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard.[4]

    • Mechanism: The acid protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by the alcohol.[5] The reaction is an equilibrium, so water must be removed to drive it to completion, typically by using the alcohol as a solvent and refluxing with a Dean-Stark apparatus.

    • Caveat: The ethylamino group will be protonated by the strong acid catalyst. This protects it from side reactions but can affect solubility.

  • Milder, Non-Acidic Methods: For more complex alcohols or acid-sensitive substrates, activating the carboxylic acid first is preferable.

    • Reagents: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used. This avoids strong acids but requires stoichiometric amounts of the coupling agent.

FAQ 3: I need to form an amide bond. Which coupling catalyst/reagent should I use?

Direct catalytic amidation of carboxylic acids is an emerging field, but in practice, stoichiometric activating agents (often called coupling reagents) are standard.[6] The choice depends on the reactivity of the amine coupling partner and the desired reaction conditions.

Core Principle: Coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., active ester, acylphosphonium salt) that is readily attacked by the amine.[7]

Comparison of Common Amide Coupling Reagents

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCCost-effective, widely used.Can form N-acylurea byproducts; DCC byproduct is poorly soluble.[8]
Phosphonium Salts BOP, PyBOPHigh reactivity, good for hindered amines.Generates carcinogenic HMPA as a byproduct.
Uronium/Guanidinium Salts HBTU, HATU, TBTUVery high reactivity, low racemization, soluble byproducts.[7]More expensive.

Recommendation: For general-purpose amide coupling with this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) is an excellent starting point due to its high efficiency and ability to minimize side reactions.[8]

Troubleshooting Guide 2: My amide coupling reaction is failing.

Problem: I am reacting this compound with a primary amine using EDC/HOBt, but I'm getting a complex mixture and low yield of the desired amide.

Causality Analysis:

  • Self-Coupling/Polymerization: The ethylamino group of one molecule can act as the nucleophile, attacking the activated carboxylic acid of another molecule. This leads to the formation of dimers or oligomers, a significant issue for this substrate.

  • N-Acylurea Formation: A common side reaction with carbodiimides where the activated O-acylisourea intermediate rearranges instead of reacting with the desired amine.[8]

  • Insufficient Activation: The chosen coupling reagent may not be potent enough for a weakly nucleophilic amine partner.

Workflow for Selecting an Amide Coupling Strategy

G start Start: Amide Coupling with This compound q1 Is self-coupling or polymerization a concern? start->q1 q2 Is the amine partner hindered or weakly nucleophilic? q1->q2 No strategy1 Use slow, inverse addition: Add activated carboxylic acid solution slowly to a solution of the exogenous amine. q1->strategy1 Yes strategy2 Use a more powerful coupling reagent like HATU or HBTU. These form active esters faster, minimizing side reactions. q2->strategy2 Yes strategy3 Use a standard carbodiimide reagent like EDC/HOBt. q2->strategy3 No strategy1->q2 end Proceed with Reaction strategy2->end strategy3->end

Caption: Decision workflow for amide coupling strategies.

Section 3: Challenges in Metal-Catalyzed Cross-Coupling

When this compound is a component in a more complex molecule undergoing reactions like Suzuki or Buchwald-Hartwig cross-coupling, catalyst deactivation is a major hurdle.

FAQ 4: Why is my palladium catalyst turning black and dying in a cross-coupling reaction?

Answer: The formation of palladium black indicates the precipitation of inactive Pd(0) metal from the catalytic cycle.[9] Substrates like this compound are notorious for causing this due to their functional groups.

Mechanisms of Catalyst Deactivation:

  • Amine Coordination: The lone pair of electrons on the nitrogen of the ethylamino group can coordinate strongly to the palladium center. This can form stable, inactive complexes that prevent the catalyst from participating in the reaction.[9]

  • Carboxylate Binding: The carboxylic acid group (or its conjugate base) can also bind to the metal center, interfering with the binding of reactants or ligands.

  • Ligand Degradation: At the elevated temperatures often required for cross-coupling, phosphine ligands can degrade, leading to catalyst aggregation.

Diagram of Catalyst Deactivation Pathways

G Active_Catalyst Active Pd(0)L₂ Inactive_Amine Inactive (Substrate)Pd-Complex Active_Catalyst->Inactive_Amine Coordination by -NH or -COO⁻ Inactive_Pd_Black Inactive Pd(0) Black Active_Catalyst->Inactive_Pd_Black Ligand Degradation (High Temp) Substrate 4-(EtNH)Ph-COOH Substrate->Inactive_Amine Degraded_Ligand Degraded Ligand Degraded_Ligand->Inactive_Pd_Black

Caption: Key pathways for catalyst deactivation.

Troubleshooting Guide 3: Preventing Catalyst Deactivation
StrategyActionRationale
Protecting Groups Convert the -COOH to an ester (e.g., methyl or ethyl ester) prior to coupling.The ester is significantly less coordinating than the carboxylic acid, preventing this deactivation pathway. The acid can be regenerated by hydrolysis post-coupling.[9]
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos).These ligands form more stable complexes with the palladium center, reducing the likelihood of substrate coordination and preventing aggregation into palladium black.[9]
Base Selection Use a weaker, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like alkoxides.Strong bases can deprotonate the N-H bond, increasing its coordination potential. Weaker bases minimize this effect.
Reaction Conditions Run the reaction at the lowest effective temperature and ensure a strictly inert atmosphere (Argon/Nitrogen).Minimizes thermal degradation of ligands and prevents oxidation of the active Pd(0) species.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation
  • To a round-bottom flask, add 4-aminobenzoic acid (1 eq.), potassium carbonate (2.5 eq.), and DMF (approx. 5 mL per gram of PABA).

  • Stir the suspension vigorously. Add ethyl iodide (1.2 eq.) dropwise at room temperature.

  • Heat the mixture to 60-70 °C and monitor the reaction by TLC or LC-MS until the PABA is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture to pH ~4-5 with 1M HCl. A precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Protocol 2: Fischer Esterification to Ethyl 4-(Ethylamino)benzoate
  • Combine this compound (1 eq.) and absolute ethanol (20 eq., serving as solvent and reagent) in a round-bottom flask equipped with a reflux condenser.

  • While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor reaction progress by TLC.

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify by column chromatography if necessary.[5]

Protocol 3: Amide Coupling using HATU
  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 eq.) in anhydrous DMF.

  • Add the desired amine partner (1.1 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.).

  • In a separate flask, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[8]

References

  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents. URL: https://patents.google.
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Patsnap Eureka. URL: https://eureka.patsnap.
  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents. URL: https://patents.google.
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  • This compound | C9H11NO2 | CID 2775249 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Ethylamino_benzoic-acid
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  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485123/
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Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Ethylamino)benzoic Acid and 4-Aminobenzoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of building blocks with tailored reactivity is paramount. This guide provides an in-depth technical comparison of two closely related aromatic compounds: 4-(Ethylamino)benzoic acid and its parent compound, 4-aminobenzoic acid (PABA). Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the drug discovery process. This analysis is grounded in fundamental principles of organic chemistry, supported by physicochemical data, and presented with practical insights for the research scientist.

Introduction: Structure and Physicochemical Properties

4-Aminobenzoic acid (PABA) is a well-known biosynthetic precursor to folic acid and has seen widespread use in sunscreens and as a versatile chemical intermediate.[1] this compound, a secondary amine derivative of PABA, presents a modification that significantly alters its electronic and steric profile.

PropertyThis compound4-Aminobenzoic acid (PABA)
Molecular Formula C₉H₁₁NO₂[2]C₇H₇NO₂
Molar Mass 165.19 g/mol [2]137.14 g/mol
Appearance SolidWhite to off-white crystalline solid
pKa of Conjugate Acid ~5.1 (Estimated for N-ethylanilinium ion)[3]~4.6 (Anilinium ion)[1]

The key structural difference lies in the substitution at the amino group: a hydrogen atom in PABA is replaced by an ethyl group in this compound. This seemingly minor change has profound implications for the reactivity of both the amino and carboxylic acid functionalities.

Theoretical Framework: Electronic and Steric Effects on Reactivity

The reactivity of these molecules is primarily governed by the interplay of electronic and steric effects originating from the substituents on the aromatic ring.

Electronic Effects

The ethyl group in this compound is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair of electrons more available for donation.[4] Consequently, the amino group in this compound is more basic and a stronger nucleophile compared to the amino group in PABA.

This difference in basicity can be quantified by comparing the pKa values of their respective conjugate acids (anilinium ions). The pKa of the N-ethylanilinium ion is approximately 5.1, while that of the anilinium ion is about 4.6.[1][3] A higher pKa value for the conjugate acid corresponds to a stronger base. This increased basicity of the N-ethylamino group enhances its nucleophilicity in reactions such as acylation and alkylation.

Conversely, the electron-donating nature of the N-ethylamino group has a deactivating effect on the carboxylic acid's reactivity towards nucleophilic attack, such as in esterification. By donating electron density into the aromatic ring, the electrophilicity of the carbonyl carbon is reduced.

Electronic Effects Influencing Reactivity
Steric Effects

The ethyl group is bulkier than a hydrogen atom, introducing steric hindrance around the nitrogen atom in this compound.[2] This steric bulk can impede the approach of electrophiles to the nitrogen atom and nucleophiles to the adjacent carbonyl group. The extent of this hindrance depends on the size of the reacting partner. For reactions involving small electrophiles, the increased nucleophilicity of the nitrogen may dominate. However, with bulkier reactants, the steric hindrance can significantly slow down the reaction rate.

Comparative Reactivity in Key Transformations

While direct comparative kinetic studies are scarce, we can predict the relative reactivity of this compound and 4-aminobenzoic acid in common synthetic transformations based on the principles discussed above.

Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Prediction: 4-Aminobenzoic acid is expected to undergo Fischer esterification at a faster rate than this compound.

Causality: The N-ethylamino group in this compound is more electron-donating than the amino group in PABA. This increased electron donation reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the alcohol. Although the N-ethylamino group is also more basic and will be protonated to a greater extent by the acid catalyst, the deactivating electronic effect on the carboxyl group is likely to be the dominant factor in slowing the reaction.

Experimental Protocol: General Procedure for Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve the aminobenzoic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., 10-20 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq.) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Extract the ester with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by recrystallization or column chromatography.

Fischer_Esterification_Workflow A Dissolve Aminobenzoic Acid in Excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux and Monitor (TLC) B->C D Neutralize with Weak Base C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify Ester F->G

General Workflow for Fischer Esterification
Amide Bond Formation (N-Acylation)

The formation of an amide bond by reacting the amino group with an acylating agent (e.g., acid chloride or anhydride) is a fundamental transformation.

Prediction: this compound will react faster with acylating agents than 4-aminobenzoic acid.

Causality: The increased electron density on the nitrogen atom of this compound, due to the +I effect of the ethyl group, makes it a more potent nucleophile. This enhanced nucleophilicity leads to a faster rate of attack on the electrophilic carbonyl carbon of the acylating agent. However, for very bulky acylating agents, the steric hindrance of the ethyl group might start to play a more significant role, potentially slowing the reaction.

Experimental Protocol: General Procedure for N-Acylation

  • Reactant Preparation: Dissolve the aminobenzoic acid (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq.) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acylation: Cool the solution in an ice bath and add the acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with dilute acid, then brine, dry over anhydrous sulfate, and concentrate. The product can be further purified by recrystallization or chromatography.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the amino and N-ethylamino groups are both strongly activating and ortho-, para-directing.

Prediction: this compound will be more reactive towards electrophiles than 4-aminobenzoic acid.

Causality: The electron-donating ethyl group in this compound further enhances the electron-donating ability of the nitrogen atom into the aromatic ring. This increases the electron density of the ring, particularly at the positions ortho to the amino group, making it more susceptible to attack by electrophiles.

Conclusion and Practical Implications for Drug Development

The substitution of a hydrogen atom with an ethyl group on the nitrogen of 4-aminobenzoic acid leads to predictable yet significant changes in reactivity.

  • This compound is characterized by a more nucleophilic and basic amino group, leading to faster N-acylation and N-alkylation reactions. However, its carboxylic acid functionality is less reactive towards nucleophiles. The increased steric bulk around the nitrogen may also influence reaction rates with larger reagents.

  • 4-Aminobenzoic acid (PABA) , with its less hindered and less basic amino group, will generally exhibit slower reactivity at the nitrogen. Conversely, its carboxylic acid group is more electrophilic and thus more amenable to reactions like esterification.

For drug development professionals, these differences are critical. When designing synthetic routes where the amino group needs to be functionalized, this compound may offer faster reaction times. However, if the synthetic strategy involves modification of the carboxylic acid, PABA would be the more reactive starting material. Furthermore, the increased lipophilicity and altered hydrogen bonding capacity of the N-ethylated compound can have significant implications for the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This guide serves as a foundational tool for making informed decisions in the selection and application of these valuable building blocks.

References

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Introduction: The Versatility of the 4-Aminobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 4-(Ethylamino)benzoic Acid Derivatives

In the landscape of medicinal chemistry, the 4-aminobenzoic acid (PABA) scaffold is a cornerstone, serving as a fundamental building block for a diverse array of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, from antimicrobial to local anesthetic properties. This compound, a simple yet elegant modification of PABA, presents a compelling case for exploration. The addition of an ethyl group to the amine modifies the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, potentially unlocking new therapeutic applications or enhancing existing ones. This guide offers a comparative analysis of the known and potential biological activities of this compound derivatives, providing researchers with a technical framework for evaluation, grounded in established experimental protocols and structure-activity relationship (SAR) insights.

Antimicrobial Activity: A New Frontier for Benzoic Acid Analogs

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[2] Derivatives of PABA have long been recognized for their antimicrobial potential, primarily through their role as folate precursor antagonists.[3] By modifying the core PABA structure, it is possible to design compounds that inhibit essential microbial pathways. Ester and amide derivatives, in particular, have shown promise as effective antibacterial and antifungal agents.[4][5] The ethylamino substitution offers a strategic modification to potentially enhance membrane permeability and target engagement.

Comparative Efficacy of Antimicrobial Derivatives

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism.[6] The following table presents hypothetical yet plausible MIC data for conceptual this compound derivatives against common pathogens, compared to a standard antibiotic.

Compound IDDerivative TypeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
EAB-01 Methyl Ester64128>256
EAB-02 Propyl Ester3264128
EAB-03 Amide128>256256
EAB-04 Hydrazide163264
Ciprofloxacin (Positive Control)10.06N/A
Fluconazole (Positive Control)N/AN/A8

This data is illustrative and serves as a template for presenting experimental findings.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a robust method for determining the MIC of novel compounds, a critical first step in antimicrobial drug discovery.[7][8] The inclusion of positive and negative controls is essential for validating the assay's integrity.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a target microorganism.

Materials:

  • Test compound (e.g., EAB-04) stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile diluent (broth or saline)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at a concentration twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (broth only) will serve as growth and sterility controls, respectively.

  • Preparation of Inoculum:

    • Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The rationale for this specific concentration is that it is high enough to ensure robust growth but low enough to be sensitive to the antimicrobial agent.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity: Targeting Cellular Proliferation

The search for novel anticancer agents is a cornerstone of modern drug development.[9] Benzoic acid derivatives and benzocaine analogs have been reported to possess anticancer properties, suggesting that the this compound scaffold is a promising starting point for designing new cytotoxic agents.[10][11][12] The primary method for initial screening involves assessing a compound's ability to reduce the viability of cancer cell lines.[13][14]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. A lower IC50 value indicates greater potency.

Compound IDDerivative TypeA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HEK293 (Normal Cells) IC50 (µM)Selectivity Index (HEK293/MCF-7)
EAB-05 Thioester45.222.8>100>4.3
EAB-06 Phenyl-substituted Amide18.99.185.39.4
EAB-07 N-oxide75.650.1>100>2.0
Doxorubicin (Positive Control)0.80.55.210.4

This data is illustrative. The Selectivity Index (SI) is a crucial parameter, calculated by dividing the IC50 for normal cells by the IC50 for cancer cells. A higher SI is desirable, indicating greater selectivity for cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]

Objective: To determine the IC50 value of a this compound derivative against a cancer cell line.

Materials:

  • Cancer cells (e.g., MCF-7) and normal cells (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. The choice of seeding density is critical; it must allow for logarithmic growth during the treatment period.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Include a vehicle control (cells treated with the solvent, e.g., 0.1% DMSO) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Principle of MTT Assay

MTT_Principle cluster_cell Living Cell mitochondria Mitochondria reductase Mitochondrial Reductase Enzymes Formazan Formazan (Purple, Insoluble) reductase->Formazan Conversion MTT MTT (Yellow, Water-Soluble) MTT->reductase Reduction

Caption: Principle of the MTT cell viability assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many, like salicylic acid, are benzoic acid derivatives.[17] This suggests that this compound derivatives could be developed as novel anti-inflammatory agents. Their activity can be screened using a variety of in vitro and in vivo models that target different phases of the inflammatory process.[18][19][20]

Comparative Anti-inflammatory Potential

A common in vivo screening method is the carrageenan-induced paw edema test in rats, which measures a compound's ability to reduce acute inflammation.[16] The results are often expressed as a percentage inhibition of edema.

Compound IDDerivative TypeDose (mg/kg)Paw Edema Inhibition (%) at 3 hr
EAB-08 Carboxamide5045.8
EAB-09 Sulfonamide5062.1
EAB-10 Heterocyclic Amide5055.3
Indomethacin (Positive Control)1075.2
Vehicle (Negative Control)N/A0

This data is illustrative and compares the potential of new derivatives to a standard NSAID.

Experimental Protocol: In Vitro COX Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for converting arachidonic acid into prostaglandins.[17] Inhibition of COX-1 and COX-2 is a primary mechanism of action for most NSAIDs. This protocol outlines a method for assessing the COX inhibitory activity of test compounds.

Objective: To determine the ability of a this compound derivative to inhibit COX-1 and/or COX-2 activity in vitro.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Indomethacin)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, glutathione)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions for the COX inhibitor screening assay kit.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound at various concentrations. Include wells for a reference inhibitor and a no-inhibitor control.

    • Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells. The choice to add the substrate last ensures that any inhibition observed is due to the compound's interaction with the enzyme, not the substrate.

    • Incubate for a defined time (e.g., 10 minutes) at 37°C.

  • Termination and Detection:

    • Stop the reaction by adding a quenching agent (e.g., a strong acid).

    • Measure the amount of PGE2 produced using a competitive EIA kit. In this assay, the color intensity is inversely proportional to the amount of PGE2 produced.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the no-inhibitor control.

    • Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

COX Pathway Visualization

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH2) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor 4-(Ethylamino)benzoic acid Derivative Inhibitor->COX Inhibition

Caption: Simplified prostaglandin synthesis pathway.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The insights derived from related PABA and benzocaine analogs strongly suggest its potential across antimicrobial, anticancer, and anti-inflammatory applications.[3][11] The key to unlocking this potential lies in a systematic approach to synthesis and evaluation, guided by robust structure-activity relationship studies. By employing the standardized protocols outlined in this guide, researchers can effectively screen derivatives, compare their efficacy against established alternatives, and identify lead compounds for further development. Future work should focus on synthesizing a diverse library of esters, amides, and heterocyclic derivatives to comprehensively map the SAR landscape and optimize for potency, selectivity, and favorable pharmacokinetic profiles.

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  • Lacko, I., et al. (n.d.). The effect of homologous local anesthetics of the 4-alkoxy- and 4-alkylamino-benzoic acid-diethylamino-esthylester-hydrochloride series on the glucose transport in human erythrocytes. PubMed.
  • Kos, J., et al. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
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A Researcher's Guide to the Spectroscopic Differentiation of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a foundational requirement for quality control, reaction monitoring, and formulation development. The aminobenzoic acids—structural isomers differing only in the substitution pattern of an amino and a carboxylic acid group on a benzene ring—present a classic analytical challenge. While possessing the same molecular formula and weight, their distinct chemical and physical properties, arising from their unique electronic and steric environments, demand precise characterization.

This guide provides an in-depth comparative analysis of 2-aminobenzoic acid (ortho-), 3-aminobenzoic acid (meta-), and 4-aminobenzoic acid (para-), leveraging a suite of common spectroscopic techniques: UV-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond mere data presentation to explore the causal relationships between molecular structure and spectral output, providing field-proven experimental protocols and insights to empower your analytical workflows.

The Isomers: A Structural Overview

The positioning of the electron-donating amino (-NH₂) group relative to the electron-withdrawing carboxyl (-COOH) group dictates the electronic distribution, polarity, and hydrogen bonding capabilities of each isomer.

  • 2-Aminobenzoic Acid (Anthranilic Acid): The adjacent positioning of the functional groups allows for strong intramolecular hydrogen bonding between the carboxylic proton and the amino nitrogen. This steric crowding can also force the carboxyl group slightly out of the plane of the benzene ring.

  • 3-Aminobenzoic Acid: The meta-positioning prevents direct resonance interaction between the two functional groups. Its properties are primarily governed by their inductive effects. Intermolecular hydrogen bonding is the dominant interaction.

  • 4-Aminobenzoic Acid (PABA): The para-positioning allows for maximum resonance interaction, creating a highly conjugated system that extends from the amino group to the carboxyl group. This results in significant charge separation and strong intermolecular hydrogen bonding, forming head-to-tail dimers in the solid state.

These structural nuances are the key to their spectroscopic differentiation.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. For aminobenzoic acids, the key transitions are π → π* within the benzene ring. The energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the degree of conjugation and the influence of the substituents.

Causality of Spectral Differences

The λmax is directly influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The amino group (an activating, electron-donating group) raises the energy of the HOMO, while the carboxyl group (a deactivating, electron-withdrawing group) lowers the energy of the LUMO.

  • 4-Aminobenzoic Acid: Exhibits the longest λmax. The para-arrangement creates the most extended conjugated system, allowing for efficient charge transfer from the -NH₂ group to the -COOH group. This significantly lowers the HOMO-LUMO gap, requiring less energy (longer wavelength light) for excitation.[1]

  • 2-Aminobenzoic Acid: Shows a shorter λmax compared to the para isomer. Steric hindrance between the adjacent groups can disrupt the planarity of the molecule, slightly impeding full conjugation and increasing the HOMO-LUMO gap.

  • 3-Aminobenzoic Acid: Typically has the shortest λmax. In the meta position, the electron-donating and electron-withdrawing groups cannot engage in direct resonance, leading to less effective conjugation and a larger HOMO-LUMO gap compared to the ortho and para isomers.[2]

Comparative UV-Vis Absorption Data

The following table summarizes typical absorption maxima for the isomers. Note that the solvent can significantly influence the absorption spectrum.[3]

Isomerλmax (in Ethanol/Methanol)Reference
2-Aminobenzoic Acid ~239 nm, ~310 nm
3-Aminobenzoic Acid ~320 nm[4]
4-Aminobenzoic Acid ~289 nm[5]

Note: Absolute values can vary based on solvent and pH. The relative trend is the most instructive feature.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the determination of λmax for the aminobenzoic acid isomers.

  • Preparation of Stock Solutions: Accurately weigh ~10 mg of each aminobenzoic acid isomer. Dissolve each in a separate 100 mL volumetric flask using a suitable UV-grade solvent (e.g., ethanol or methanol) to create stock solutions of known concentration (e.g., ~0.1 mg/mL).[3]

  • Preparation of Working Solutions: Dilute the stock solutions to prepare working solutions with concentrations that will yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.). A 1:10 dilution is a good starting point.[3]

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stabilization.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the first working solution, then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax) for the sample.

  • Cleaning and Repetition: Thoroughly clean the cuvette and repeat steps 5 and 6 for the other two isomers.

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Weigh Weigh Isomer Dissolve Dissolve in Solvent (Volumetric Flask) Weigh->Dissolve Dilute Prepare Working Solution Dissolve->Dilute Blank Blank Spectrophotometer with Solvent Dilute->Blank Measure Measure Sample Absorbance Blank->Measure Analyze Identify λmax Measure->Analyze

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Infrared (IR) & Raman Spectroscopy: A Vibrational Comparison

IR and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. The energies of these vibrations are characteristic of specific functional groups and are sensitive to the molecular environment, particularly hydrogen bonding.

Causality of Spectral Differences

The key differentiators for the aminobenzoic acid isomers are the vibrational modes of the -COOH and -NH₂ groups, which are heavily influenced by hydrogen bonding.

  • O-H and N-H Stretching Region (3500-2500 cm⁻¹):

    • 2-Aminobenzoic Acid: Exhibits a sharp N-H stretch and a less broad O-H stretch compared to the other isomers. This is due to the strong intramolecular hydrogen bond, which holds the proton in a more defined environment than the diffuse intermolecular hydrogen bonds.

    • 3- and 4-Aminobenzoic Acid: Show very broad O-H stretching bands, typical of carboxylic acid dimers formed via intermolecular hydrogen bonding. They also display characteristic symmetric and asymmetric N-H stretching bands.[6]

  • C=O Carbonyl Stretching Region (~1700-1650 cm⁻¹):

    • The position of the C=O stretch is a clear indicator of the hydrogen bonding environment. Stronger hydrogen bonding weakens the C=O double bond, shifting its absorption to a lower wavenumber (frequency).

    • 2-Aminobenzoic Acid: The intramolecular hydrogen bond influences its C=O stretch, often shifting it to a lower frequency compared to the meta isomer.

    • 4-Aminobenzoic Acid: The strong dimeric hydrogen bonding also results in a low-frequency C=O stretch.

  • Fingerprint Region (<1500 cm⁻¹): The C-N, C-C, and C-H bending vibrations in this region are unique for each isomer, providing a distinct "fingerprint" for identification.

Raman Spectroscopy provides complementary information. While the O-H stretch is weak in Raman, the symmetric vibrations of the benzene ring are often strong and can be used for differentiation.

Comparative IR & Raman Vibrational Data

The following table highlights key distinguishing vibrational frequencies.

Vibrational Mode2-Aminobenzoic Acid (cm⁻¹)3-Aminobenzoic Acid (cm⁻¹)4-Aminobenzoic Acid (cm⁻¹)Reference
IR: N-H Stretch ~3475, ~3365~3460, ~3365~3470, ~3360[7]
IR: C=O Stretch ~1660~1695~1680[7]
IR: C-N Stretch ~1245~1290~1290[7]
Raman: Ring Breathing ~810~1000~850[7][8]

Data synthesized from Lewandowski et al. (2005). Wavenumbers are approximate and can vary with sample preparation.[7]

Experimental Protocol: FT-IR (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[9]

  • Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid aminobenzoic acid isomer. The goal is to reduce particle size to minimize light scattering.[10][11]

  • Mixing with KBr: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. KBr is used because it is transparent in the mid-IR region.[9]

  • Homogenize: Gently but thoroughly mix the ground sample with the KBr powder until the mixture is homogeneous.

  • Pressing the Pellet: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet.[9]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Workflow for FT-IR and Raman Analysis

Vibrational_Spec_Workflow cluster_prep_ir FT-IR Sample Prep (KBr Pellet) cluster_analysis Spectroscopic Analysis cluster_prep_raman FT-Raman Sample Prep Grind Grind 1-2 mg Isomer Mix Mix with 100-200 mg KBr Grind->Mix Press Press into Pellet Mix->Press Place Place Sample in Spectrometer Press->Place Acquire Acquire Spectrum Place->Acquire Analyze Analyze Vibrational Bands Acquire->Analyze Capillary Pack Solid into Capillary Tube Capillary->Place

Caption: General workflow for vibrational spectroscopy analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ), splitting pattern (multiplicity), and integration of signals allow for unambiguous structure elucidation.

Causality of Spectral Differences

The chemical shifts of the aromatic protons and carbons are dictated by the shielding and deshielding effects of the -NH₂ and -COOH groups.

  • ¹H NMR:

    • The electron-donating -NH₂ group shields ortho and para protons, shifting them upfield (lower δ).

    • The electron-withdrawing -COOH group deshields ortho and para protons, shifting them downfield (higher δ).

    • 4-Aminobenzoic Acid: Presents the simplest spectrum. Due to symmetry, it shows two doublets in the aromatic region, corresponding to the two protons adjacent to the -NH₂ group and the two protons adjacent to the -COOH group.[12]

    • 2-Aminobenzoic Acid: Shows a more complex spectrum with four distinct signals in the aromatic region, often appearing as multiplets due to ortho and meta coupling.

    • 3-Aminobenzoic Acid: Also shows four distinct aromatic signals. The proton between the two functional groups is typically the most deshielded.

  • ¹³C NMR:

    • The same electronic effects apply. Carbons attached to or near the -NH₂ group are shielded (lower δ), while those near the -COOH group are deshielded (higher δ). The carboxyl carbon itself appears far downfield (>165 ppm).

Comparative ¹H & ¹³C NMR Data (Aromatic Region)

The following data were recorded in DMSO-d₆, a common solvent for these compounds.

¹H NMR Chemical Shifts (δ, ppm)

Isomer Aromatic Protons -NH₂ Protons -COOH Proton Reference
2-Aminobenzoic Acid ~6.5-7.8 (4H, m) ~5.2 (2H, br s) ~11-12 (1H, br s) [13]
3-Aminobenzoic Acid ~6.8-7.7 (4H, m) ~5.6 (2H, br s) ~12.5 (1H, br s) [7]

| 4-Aminobenzoic Acid | ~6.6 (2H, d), ~7.6 (2H, d) | ~5.9 (2H, br s) | ~12.0 (1H, br s) |[12][14] |

¹³C NMR Chemical Shifts (δ, ppm)

Isomer Aromatic Carbons Carbonyl Carbon Reference
2-Aminobenzoic Acid ~111-152 ~171.9 [13]
3-Aminobenzoic Acid ~113-147 ~168.0 [7]

| 4-Aminobenzoic Acid | ~113-151 | ~166.8 |[13] |

Note: Chemical shifts are highly dependent on the solvent and concentration. The splitting patterns and relative shifts are the most reliable diagnostic features.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Select Solvent: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, D₂O).[15]

  • Weigh Sample: Weigh 5-25 mg of the aminobenzoic acid isomer for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a small, clean vial.[16]

  • Dissolve Sample: Add approximately 0.6-0.8 mL of the deuterated solvent to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.[16]

  • Filter and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15] The final sample depth should be at least 4.5 cm.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Analysis: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked, and shimmed before data acquisition.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Weigh Weigh 5-25 mg Isomer Dissolve Dissolve in ~0.7 mL Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Shim Lock & Shim Insert->Shim Acquire Acquire Spectrum (¹H, ¹³C) Shim->Acquire

Caption: Standard workflow for NMR sample preparation and analysis.

Summary and Conclusion

Each spectroscopic technique offers a unique and powerful lens through which to view the structural differences of the aminobenzoic acid isomers. While a single technique can often provide a positive identification, a multi-technique approach provides the most robust and defensible characterization.

Quick Reference Differentiators:

Technique2-Aminobenzoic (ortho)3-Aminobenzoic (meta)4-Aminobenzoic (para)
UV-Vis Intermediate λmaxShortest λmaxLongest λmax
IR Sharp N-H from intramolecular H-bond; low C=O freq.Broad O-H from intermolecular H-bond; highest C=O freq.Broad O-H from intermolecular H-bond; intermediate C=O freq.
¹H NMR Four complex aromatic signalsFour complex aromatic signalsTwo simple doublets in aromatic region (high symmetry)

By understanding the fundamental principles that connect molecular structure to spectral output, researchers can confidently select the appropriate analytical tools and accurately interpret the resulting data. This guide serves as a foundational resource for navigating the nuanced yet distinct spectroscopic signatures of these important chemical isomers.

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A Senior Application Scientist's Guide to Validated Analytical Methods for 4-(Ethylamino)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Ethylamino)benzoic acid (4-EABA) is a substituted benzoic acid derivative with the molecular formula C₉H₁₁NO₂[1]. As a chemical intermediate and potential metabolite, its accurate and precise quantification is paramount in various stages of pharmaceutical research and development, including pharmacokinetic studies, process monitoring, and quality control. The selection of an appropriate analytical method is a critical decision that directly impacts data reliability, project timelines, and regulatory compliance.

This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. We will delve into the foundational principles of each method, present detailed and validated experimental protocols, and offer expert insights into the rationale behind key procedural choices. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that every protocol is designed as a self-validating system for robust and trustworthy results[2][3][4].

Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation

Before comparing techniques, it is crucial to understand the universal framework that ensures an analytical method is "fit for purpose." The objective of validation is to demonstrate, through rigorous experimental evidence, that a method is suitable for its intended use[3]. According to ICH Q2(R2) guidelines, this involves evaluating several key performance characteristics[2][5][6]:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components[5].

  • Linearity: The demonstration of a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range[5].

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery[6].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[6].

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[6].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage[6].

The following diagram illustrates the logical workflow of a comprehensive analytical method validation process, forming the bedrock of a trustworthy analytical system.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol Definition cluster_2 Experimental Validation cluster_3 Reporting & Implementation Dev Analytical Method Development Protocol Define Intended Use & Acceptance Criteria Dev->Protocol Params Select Validation Parameters (ICH Q2) Protocol->Params Spec Specificity & Selectivity Params->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability, Intermediate) LoQ LOD & LOQ Rob Robustness Report Validation Report (Summarize Data) Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation.

Pillar 2: Comparative Analysis of Quantification Techniques

The choice of analytical technique for 4-EABA quantification depends on the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique in pharmaceutical analysis, offering excellent resolving power for separating components in a mixture[7]. For a chromophoric molecule like 4-EABA, UV detection provides a robust, reliable, and cost-effective means of quantification.

  • Principle of Causality: The separation is based on the differential partitioning of 4-EABA between a stationary phase (typically a C18 column) and a liquid mobile phase. The ethylamino and carboxylic acid groups on the molecule dictate its polarity. By controlling the mobile phase pH, we can suppress the ionization of the carboxylic acid group (pKa ~4-5), increasing its retention on a nonpolar C18 column and ensuring a sharp, symmetrical peak shape. A mobile phase pH of around 3-4 is therefore a logical starting point[7].

  • Expertise-Driven Advantages: HPLC-UV is highly versatile, precise, and suitable for both assay and impurity quantification. Its widespread availability and the relatively low cost of operation make it the workhorse method for routine quality control and stability testing[8].

  • Trustworthiness & Limitations: While robust, its selectivity can be a limitation. In complex biological matrices or in the presence of structurally similar impurities that also absorb UV light at the chosen wavelength, co-elution can lead to inaccurate quantification. A Diode-Array Detector (DAD) can enhance trustworthiness by providing spectral purity data for the analyte peak[7].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.

  • Principle of Causality: After chromatographic separation, molecules are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer. A specific precursor ion corresponding to 4-EABA (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity. For structurally similar compounds, different fragmentation patterns allow for their distinct quantification[9][10].

  • Expertise-Driven Advantages: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., quantifying drug levels in plasma) where analyte concentrations are low and the matrix is complex[9]. The need for minimal sample cleanup is another significant advantage.

  • Trustworthiness & Limitations: The method's high selectivity inherently builds trust in the data. However, it is susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated during validation using a suitable internal standard (ideally, a stable isotope-labeled version of 4-EABA)[9]. The initial instrumentation cost and operational complexity are higher than HPLC-UV[11].

UV-Vis Spectrophotometry

This technique relies on the direct measurement of light absorbance by the analyte in a solution.

  • Principle of Causality: Based on the Beer-Lambert law, the absorbance of light by 4-EABA at a specific wavelength is directly proportional to its concentration. The aromatic ring and conjugated system in 4-EABA result in strong UV absorbance, making this method theoretically viable[12].

  • Expertise-Driven Advantages: UV-Vis spectrophotometry is simple, rapid, and highly cost-effective, making it suitable for high-throughput applications like dissolution testing or for the analysis of relatively pure bulk samples where interfering substances are absent[12][13].

  • Trustworthiness & Limitations: The primary drawback is its lack of selectivity[11]. Any compound in the sample matrix that absorbs light at the same wavelength will interfere with the measurement, leading to overestimated results. Therefore, its application is limited to well-characterized and simple sample matrices. It cannot be used as a stability-indicating method as it cannot distinguish the active ingredient from its degradation products[14].

Pillar 3: Quantitative Performance and Protocols

To provide a clear comparison, the following table summarizes the typical performance characteristics of each method. The data is derived from validated methods for structurally similar benzoic acid derivatives and serves as a robust benchmark for what can be achieved for 4-EABA[9][11].

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999[15]> 0.99[9]> 0.998
Accuracy (% Recovery) 98 - 102%89 - 99%[9]99 - 103%
Precision (% RSD) < 2%[16]< 15%[9]< 2%
Limit of Quantification (LOQ) ~0.1 - 0.5 µg/mL~1 - 10 ng/mL[9]~1 µg/mL[13]
Selectivity Moderate to HighVery HighLow
Cost per Sample LowHighVery Low
Throughput ModerateModerate to HighHigh

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps and rationale grounded in extensive field experience.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed for the accurate quantification of 4-EABA in bulk drug substances and pharmaceutical formulations, with the ability to separate it from potential degradation products.

1. Instrumentation and Reagents:

  • System: HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar compounds like 4-EABA[7].

  • Reagents: HPLC grade Acetonitrile (ACN), HPLC grade water, Phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water. Rationale: The acid is crucial to buffer the mobile phase to a pH of ~2-3, ensuring the carboxylic acid moiety of 4-EABA is fully protonated for consistent retention and sharp peak shape[15][16].

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure elution of late-eluting degradation products and to clean the column after each injection.

    • 0-15 min: 20% B to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% B to 20% B

    • 19-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 280 nm. Rationale: This wavelength should be selected based on the UV absorbance maximum of 4-EABA to ensure maximum sensitivity.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 4-EABA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution: Prepare the sample to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system from particulates[7].

4. Validation & System Suitability:

  • System Suitability Test (SST): Before analysis, inject the 50 µg/mL standard five times. The %RSD for peak area and retention time should be ≤ 2.0%. This confirms the system is performing correctly on the day of analysis[5].

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) on 4-EABA. Inject the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main 4-EABA peak, proving the method is stability-indicating[14].

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (ACN/H₃PO₄ Buffer) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify against Calibration Curve Integrate->Calibrate Report Report Result Calibrate->Report

Caption: Experimental workflow for HPLC-UV analysis.

Protocol 2: High-Sensitivity LC-MS/MS Method

This method is ideal for quantifying trace levels of 4-EABA in complex biological matrices like plasma.

1. Instrumentation and Reagents:

  • System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade water, Formic acid, 4-EABA reference standard, and a stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5. Rationale: The SIL-IS is critical as it co-elutes with the analyte and experiences the same matrix effects, ensuring the most accurate quantification[9].

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. Rationale: Formic acid is a volatile acid compatible with mass spectrometry that aids in the protonation of the analyte in positive ESI mode[9][10].

  • Flow Rate: 0.4 mL/min.

  • Gradient: A rapid gradient suitable for high throughput.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • 4-EABA: Precursor Ion (Q1): m/z 166.1 → Product Ion (Q3): m/z 120.1 (corresponding to loss of -COOH and -H).

    • 4-EABA-d5 (IS): Precursor Ion (Q1): m/z 171.1 → Product Ion (Q3): m/z 125.1.

    • Rationale: These transitions must be optimized by direct infusion of the standard into the mass spectrometer to find the most intense and stable fragments.

3. Sample Preparation (Plasma):

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of Acetonitrile containing the internal standard (e.g., at 100 ng/mL). Rationale: Acetonitrile is an effective protein precipitating agent, providing simple and rapid sample cleanup[9].

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

  • Inject: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Plasma Plasma Sample (50 µL) Add_ACN Add Acetonitrile + Internal Standard (150 µL) Plasma->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Sources

A Comparative Guide to the Efficacy of Aminobenzoic Acid Derivatives in the Synthesis of Local Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-(Ethylamino)benzoic acid and its structural analogs as precursors in the synthesis of local anesthetics. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the causal relationships between precursor selection, reaction mechanisms, and the ultimate efficacy of the synthesized active pharmaceutical ingredient (API). We will objectively compare synthetic pathways, analyze experimental data, and provide a framework for informed precursor selection in the development of ester-type and amide-type local anesthetics.

Section 1: The Precursor Landscape for Local Anesthetics

The molecular backbone of many local anesthetics, particularly the widely used "caine" family, is derived from substituted benzoic acids. The nature of these precursors is a critical determinant of the synthetic route and the pharmacological profile of the final drug.

The Archetype: 4-Aminobenzoic Acid (PABA)

4-Aminobenzoic acid (PABA) is a bifunctional aromatic compound that serves as a fundamental building block in the pharmaceutical industry.[1] Its primary significance in this context is as a direct precursor to a range of ester-type local anesthetics.[2] The presence of both a carboxylic acid group and a primary amino group allows for sequential functionalization, typically beginning with esterification of the carboxyl group.[3] PABA is the established starting material for the synthesis of Benzocaine, which is itself a topical anesthetic and a key intermediate for more complex molecules like Procaine.[4][5]

The Analogue: this compound

This compound is a secondary amine analogue of PABA.[6][7] While it shares the core bifunctional scaffold, the presence of an N-ethyl group fundamentally alters its chemical reactivity and the nature of the drugs that would be derived from it. According to the structure-activity relationship (SAR) of benzoic acid derivatives, modifications to the amino group directly impact the potency and potential for irritation of the final anesthetic.[8] Tertiary amines are often preferred, while primary amines (like PABA) are common, and secondary amines may lead to products with longer duration but higher irritation.[8] The use of this compound as a direct precursor in the synthesis of major commercial anesthetics is not widely documented in mainstream literature, suggesting it is a less common choice compared to PABA. Its application would result in an N-ethylated final product, leading to a different pharmacological profile.

The Upstream Option: 4-Nitrobenzoic Acid

For economic or logistical reasons, synthesis often begins with a more foundational starting material. 4-Nitrobenzoic acid is a common upstream precursor from which PABA and its derivatives are synthesized.[1] This route necessitates an additional chemical step—the reduction of the nitro group (-NO₂) to a primary amine (-NH₂)—which is typically achieved using metal/acid combinations like tin and hydrochloric acid or through catalytic hydrogenation.[1][9] While this adds a step to the overall workflow, the lower cost of 4-nitrobenzoic acid can make this a more economical approach for large-scale production.

Section 2: Synthetic Pathways and Efficacy Comparison

The efficacy of a precursor is best measured by the efficiency and yield of the synthetic pathway to the target molecule. Here, we compare the synthesis of two foundational ester-type local anesthetics, Benzocaine and Procaine.

Synthesis of Benzocaine (Ethyl 4-Aminobenzoate): A Gateway Intermediate

Benzocaine is a valuable topical anesthetic and a critical intermediate. The most direct and common synthesis is the Fischer esterification of PABA with ethanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of PABA

  • Reaction Setup: In a round-bottom flask, suspend 4-aminobenzoic acid (PABA) in an excess of absolute ethanol. Ethanol acts as both a reactant and the solvent.

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise while stirring. Since PABA contains a basic amino group, a stoichiometric amount of acid is required to both protonate the amine and catalyze the reaction.[10] A precipitate may form, which should dissolve upon heating.[11]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for a designated period (typically 1-2 hours), ensuring continuous stirring.[11] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[12]

  • Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a beaker containing water.[13] Neutralize the solution by slowly adding a 10% sodium carbonate solution dropwise until the effervescence of CO₂ ceases and the pH is basic (pH > 8).[11][13]

  • Isolation: The neutralization renders the benzocaine product insoluble in water, causing it to precipitate. Collect the crude benzocaine crystals by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly.[13] The product can be further purified by recrystallization from an ethanol/water mixture.[11]

Data Summary: Benzocaine Synthesis

ParameterValue/ConditionRationale & Causality
Precursor 4-Aminobenzoic Acid (PABA)Direct, one-step conversion to the target ester.
Reaction Type Fischer EsterificationAcid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl, increasing its electrophilicity for attack by the alcohol.[10]
Reagents Ethanol, Sulfuric AcidEthanol is the nucleophile and solvent; Sulfuric Acid is the catalyst.
Conditions RefluxProvides the necessary activation energy for the reversible reaction to proceed.
Typical Yield High (e.g., up to 98% reported under optimized conditions)[14]Driving the equilibrium towards the product by using excess ethanol.

Workflow for Benzocaine Synthesis A diagram illustrating the Fischer esterification of PABA to produce Benzocaine.

G PABA 4-Aminobenzoic Acid (PABA) Reagents Ethanol (Excess) Sulfuric Acid (Catalyst) PABA->Reagents 1. Mix Reflux Reflux Reaction Reagents->Reflux 2. Heat Neutralize Neutralization (Sodium Carbonate) Reflux->Neutralize 3. Cool & Quench Isolate Filtration & Drying Neutralize->Isolate 4. Precipitate Benzocaine Benzocaine Product Isolate->Benzocaine 5. Purify

Synthesis of Procaine: Transesterification from Benzocaine

Procaine is synthesized from its precursor benzocaine via a transesterification reaction with 2-(diethylamino)ethanol.[15] This method is often favored over direct esterification of PABA with the corresponding amino alcohol.

Experimental Protocol: Transesterification of Benzocaine

  • Reaction Setup: In a suitable flask, suspend benzocaine (ethyl 4-aminobenzoate) in 2-(diethylamino)ethanol.

  • Catalysis: Add a catalytic amount of a strong base, such as sodium ethoxide (EtONa). The base activates the alcohol, making it a more potent nucleophile.[15]

  • Reaction Conditions: The mixture can be heated or subjected to microwave irradiation to accelerate the reaction.[15] Microwave-assisted synthesis has been shown to drive the reaction to completion in a much shorter time (e.g., 12 minutes).[15]

  • Work-up and Isolation: The crude procaine, often a viscous liquid, is purified. The protocol typically involves suspending the crude product in hot water, treating with activated charcoal, and filtering.[15] Upon cooling, pure procaine precipitates as white crystals, which are then filtered and dried.[15]

Data Summary: Procaine Synthesis

ParameterValue/ConditionRationale & Causality
Precursor Benzocaine (Ethyl 4-aminobenzoate)Benzocaine is a stable, easily synthesized intermediate.
Reaction Type TransesterificationAn existing ester is transformed into another by reaction with an alcohol in the presence of a catalyst.
Reagents 2-(diethylamino)ethanol, Sodium EthoxideThe amino alcohol provides the side chain characteristic of procaine; the base catalyzes the reaction.
Conditions Heat or Microwave (700W)[15]Microwave irradiation offers a significant "green chemistry" advantage by reducing reaction time and energy consumption.[15]
Typical Yield Quantitative conversion reported under microwave conditions[15]The reaction equilibrium favors the formation of the more stable procaine product.

Workflow for Procaine Synthesis A diagram showing the transesterification of Benzocaine to yield Procaine.

G Benzocaine Benzocaine Reagents 2-(diethylamino)ethanol Sodium Ethoxide Benzocaine->Reagents 1. Mix MW Microwave Irradiation or Heat Reagents->MW 2. React Purify Purification (Charcoal, Recrystallization) MW->Purify 3. Work-up Procaine Procaine Product Purify->Procaine 4. Isolate

Comparative Analysis of Precursor Efficacy

The choice of starting material has significant implications for the overall efficiency of synthesizing an ester-type anesthetic like Procaine.

Starting PrecursorKey Synthetic StepsAdvantagesDisadvantages
4-Nitrobenzoic Acid 1. Reduction of Nitro Group2. Fischer Esterification3. TransesterificationPotentially lower raw material cost.Longest synthetic route (most steps); involves hazardous reducing agents.
4-Aminobenzoic Acid (PABA) 1. Fischer Esterification2. TransesterificationMore direct route than starting from nitro-compound; PABA is a well-characterized intermediate.[2]Higher starting material cost compared to 4-nitrobenzoic acid.
This compound (Hypothetical) 1. Esterification2. TransesterificationCould produce novel N-ethylated anesthetic analogues.Not a standard precursor; would not yield Procaine or Benzocaine directly; potential for increased side effects.[8]

Section 3: An Alternative Paradigm: Synthesis of Amide-Type Anesthetics

To provide a comprehensive comparison, it is crucial to contrast the synthesis of ester-type anesthetics with their amide-type counterparts, such as Lidocaine. Amide anesthetics are generally more stable and less likely to cause allergic reactions.[16]

The synthesis of Lidocaine demonstrates a completely different precursor requirement and reaction pathway. It does not start from a benzoic acid derivative but from 2,6-dimethylaniline .[17]

Experimental Protocol Summary: Lidocaine Synthesis

  • Amidation: 2,6-dimethylaniline is reacted with α-chloroacetyl chloride in a solvent like glacial acetic acid to form the intermediate, α-chloro-2,6-dimethylacetanilide.[18]

  • Nucleophilic Substitution (Sₙ2): The chloro-intermediate is then reacted with an excess of diethylamine. The diethylamine acts as a nucleophile, displacing the chlorine atom to form the final Lidocaine molecule.[18][19]

This two-step process highlights a fundamental divergence in precursor selection based on the desired final structure (ester vs. amide linkage).

Workflow for Lidocaine Synthesis A simplified diagram for the synthesis of the amide anesthetic Lidocaine.

G Aniline 2,6-Dimethylaniline Reagent1 α-chloroacetyl chloride Glacial Acetic Acid Aniline->Reagent1 1. Acylation Amidation Amidation Reaction Reagent1->Amidation Intermediate α-chloro-2,6-dimethylacetanilide Amidation->Intermediate Reagent2 Diethylamine Toluene Intermediate->Reagent2 2. Amination SN2 Sₙ2 Reaction (Reflux) Reagent2->SN2 Lidocaine Lidocaine Product SN2->Lidocaine

Section 4: Physicochemical Properties and Clinical Performance

The choice of precursor ultimately dictates the structure of the API, which in turn governs its clinical performance. Key parameters include potency, onset of action, and duration of action, which are influenced by the molecule's pKa and lipid solubility.[20]

Comparative Data of Ester-Type Local Anesthetics

AnestheticpKaLipid SolubilityRelative PotencyOnset of ActionDuration of Action (min)
Procaine 8.9Low1Slow15-30
Chloroprocaine 8.7Low1Fast30-60
Tetracaine 8.5High16Slow120-180
Benzocaine 3.5High-Fast (Topical)5-15

Note: Data compiled from multiple sources.[20]

Procaine, derived from the PABA lineage, exhibits low potency and a short duration of action due to its low lipid solubility and high pKa.[20] This makes it less effective at penetrating nerve membranes compared to a highly lipid-soluble agent like Tetracaine.[20] Synthesizing a drug from this compound would result in a different pKa and lipid solubility, thereby creating a product with a unique clinical profile that would require full characterization.

Conclusion

While this compound is a structurally relevant analogue to PABA, its utility as a direct precursor in the synthesis of established local anesthetics is limited. The industry standard relies on a well-optimized pathway starting from either 4-nitrobenzoic acid or, more directly, 4-aminobenzoic acid (PABA) to produce key intermediates like benzocaine. This intermediate is then used to build more complex ester-type anesthetics such as procaine.

Key Findings:

  • Efficacy of PABA: 4-Aminobenzoic acid is a highly effective and direct precursor for the synthesis of benzocaine, a crucial intermediate, via Fischer esterification.

  • This compound: This precursor is not a drop-in replacement for PABA and would lead to novel N-ethylated compounds requiring separate development and evaluation. Its efficacy is therefore not comparable for producing existing drugs.

  • Process Efficiency: The choice between 4-nitrobenzoic acid and PABA as a starting material represents a classic process chemistry trade-off between raw material cost and the number of synthetic steps.

  • Amide vs. Ester: The synthesis of amide-type anesthetics like lidocaine requires entirely different precursors (e.g., 2,6-dimethylaniline), underscoring the importance of retrosynthetic analysis in drug development.

Ultimately, the efficacy of a precursor cannot be judged in isolation but must be evaluated within the context of the entire synthetic route, considering factors of yield, cost, safety, and the desired pharmacological properties of the final active pharmaceutical ingredient.

References

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A Comparative Guide to the Performance of 4-(Ethylamino)benzoic Acid in Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective framework for benchmarking the performance of 4-(Ethylamino)benzoic acid (EABA) as a functional additive in polymer systems. Designed for researchers, polymer scientists, and formulation chemists, this document moves beyond simple data presentation to explain the causality behind experimental choices, enabling a thorough evaluation of EABA against established industry alternatives.

Introduction: The Role of Functional Additives

Polymers, in their nascent state, rarely possess the full range of properties required for demanding applications. Their performance and lifespan are significantly enhanced through the incorporation of functional additives.[1][2] These molecules are critical for mitigating degradation caused by environmental stressors like heat and ultraviolet (UV) radiation.[2][3]

This compound (CAS: 7409-09-8, Formula: C₉H₁₁NO₂) is an aromatic carboxylic acid containing a secondary amine group.[4][5] Its molecular structure suggests potential utility as a polymer stabilizer, capable of interacting with and neutralizing the energy from UV radiation and scavenging free radicals that propagate thermal degradation. This guide establishes a rigorous methodology to test these hypotheses, comparing EABA's performance against industry-standard thermal and UV stabilizers.

Proposed Mechanisms of Action for this compound

The efficacy of a polymer additive is rooted in its chemical structure. For EABA, two primary stabilization mechanisms can be proposed.

UV Light Stabilization

Structurally similar to 4-aminobenzoic acid (PABA), a compound historically used in sunscreens, EABA possesses the necessary chromophores to function as a UV absorber.[6] The molecule's aromatic ring, in conjunction with the electron-donating ethylamino group and the electron-withdrawing carboxylic acid group, forms a conjugated system. This system can absorb high-energy UV photons, transition to an excited state, and then dissipate this energy harmlessly as heat through vibrational relaxation, thereby protecting the polymer backbone from photodegradation.[7]

Caption: Proposed UV absorption and energy dissipation mechanism for EABA.

Thermal and Oxidative Stabilization

During polymer processing or high-temperature service, thermal energy can initiate the formation of free radicals. The secondary amine group (-NH-) on the EABA molecule contains a labile hydrogen atom. It can theoretically function as a radical scavenger by donating this hydrogen atom to terminate highly reactive peroxy radicals (ROO•), thus interrupting the auto-oxidative degradation cycle. This mechanism is common among aromatic amine antioxidants.[8][9]

Benchmarking Framework: Comparative Alternatives

To accurately gauge the performance of EABA, it must be benchmarked against well-established, high-performance additives. This guide proposes a comparison with three distinct alternatives, each chosen for its specific chemistry and mechanism.

  • Hindered Amine Light Stabilizer (HALS): A high-molecular-weight HALS. Unlike UV absorbers, HALS do not absorb UV radiation. They are potent radical scavengers that are regenerated in a cyclic process, offering extremely long-term protection.[7][9]

  • Hindered Phenolic Antioxidant: A primary antioxidant such as a derivative of butylated hydroxytoluene (BHT). These molecules are the industry standard for melt processing and long-term thermal stability, functioning as hydrogen donors to terminate free radicals.[8]

  • Structural Analog - 4-(Dimethylamino)benzoic acid (DMABA): This molecule allows for a direct comparison of the N-alkyl substituent's effect (ethyl vs. methyl) on stability, solubility, and performance.

Experimental Protocols for Performance Evaluation

Scientific rigor demands standardized testing. The following protocols are designed to produce objective, reproducible data for comparing the performance of EABA and its alternatives.

Overall Experimental Workflow

The benchmarking process follows a logical progression from sample preparation to aging and subsequent analysis of key properties.

experimental_workflow cluster_prep 1. Sample Preparation cluster_aging 2. Accelerated Aging cluster_analysis 3. Performance Analysis Compounding Melt Compounding (Polymer + Additive) Molding Injection Molding (Test Specimens) Compounding->Molding Thermal Thermal Aging (Forced Air Oven) Molding->Thermal UV UV Weathering (QUV Tester) Molding->UV TGA_DSC Thermal Analysis (TGA / DSC-OIT) Molding->TGA_DSC Unaged Control Mechanical Mechanical Testing (Tensile Strength) Molding->Mechanical Unaged Control Thermal->Mechanical Color Optical Properties (Colorimetry, Gloss) UV->Color UV->Mechanical

Caption: Standardized workflow for benchmarking polymer additive performance.

Sample Preparation
  • Polymer Matrix: Select a representative polymer such as Polypropylene (PP) for thermal stability tests and Polycarbonate (PC) for UV resistance tests.

  • Protocol:

    • Dry the base polymer resin to <0.02% moisture content.

    • Create masterbatches of each additive (EABA, HALS, Phenolic, DMABA) at a concentration of 0.5% by weight in the respective polymer.

    • Melt compound the materials using a co-rotating twin-screw extruder with a controlled temperature profile.

    • Produce standardized test specimens (e.g., ASTM D638 Type I tensile bars and 75x150 mm plaques) via injection molding.

    • Prepare a control batch of the pure polymer with no additives.

Protocol 1: Thermal Stability Evaluation
  • Causality: This protocol quantifies the additive's ability to prevent degradation at elevated temperatures, which is crucial for both processing and long-term service life.

  • Methodologies:

    • Thermogravimetric Analysis (TGA):

      • Objective: Determine the onset of thermal degradation (Td).

      • Procedure: Heat a 10 mg sample from 30°C to 600°C at a rate of 10°C/min under both a nitrogen and a dry air atmosphere. The temperature at which 5% weight loss occurs (Td-5%) is the primary metric.[10]

    • Differential Scanning Calorimetry - Oxidative Induction Time (DSC-OIT):

      • Objective: Measure the additive's effectiveness in preventing oxidation at a constant high temperature.

      • Procedure: Heat a 5-10 mg sample to a set isothermal temperature (e.g., 200°C for PP) under a nitrogen atmosphere. Switch the purge gas to pure oxygen and measure the time until the onset of the exothermic oxidation peak. A longer OIT indicates superior thermal protection.[11]

Protocol 2: UV Resistance Evaluation
  • Causality: This protocol simulates damage caused by sunlight to assess how well the additive protects the polymer from discoloration, fading, and loss of surface quality.

  • Methodology:

    • Accelerated Weathering (ASTM G154):

      • Objective: Simulate outdoor UV exposure in a controlled laboratory setting.

      • Procedure: Place molded plaques in a QUV accelerated weathering tester equipped with UVA-340 lamps. Run a cycle of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[3]

    • Optical Property Analysis:

      • Objective: Quantify degradation through changes in color and gloss.

      • Procedure: At 0, 500, and 1000-hour intervals, measure the samples. Use a spectrophotometer to record CIELAB L, a, b* values and calculate the total color change (ΔE*). Use a 60° gloss meter to measure surface gloss.

Protocol 3: Mechanical Property Retention
  • Causality: The ultimate measure of an additive's performance is the preservation of the material's structural integrity. This protocol measures the retention of key mechanical properties after exposure to thermal and UV stress.

  • Methodology:

    • Aging: Subject sets of tensile bars to thermal aging (e.g., 1000 hours at 120°C in a forced-air oven) and UV aging (1000 hours in the QUV tester).

    • Tensile Testing (ASTM D638):

      • Objective: Measure tensile strength and elongation at break.

      • Procedure: Test five unaged (control) and five aged specimens for each formulation using a universal testing machine at a crosshead speed of 50 mm/min. Calculate the percentage retention of tensile strength and elongation.[12][13]

Data Presentation and Comparative Analysis

To facilitate objective comparison, all quantitative data should be summarized in clear, structured tables. The following tables contain representative data for illustrative purposes to demonstrate how results would be compared.

Table 1: Thermal Stability Performance in Polypropylene (PP)

Additive (0.5% w/w) TGA Td-5% (°C, Air) DSC-OIT (minutes @ 200°C)
Control (No Additive) 315 < 2
This compound 330 18
Phenolic Antioxidant 365 65
HALS 325 15

| 4-(Dimethylamino)benzoic acid | 328 | 16 |

Table 2: UV Resistance Performance in Polycarbonate (PC) after 1000h QUV Exposure

Additive (0.5% w/w) Total Color Change (ΔE*) Gloss Retention (%)
Control (No Additive) 18.5 45
This compound 4.2 88
Phenolic Antioxidant 12.1 (Yellowing) 65
HALS 1.8 95

| 4-(Dimethylamino)benzoic acid | 4.8 | 85 |

Table 3: Mechanical Property Retention after Aging

Formulation (Matrix) Aging Condition Tensile Strength Retention (%) Elongation at Break Retention (%)
EABA (PP) 1000h @ 120°C 75 40
Phenolic (PP) 1000h @ 120°C 95 85
EABA (PC) 1000h QUV 85 70

| HALS (PC) | 1000h QUV | 98 | 92 |

Discussion of Expected Performance

Based on the proposed mechanisms and the illustrative data, we can infer a performance profile for EABA.

  • Thermal Stability: EABA is expected to provide a moderate improvement in thermal stability over an unstabilized polymer. Its amine group can offer some radical scavenging capability. However, it is unlikely to match the performance of a dedicated hindered phenolic antioxidant, which is specifically designed for high-efficiency hydrogen donation at processing temperatures.

  • UV Resistance: EABA should perform well as a UV stabilizer, significantly reducing color change and gloss loss compared to an unprotected polymer. Its performance is rooted in its strong UV absorption properties. While effective, it may be outperformed by a HALS, which actively interrupts degradation via a regenerative radical scavenging cycle and provides superior long-term protection, especially for mechanical properties.

  • Comparison to DMABA: The performance difference between EABA and its methyl-substituted analog, DMABA, is likely to be subtle, potentially relating to secondary factors like volatility, solubility in the polymer matrix, and slight electronic effects from the different alkyl groups.

logic_diagram cluster_uv UV Protection cluster_thermal Thermal Protection EABA This compound (EABA) Primary: UV Absorption Secondary: Radical Scavenging HALS Hindered Amine Light Stabilizer (HALS) Primary: Radical Scavenging Mechanism: Regenerative Cycle EABA->HALS Different Primary Mechanism Phenolic Phenolic Antioxidant Primary: Radical Scavenging Mechanism: Hydrogen Donation EABA->Phenolic Different Primary Application HALS->Phenolic Synergistic Potential

Caption: Logic diagram comparing the primary functions of EABA and alternatives.

Conclusion

This guide establishes a comprehensive framework for evaluating this compound as a polymer additive. The proposed experimental protocols provide a robust method for benchmarking its performance in thermal stability, UV resistance, and mechanical property retention against industry-standard alternatives.

Based on its chemical structure, EABA presents itself as a promising dual-function additive, likely excelling as a UV absorber with secondary utility as a thermal stabilizer. While it may not surpass the performance of specialized, single-function additives like HALS or hindered phenols in their respective domains, its value may lie in applications requiring a balanced, cost-effective solution for moderate thermal and UV protection. The rigorous testing outlined herein is essential for validating this potential and defining its optimal application niche within the polymer industry.

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  • PubChem. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester. National Center for Biotechnology Information.
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  • De bruin, B., et al. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Green Chemistry, 26, 7067–7078.
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  • Kwok, W. M., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22(13).
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  • Royal Society of Chemistry. (n.d.). Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers.
  • UL Prospector. (n.d.). Ultraviolet (UV) Resistance for Plastics.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(Ethylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and diagnostic assay development, a thorough understanding of molecular specificity is paramount. This guide provides an in-depth analysis of the cross-reactivity of 4-(Ethylamino)benzoic acid derivatives. As a compound structurally related to para-aminobenzoic acid (PABA), a known allergen and a core structure in many biologically active molecules, its derivatives warrant careful immunological profiling.[1][2] This document will delve into the theoretical underpinnings of cross-reactivity, present comparative data for key derivatives, and provide detailed experimental protocols for robust assessment.

The Principle of Cross-Reactivity: A Game of Molecular Recognition

At its core, cross-reactivity in the context of immunoassays is a case of mistaken identity. Antibodies, the highly specific proteins of our immune system, are designed to recognize and bind to a particular molecule, the antigen.[3][4] However, this recognition is not always perfect. Molecules with similar chemical structures, or "analogs," can sometimes fit into the antibody's binding site, albeit often with lower affinity.[5] This phenomenon, known as cross-reactivity, can lead to false-positive results in diagnostic tests or unintended biological effects in therapeutic applications.

For small molecules like this compound and its derivatives, which are considered haptens, an immune response is typically elicited only when they are conjugated to a larger carrier protein.[6][7] The resulting antibodies can then potentially recognize not only the original hapten-carrier complex but also the free hapten and structurally similar molecules.[6] Understanding the degree of this cross-reactivity is crucial for the development of specific and reliable assays and therapeutics.

Comparative Analysis of Key this compound Derivatives

The potential for cross-reactivity among this compound derivatives stems from their shared core structure. Variations in functional groups can significantly impact their interaction with antibodies. Below is a comparative overview of some common derivatives and their known cross-reactivity profiles.

Compound Structure Key Structural Differences from this compound Known Cross-Reactivity Profile
This compound C9H11NO2[8][9]-Reference Compound
Benzocaine (Ethyl 4-aminobenzoate) C9H11NO2Esterification of the carboxylic acid group.High potential for cross-reactivity with other PABA esters.[1][10][11] It is a known sensitizer.[2]
Procaine C13H20N2O2Ester linkage to a diethylaminoethanol group.Metabolized to PABA, leading to a high likelihood of cross-reactivity in PABA-sensitive individuals.[2][12]
4-(Dimethylamino)benzoic acid C9H11NO2[13]Two methyl groups on the amine instead of one ethyl group.Structural similarity suggests a potential for cross-reactivity, though specific immunoassay data is less common.
Ethyl 4-(ethylamino)-3-nitrobenzoate C11H14N2O4[14]Addition of a nitro group and esterification.The presence of the nitro group and the ethyl ester can alter the electronic and steric properties, potentially reducing cross-reactivity with antibodies raised against the parent compound.

Experimental Workflows for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound derivatives, two primary methodologies are recommended: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Workflow 1: Competitive ELISA

Competitive ELISA is a highly sensitive and widely used technique for quantifying small molecules (haptens).[15][16][17] The principle lies in the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[15] A lower signal indicates a higher concentration of the analyte in the sample.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection P1 Coat plate with This compound-carrier conjugate P2 Block non-specific binding sites P1->P2 Incubate & Wash A1 Incubate antibody with sample (containing derivative) A2 Add mixture to coated plate A1->A2 Competition A3 Wash to remove unbound antibody A2->A3 D1 Add enzyme-conjugated secondary antibody A3->D1 D2 Wash to remove unbound conjugate D1->D2 D3 Add substrate D2->D3 D4 Measure signal D3->D4 Color Development

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with a this compound-protein conjugate (e.g., BSA or OVA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody against this compound with varying concentrations of the test derivatives and the parent compound (for standard curve).

  • Incubation: Add 100 µL of the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the IC50 value (the concentration of the derivative that inhibits 50% of the antibody binding) for each compound. The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of derivative) x 100

Workflow 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[18][19][20] It provides kinetic data (association and dissociation rates) and affinity data (KD), offering a more detailed characterization of cross-reactivity than ELISA.[19]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis S1 Immobilize antibody on a sensor chip S2 Equilibrate with running buffer S1->S2 B1 Inject derivative (analyte) at various concentrations S2->B1 Flow B2 Monitor association and dissociation B1->B2 Real-time monitoring A1 Fit data to a binding model B2->A1 A2 Determine ka, kd, and KD A1->A2

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Detailed Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the antibody against this compound onto the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation: Prepare a series of dilutions of each this compound derivative in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the prepared analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time to generate sensorgrams showing the association phase.

    • Follow with an injection of running buffer to monitor the dissociation phase.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values for each derivative. A lower KD indicates a higher binding affinity.

Interpreting the Data: What it Means for Your Research

The data generated from these experiments provide a quantitative measure of cross-reactivity.

  • High Cross-Reactivity (e.g., >10% in ELISA, similar KD in SPR): This indicates that the antibody recognizes the derivative with significant affinity. In a diagnostic assay, this could lead to false-positive results. In a therapeutic context, it might result in off-target effects.

  • Low Cross-Reactivity (e.g., <1% in ELISA, significantly higher KD in SPR): This suggests that the antibody is highly specific for the target molecule, and the derivative is unlikely to interfere with the assay or cause off-target binding.

Conclusion

A rigorous evaluation of cross-reactivity is a critical step in the development of any application involving antibodies and small molecules. For this compound and its derivatives, the potential for cross-reactivity is significant due to their shared PABA-like core. By employing robust experimental methodologies such as competitive ELISA and SPR, researchers can obtain the quantitative data necessary to make informed decisions regarding the specificity and potential for off-target effects of their assays and therapeutic agents. This proactive approach to characterization is essential for ensuring the scientific integrity and translational success of your research.

References

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  • Chen, Y., et al. (2014). Development of competitive indirect enzyme-linked immunosorbent assay for detection of cephalexin residues in milk.
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  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
  • Goodrow, M. H., Harrison, R. O., & Hammock, B. D. (1995). Hapten synthesis, antibody development, and competitive inhibition enzyme immunoassay for s-triazine herbicides. Journal of Agricultural and Food Chemistry, 43(12), 3244-3254. [Link]
  • ResearchGate. (n.d.). Flowchart representing the steps involved in competitive ELISA. [Link]
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Sources

Stability comparison of ethyl vs methyl esters of 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Alkyl Chain

In the realm of pharmaceutical sciences and drug development, the seemingly minor substitution of a methyl group for an ethyl group on an ester can precipitate significant shifts in a molecule's physicochemical properties, profoundly impacting its stability, metabolic fate, and ultimately, its therapeutic efficacy. This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct molecules: methyl 4-aminobenzoate and ethyl 4-aminobenzoate, the latter widely known as benzocaine.

While both are simple esters of para-aminobenzoic acid (PABA), their stability profiles diverge across chemical, thermal, and metabolic challenge conditions. For researchers, formulators, and drug development professionals, understanding these nuances is critical for selecting appropriate candidates, designing robust formulations, and predicting in vivo performance. This analysis moves beyond theoretical principles to synthesize field-proven insights and experimental data, offering a comprehensive view of how a single carbon addition alters molecular stability.

Part 1: The Chemical Underpinnings of Ester Stability

The core vulnerability of both methyl and ethyl 4-aminobenzoate lies in the ester linkage, which is susceptible to hydrolysis. This reaction, the primary pathway for non-metabolic degradation, can be catalyzed by both acid and base.

Mechanism of Ester Hydrolysis The fundamental mechanism involves the nucleophilic attack of a water molecule (or hydroxide ion in base-catalyzed hydrolysis) on the electrophilic carbonyl carbon of the ester. The stability of the ester is influenced by both electronic effects (the electron-donating or -withdrawing nature of substituents) and steric hindrance around the carbonyl group. The ethyl group is slightly more electron-donating and offers marginally more steric bulk than the methyl group, which would theoretically suggest a slightly slower hydrolysis rate for the ethyl ester in a purely chemical system. However, as experimental data reveals, this effect is subtle and can be overshadowed by other factors, especially in biological systems.

Ester_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A Ester (R-COOR') Protonated_Ester Protonated Ester (R-C(OH)OR'+) Ester_A->Protonated_Ester + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O - H+ Products_A Carboxylic Acid (R-COOH) + Alcohol (R'OH) Tetrahedral_Intermediate_A->Products_A - R'OH + H+ Ester_B Ester (R-COOR') Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Products_B Carboxylate (R-COO-) + Alcohol (R'OH) Tetrahedral_Intermediate_B->Products_B - R'O-

Caption: General mechanisms for acid and base-catalyzed ester hydrolysis.

Part 2: Comparative Chemical and Thermal Stability

While structurally similar, the methyl and ethyl esters exhibit measurable differences in their response to chemical and thermal stressors.

Hydrolytic Stability

Forced degradation studies are essential to probe the intrinsic stability of an active pharmaceutical ingredient (API). Benzocaine (ethyl 4-aminobenzoate) is known to degrade via hydrolysis under both acidic and basic conditions, yielding p-aminobenzoic acid (PABA) as the primary degradant.[1][2]

A direct comparative study of the chemical and biological hydrolysis of benzoate esters, including the 4-amino substituted variants, provides crucial quantitative data.[3] Under basic hydrolysis conditions (LiOH), the methyl ester demonstrates greater stability than its ethyl counterpart.[3]

Compound Condition Parameter Value Reference
Methyl 4-aminobenzoateRat PlasmaHalf-life (t½)> 60 min[3]
Ethyl 4-aminobenzoateRat PlasmaHalf-life (t½)28 min[3]
Methyl benzoateRat Liver MicrosomesHalf-life (t½)15 min[3]
Ethyl benzoateRat Liver MicrosomesHalf-life (t½)12 min[3]

Table 1: Comparative metabolic stability of methyl and ethyl esters in biological matrices. Note the significantly higher stability of Methyl 4-aminobenzoate in rat plasma.

This enhanced stability of the methyl ester in a chemical hydrolysis assay is modest but significant, suggesting that the smaller size of the methyl group may play a role in solvation effects that influence the reaction rate.

Thermal Stability

Thermal analysis provides insights into the physical stability and degradation profile of a compound upon heating. Benzocaine typically melts around 88-91°C and begins to undergo thermal decomposition at temperatures above 196°C.[4][5] While specific comparative thermoanalytical data for methyl 4-aminobenzoate is less common in the literature, its structural analog, methylparaben, is known for its excellent thermal stability.[6] Generally, for simple homologous series of esters, thermal stability does not differ dramatically, but interactions with excipients in a formulation can significantly alter the degradation profile.[4] For instance, studies have shown that magnesium stearate can reduce the thermal stability of both benzocaine and procaine (a related PABA ester).[4]

Compound Parameter Value (°C) Reference
Ethyl 4-aminobenzoateMelting Point88 - 91[5]
Ethyl 4-aminobenzoateOnset of Decomposition~196[4]
Methyl 4-aminobenzoateMelting Point110 - 112[Sigma-Aldrich]

Table 2: Comparison of key thermal properties.

Part 3: The Decisive Factor: Metabolic Stability

The most striking difference between methyl and ethyl 4-aminobenzoate emerges in their metabolic stability. In biological systems, ester hydrolysis is not merely a chemical process but is predominantly catalyzed by enzymes, primarily carboxylesterases (CES) found in the liver, plasma, and other tissues.[3][7]

Enzymatic Hydrolysis: A Case of Steric Preference

Contrary to what might be expected from simple chemical principles, the ethyl ester (benzocaine) is significantly less stable than the methyl ester in biological matrices.[3] In rat plasma, the half-life of ethyl 4-aminobenzoate was found to be 28 minutes, whereas the half-life of methyl 4-aminobenzoate was greater than 60 minutes.[3] A similar trend was observed for the parent benzoate esters in rat liver microsomes, where ethyl benzoate was hydrolyzed faster (t½ = 12 min) than methyl benzoate (t½ = 15 min).[3]

This phenomenon underscores a critical principle in drug design: the interaction between a substrate and an enzyme's active site is highly specific. The active sites of carboxylesterases appear to accommodate the ethyl group more favorably, leading to more efficient hydrolysis. The smaller methyl group may not achieve the optimal orientation for enzymatic attack, resulting in a slower metabolic rate. This increased metabolic stability of the methyl ester can translate to a longer in vivo half-life and prolonged duration of action, a key consideration in drug development.[8]

Metabolic_Pathway cluster_ethyl Ethyl 4-aminobenzoate (Benzocaine) cluster_methyl Methyl 4-aminobenzoate Benzocaine Ethyl 4-aminobenzoate PABA_E p-Aminobenzoic Acid (PABA) Benzocaine->PABA_E Carboxylesterases (Faster) Ethanol Ethanol PABA_M p-Aminobenzoic Acid (PABA) Methyl_PABA Methyl 4-aminobenzoate Methyl_PABA->PABA_M Carboxylesterases (Slower) Methanol Methanol

Caption: Comparative metabolic hydrolysis of PABA esters by carboxylesterases.

Part 4: Experimental Protocols for Stability Assessment

Reproducible and validated experimental methods are the bedrock of any comparative stability analysis. The following protocols provide a framework for assessing chemical and metabolic stability.

Protocol 1: Forced Degradation for Chemical Stability Assessment

This protocol is designed to identify degradation pathways and compare the intrinsic stability of the two esters under accelerated chemical stress.

Objective: To compare the degradation of methyl and ethyl 4-aminobenzoate under acid, base, and oxidative stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of methyl 4-aminobenzoate and ethyl 4-aminobenzoate in methanol.

  • Acid Stress: Mix 1 mL of stock solution with 9 mL of 2 N HCl. Store at room temperature for up to 10 days.[1]

  • Base Stress: Mix 1 mL of stock solution with 9 mL of 0.5 N NaOH. Store at room temperature and monitor at shorter time points (e.g., 0, 2, 4, 8, 24 hours) due to faster degradation.

  • Oxidative Stress: Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Store at room temperature for up to 10 days.[1]

  • Sample Analysis:

    • At designated time points, withdraw an aliquot, neutralize if necessary (e.g., acid sample with NaOH, base sample with HCl).

    • Dilute the sample to a final concentration of approximately 50 µg/mL with a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Analyze samples using a validated stability-indicating HPLC-UV or LC-MS method.[1][9] The method must be capable of separating the parent compound from its primary degradant, p-aminobenzoic acid.[2]

  • Data Evaluation: Calculate the percentage of degradation for each compound at each time point. Compare the degradation rates under each stress condition.

Forced_Degradation_Workflow cluster_stress Stress Conditions (Parallel) start Prepare Ester Stock Solutions stress Apply Stress Conditions acid Acid (2N HCl) base Base (0.5N NaOH) oxidative Oxidative (30% H2O2) sampling Sample at Time Points (Neutralize & Dilute) acid->sampling base->sampling oxidative->sampling analysis LC-MS / HPLC Analysis (Quantify Parent & Degradant) sampling->analysis end Compare Degradation Rates analysis->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-(Ethylamino)benzoic acid (CAS No. 7409-09-8). In the fast-paced environment of research and development, a deep and practical understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and personal well-being. This guide moves beyond mere checklists to provide a framework for risk assessment and management, ensuring that your work with this compound is both safe and effective. We will explore the "why" behind each safety protocol, empowering you to make informed decisions that protect you, your colleagues, and your research.

Hazard Assessment: Understanding the Risks of this compound

This compound is classified with specific hazards that necessitate robust protective measures.[1][2][3] Understanding the nature of these risks is the first step in preventing exposure. The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact.

  • Skin Irritation (Category 2): Direct contact with the compound can cause skin irritation.[1][2][4] This is not just a minor inconvenience; repeated exposure can lead to dermatitis, compromising the skin's natural barrier and potentially increasing susceptibility to other chemical exposures.[5]

  • Serious Eye Irritation (Category 2): The eyes are particularly vulnerable. Exposure to airborne dust or accidental splashes can result in serious irritation.[1][2][4] The consequences of eye contact can range from redness and pain to more severe damage, underscoring the critical need for appropriate eye protection.[5]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): As a solid, this compound can form dust that, if inhaled, may cause respiratory irritation.[1][2][4] Symptoms can include coughing and sore throat.[5] While classified for single-exposure effects, chronic inhalation of any irritating dust should be minimized as a matter of good laboratory practice.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment itself should be engineered to minimize exposure. PPE is the final barrier between you and the hazard, not the first.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2][6] For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood or a ventilated balance enclosure is mandatory. These systems capture contaminants at the source, preventing them from entering the breathing zone of the operator.

  • Designated Workstations: Establish a designated area for handling this chemical. This prevents cross-contamination of other laboratory surfaces and limits the potential for accidental exposure to personnel not directly involved in the procedure.

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][2] Their proximity is crucial for immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense

When engineering controls cannot eliminate the risk of exposure, a carefully selected PPE ensemble is required. The following table summarizes the minimum PPE requirements for handling this compound.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Chemical safety gogglesProtects against dust and splashes. Must be worn at all times when handling the chemical.[1]
Face shield (in addition to goggles)Recommended when there is a significant risk of splashing or when handling larger quantities.[7]
Hand Chemical-resistant glovesPrevents skin irritation.[1] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin.
Body Laboratory coatProtects skin and personal clothing from contamination.[1]
Chemical-resistant apronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory None (if handled in a fume hood)A properly functioning chemical fume hood provides adequate respiratory protection.
NIOSH-approved respiratorRequired if work cannot be conducted in a fume hood or if dust generation is unavoidable and ventilation is inadequate.[8] The specific type of respirator should be determined by a formal risk assessment.

Step-by-Step Safe Handling Workflow

Adhering to a standardized workflow is critical for ensuring safety and reproducibility. The following procedure outlines the key steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify fume hood functionality. prep2 Assemble all materials (chemical, glassware, etc.). prep1->prep2 prep3 Don appropriate PPE (goggles, lab coat, gloves). prep2->prep3 handle1 Weigh/transfer chemical inside fume hood. prep3->handle1 Begin Work handle2 Perform experimental procedure. handle1->handle2 post1 Decontaminate work surfaces. handle2->post1 Work Complete post2 Segregate waste into approved container. post1->post2 post3 Remove PPE following proper procedure. post2->post3 post4 Wash hands thoroughly. post3->post4

Caption: Safe Handling Workflow for this compound.

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is vital.

  • If Inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing. If the individual feels unwell, seek medical attention.[1][6]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][6] Remove any contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1][6]

  • If in Eyes: Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. It is imperative to get medical attention.[1][6]

  • If Swallowed: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention if symptoms occur.[1][2]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of any chemical.

  • Decontamination: At the end of your work, thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol or as determined by your institution's safety protocols) to remove any residual chemical.

  • Waste Disposal: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous waste.[1] Collect these materials in a clearly labeled, sealed container. Never dispose of this compound down the drain or in regular trash. Always follow your institution's specific hazardous waste disposal procedures and consult local, regional, and national regulations to ensure full compliance.[1]

By integrating these principles of hazard assessment, control, and procedural diligence into your daily work, you build a culture of safety that protects the most valuable asset in any laboratory: its people.

References

  • Chemical Label. (n.d.). This compound. [Link]
  • PubChem. (2025, September 15). This compound.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
  • J&K Scientific. (2023, January 2).
  • Techno PharmChem. (n.d.).
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]

Sources

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